4-Methylisoindoline hydrochloride
Description
Properties
IUPAC Name |
4-methyl-2,3-dihydro-1H-isoindole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N.ClH/c1-7-3-2-4-8-5-10-6-9(7)8;/h2-4,10H,5-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXJUNKJSNDKCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CNCC2=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1956331-04-6 | |
| Record name | 4-methyl-2,3-dihydro-1H-isoindole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Methylisoindoline hydrochloride chemical structure and properties
A Strategic Scaffold for Conformational Restriction and Steric Selectivity
Executive Summary
4-Methylisoindoline hydrochloride is a specialized bicyclic amine scaffold increasingly utilized in modern drug discovery to introduce conformational constraint and specific steric vectors. Unlike its unsubstituted parent (isoindoline), the 4-methyl derivative breaks the
This guide provides a comprehensive technical analysis of 4-methylisoindoline hydrochloride, covering its physicochemical profile, synthetic pathways, and application in Structure-Activity Relationship (SAR) campaigns.
Chemical Profile & Properties[1][2][3][4][5][6][7]
4-Methylisoindoline hydrochloride exists as a stable, crystalline salt. Its core features a benzene ring fused to a pyrrolidine ring, with a methyl group at the 4-position (peri-position to the nitrogen), creating a unique steric environment.
Table 1: Physicochemical Specifications
| Property | Specification |
| IUPAC Name | 4-methyl-2,3-dihydro-1H-isoindole hydrochloride |
| CAS Number (HCl) | 1956331-04-6 |
| CAS Number (Free Base) | 739365-30-1 |
| Molecular Formula | |
| Molecular Weight | 169.65 g/mol (Salt); 133.19 g/mol (Base) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM |
| Acidity (pKa) | ~9.5 (Calculated for conjugate acid) |
| H-Bond Donors/Acceptors | 1 / 1 |
Structural Visualization
The following diagram illustrates the core structure and atom numbering, highlighting the critical 4-methyl substitution that differentiates this scaffold.
Figure 1: Connectivity of 4-Methylisoindoline.[1][2][3][4] The C4-Methyl group (green) provides steric bulk proximal to the nitrogen vector.
Synthesis & Manufacturing Routes
The synthesis of 4-methylisoindoline generally proceeds via the reduction of oxidized precursors. Two primary routes are employed depending on scale and starting material availability.
Route A: Reduction of 4-Methylphthalimide (Laboratory Scale)
This is the most direct route for small-scale preparation. 4-Methylphthalimide is reduced using strong hydride donors.
-
Precursor: 4-Methylphthalimide (commercially available).
-
Reagent: Lithium Aluminum Hydride (LiAlH
) or Borane-THF ( ). -
Conditions: Reflux in anhydrous THF or Ether under
atmosphere. -
Workup: Fieser workup (for LiAlH
) followed by HCl salt formation.
Route B: Cyclization of Xylylene Dibromides (Industrial/Scale-Up)
This route avoids strong hydrides and is often preferred for larger batches.
-
Precursor: 1,2-bis(bromomethyl)-3-methylbenzene.
-
Reagent: Benzylamine or Ammonia equivalent.
-
Mechanism: Double nucleophilic substitution (
) to form the ring. -
Deprotection: If benzylamine is used, catalytic hydrogenation (
, Pd/C) removes the benzyl group to yield the free amine.
Figure 2: Primary synthetic workflow via reduction of the phthalimide precursor.
Medicinal Chemistry Applications
The 4-methylisoindoline scaffold is not merely a linker; it is a functional pharmacophore used to tune the physicochemical and binding properties of drug candidates.
4.1. Steric Occlusion & Selectivity
In kinase inhibitors, the "gatekeeper" residue often dictates selectivity. The methyl group at the 4-position of the isoindoline ring can be oriented to clash with larger gatekeeper residues in off-target kinases, while fitting into the pocket of the target kinase. This concept is similar to the "ortho-effect" seen in biphenyl systems but applied to a fused bicyclic amine.
4.2. Scaffold Hopping
Medicinal chemists often use 4-methylisoindoline to replace:
-
Tetrahydroisoquinoline (THIQ): Isoindoline is a 5,6-fused system, whereas THIQ is 6,6-fused. This contraction changes the vector of the nitrogen lone pair and the exit vector of substituents, potentially improving metabolic stability by removing benzylic oxidation sites present in THIQ.
-
Indoline: Unlike indoline, isoindoline is achiral at the bridgehead carbons (unless substituted there), simplifying synthesis while maintaining a flat, aromatic-fused profile.
4.3. Case Study: Immunomodulatory Drugs (IMiDs)
While drugs like Lenalidomide utilize an isoindolinone (amide) core, the isoindoline (amine) analogs are investigated as next-generation Cereblon (CRBN) modulators. The 4-methyl substitution on the benzene ring of these ligands has been explored to alter the degradation profile of neosubstrates (e.g., IKZF1/3) by slightly altering the angle of the glutarimide moiety relative to the protein interface [1, 2].
Experimental Protocol: General Amide Coupling
Objective: To couple 4-methylisoindoline hydrochloride to a carboxylic acid (R-COOH) for library synthesis.
Materials:
-
4-Methylisoindoline HCl (1.0 eq)
-
Carboxylic Acid (1.0 eq)
-
HATU (1.2 eq) or EDC/HOBt
-
DIPEA (3.0 eq)
-
DMF (Anhydrous)
Procedure:
-
Dissolution: In a dry vial, dissolve the Carboxylic Acid (0.5 mmol) in DMF (2 mL).
-
Activation: Add DIPEA (1.5 mmol, 3.0 eq) and HATU (0.6 mmol, 1.2 eq). Stir at Room Temperature (RT) for 5 minutes to activate the acid.
-
Addition: Add 4-Methylisoindoline HCl (0.5 mmol, 1.0 eq) directly to the reaction mixture.
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass = Acid MW + 133.19 - 18.01).
-
Workup: Dilute with EtOAc (20 mL), wash with Sat. NaHCO
(2x), Water (1x), and Brine (1x). Dry over MgSO and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc gradient).
Self-Validating Check:
-
Observation: The reaction mixture should remain homogeneous. If the amine HCl salt does not dissolve, ensure sufficient DIPEA is added to liberate the free base.
-
NMR Validation: The 4-methyl group typically appears as a singlet around
2.2–2.3 ppm in NMR (DMSO- ) [3].
Safety & Handling (SDS Summary)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Keep container tightly closed.
-
Stability: Stable under recommended storage conditions. Avoid strong oxidizing agents.
References
-
Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. (2024). Link
-
Discovery of Isoindoline Amide Derivatives as Potent and Orally Bioavailable ADAMTS-4/5 Inhibitors. ACS Pharmacology & Translational Science. (2022). Link
-
Aromatic amides and ureas and their uses as sweet and/or umami flavor modifiers. Google Patents (Example 193a). (2006).[5] Link
-
4-Methylisoindoline Hydrochloride Product Page. BLD Pharm. (Accessed 2023). Link
-
Heterocycle Synthesis via Direct C-H/N-H Coupling. PubMed Central. (2014). Link
Sources
- 1. US6316471B1 - Isoindolines, method of use, and pharmaceutical compositions - Google Patents [patents.google.com]
- 2. Product Name Index | Ambeed [ambeed.com]
- 3. US20030096841A1 - Isoindole-imide compounds, compositions, and uses thereof - Google Patents [patents.google.com]
- 4. US7119106B2 - Pharmaceutical compositions of 1-oxo-2-(2,6-dioxopiperidin-3-yl)-4-aminoisoindoline - Google Patents [patents.google.com]
- 5. AU2006210387A1 - Aromatic amides and ureas and their uses as sweet and/or umami flavor modifiers, tastants and taste enhancers - Google Patents [patents.google.com]
4-Methylisoindoline: Technical Guide to Salt vs. Free Base
The following is an in-depth technical guide regarding 4-Methylisoindoline HCl (CAS 1956331-04-6) and its free base form.
Executive Summary
4-Methylisoindoline is a critical bicyclic secondary amine scaffold used primarily as an intermediate in the synthesis of kinase inhibitors, GPCR ligands, and CNS-active agents.
Commercially, it is almost exclusively supplied as the Hydrochloride (HCl) salt (CAS 1956331-04-6) . This preference is not arbitrary; it is a deliberate chemical engineering decision to mitigate the oxidative instability and carbamate formation inherent to the free base (CAS 739365-30-1).
This guide provides the physicochemical rationale for this selection, detailed protocols for converting between forms, and handling strategies to maintain structural integrity during drug development workflows.
Physicochemical Profiling & Chemical Identity
The fundamental difference between the two forms dictates their utility in the lab. The free base is a reactive, electron-rich secondary amine, while the HCl salt is a stabilized ammonium species.
Comparative Data Table
| Property | 4-Methylisoindoline HCl | 4-Methylisoindoline (Free Base) |
| CAS Number | 1956331-04-6 | 739365-30-1 |
| Molecular Formula | C₉H₁₁N · HCl | C₉H₁₁N |
| Molecular Weight | 169.65 g/mol | 133.19 g/mol |
| Physical State | White to off-white crystalline solid | Colorless to pale yellow oil / low-melting solid |
| Storage Stability | High (Years at RT/desiccated) | Low (Oxidizes/Absorbs CO₂ rapidly) |
| Solubility | Water, Methanol, DMSO | DCM, Ethyl Acetate, Toluene, Ether |
| pKa (Conjugate Acid) | ~9.5 - 10.0 (Est.) | N/A |
| Primary Hazard | Irritant (H315/H319) | Corrosive, Air-sensitive |
The Stability Mechanism
The isoindoline ring system is structurally related to isoindole .[1][2] While isoindoline (2,3-dihydro-1H-isoindole) is the reduced, more stable form, the free base is prone to two specific degradation pathways:
-
Oxidative Dehydrogenation: Exposure to air can facilitate the slow oxidation of the pyrrolidine ring to the fully aromatic 2H-isoindole system, which is kinetically unstable and rapidly polymerizes or decomposes.
-
Carbamate Formation: Like many secondary amines, the free base reacts avidly with atmospheric CO₂ to form carbamic acid/carbamate salts, altering stoichiometry during weighing.
Protonation (HCl Salt): Locking the nitrogen lone pair with a proton (
Synthesis & Production Workflows
Understanding the synthesis provides insight into potential impurities (e.g., unreduced phthalimide). The standard industrial route involves the reduction of 4-methylphthalimide.
Pathway Visualization
The following diagram illustrates the reduction logic and the critical salt formation step.
Figure 1: Synthetic pathway from anhydride precursor to stable HCl salt.[2]
Experimental Protocols
Protocol A: "Free-Basing" for Nucleophilic Substitution
Context: You cannot use the HCl salt directly in nucleophilic substitutions (e.g., S_NAr or alkylation) without a base. However, generating the free base in situ is often superior to isolating it.
Methodology:
-
Biphasic Release (Recommended for Isolation):
-
Suspend 4-Methylisoindoline HCl (1.0 eq) in DCM (Dichloromethane).
-
Add 1 M NaOH (2.0 eq) or saturated NaHCO₃.
-
Stir vigorously for 15 minutes until the solid dissolves and partitions into the organic layer.
-
Separate phases. Extract aqueous layer 2x with DCM.
-
Dry combined organics over Na₂SO₄.
-
Critical Step: Concentrate immediately and use. Do not store the oil.
-
-
In Situ Release (Recommended for Reactions):
-
In the reaction vessel, suspend the HCl salt in the reaction solvent (e.g., DMF, Acetonitrile).
-
Add 3.0 eq of DIPEA (Diisopropylethylamine) or Cs₂CO₃ .
-
Stir for 10-30 mins at RT before adding the electrophile. This releases the free amine directly into the solution.
-
Protocol B: Salt Formation (Storage)
If you have synthesized the free base and need to store it:
-
Dissolve the crude free base oil in anhydrous Diethyl Ether or 1,4-Dioxane .
-
Cool to 0°C in an ice bath.
-
Dropwise add 4M HCl in Dioxane (1.1 eq).
-
A white precipitate will form immediately.
-
Filter the solid under inert gas (Nitrogen/Argon) to avoid moisture absorption (the salt can be hygroscopic).
-
Wash with cold ether and dry under vacuum.
Application in Drug Discovery[3]
The 4-methyl substitution on the isoindoline ring introduces specific steric and electronic vectors that differ from the unsubstituted parent.
-
Steric Clash/Selectivity: In kinase inhibitors, the methyl group at the 4-position can induce a twist in the biaryl connection or fill a small hydrophobic pocket (e.g., the gatekeeper region) that unsubstituted isoindolines cannot, potentially improving selectivity profiles.
-
Metabolic Stability: Substitution on the benzenoid ring can block metabolic oxidation (P450 hydroxylation) at that specific site, a common liability for the electron-rich isoindoline system.
-
Chirality (Potential): While 4-methylisoindoline itself is achiral (possessing a plane of symmetry if N is planar/inverting, but actually the molecule has Cs symmetry), creating derivatives at the 1 or 3 position renders the 4-methyl group distinct, creating diastereomeric possibilities that can be exploited for chiral resolution.
Handling & Safety (E-E-A-T)
-
Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator. If the solid turns into a sticky gum, it has absorbed water. Recrystallize from Ethanol/Ether to restore.
-
NMR Verification:
-
Free Base (CDCl₃): Look for the benzylic protons (~4.0-4.2 ppm) and the methyl group (~2.2-2.3 ppm).
-
HCl Salt (DMSO-d₆): The ammonium protons will appear as a broad singlet around 9-10 ppm. The benzylic protons will shift downfield due to the positive charge on the nitrogen.
-
-
Air Sensitivity: Never leave the free base oil in an open flask for more than a few minutes. It will darken (brown/black) indicating oxidation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23008728, 4-Methylisoindoline. Retrieved from [Link]
-
Speck, K. & Magauer, T. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry. (Context on Isoindole/Isoindoline stability). Retrieved from [Link]
Sources
The 4-Methylisoindoline Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The isoindoline scaffold and its oxidized counterpart, isoindolinone, represent a cornerstone in contemporary medicinal chemistry, featuring prominently in a diverse array of clinically approved drugs and investigational agents.[1] This guide focuses specifically on the 4-methylisoindoline core, a nuanced variant that offers unique steric and electronic properties for fine-tuning pharmacokinetics and pharmacodynamics. We will delve into the synthetic routes to access this key scaffold, explore its applications across pivotal therapeutic areas including oncology, neuroscience, and immunomodulation, and provide detailed experimental protocols and structure-activity relationship (SAR) insights to empower drug discovery campaigns.
The Strategic Advantage of the 4-Methylisoindoline Scaffold
The isoindoline nucleus, a bicyclic system comprising a fused benzene and pyrrolidine ring, is recognized as a "privileged structure" in drug discovery. Its rigid, yet three-dimensional, conformation allows it to present substituents in well-defined vectors, facilitating precise interactions with biological targets.[2] The introduction of a methyl group at the 4-position of the isoindoline ring offers several strategic advantages:
-
Modulation of Lipophilicity: The methyl group increases the lipophilicity of the scaffold, which can influence cell permeability, metabolic stability, and plasma protein binding.
-
Steric Influence: The 4-methyl group can act as a steric modulator, influencing the orientation of other substituents and potentially enhancing binding affinity or selectivity for a target protein.
-
Metabolic Blocking: In certain contexts, the methyl group can block a site of potential metabolism, thereby improving the pharmacokinetic profile of a drug candidate.
-
Fine-tuning of Electronic Properties: The electron-donating nature of the methyl group can subtly alter the electronic distribution within the aromatic ring, which can impact target engagement.
Synthetic Strategies for Accessing the 4-Methylisoindoline Core
The synthesis of the 4-methylisoindoline scaffold and its derivatives, particularly the medicinally important isoindolinone and isoindoline-1,3-dione cores, typically begins with appropriately substituted precursors.
Synthesis of Key Precursors
The most common starting materials for 4-methylisoindoline-1,3-dione derivatives are 4-methylphthalic anhydride or 4-methylphthalonitrile.
2.1.1. Synthesis of 4-Methylphthalic Anhydride
One established method involves the Diels-Alder reaction of isoprene with maleic anhydride, followed by dehydrogenation.[3]
Experimental Protocol: Synthesis of 4-Methylphthalic Anhydride [3]
-
Diels-Alder Reaction: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and condenser, place 98.1 g (1.0 mol) of maleic anhydride. Heat the flask in an oil bath to melt the anhydride.
-
Slowly add 68.1 g (1.0 mol) of isoprene to the molten maleic anhydride while maintaining the temperature.
-
After the addition is complete, continue to heat the reaction mixture for an additional 2 hours to ensure the completion of the cycloaddition. The product, 4-methyl-1,2,3,6-tetrahydrophthalic anhydride, will be a yellowish, molten mass upon cooling.
-
Dehydrogenation: Prepare a solution of the crude 4-methyl-1,2,3,6-tetrahydrophthalic anhydride (0.10 mol) in 60 mL of chlorobenzene.
-
Add 32.7 mL (0.404 mol) of pyridine to the solution.
-
Slowly add bromine (10.3 mL, 0.202 mol) dropwise to the reaction mixture.
-
After the addition is complete, heat the reaction mixture to reflux for 4 hours.
-
Cool the reaction mixture and distill to obtain 4-methylphthalic anhydride of high purity.
2.1.2. Synthesis of 4-Methylphthalonitrile
A convenient synthesis starts from 4-methylphthalimide, which can be prepared from 4-methylphthalic anhydride.[4]
Experimental Protocol: Synthesis of 4-Methylphthalonitrile [4]
-
Amidation of 4-Methylphthalimide: To a suspension of 4-methylphthalimide in an appropriate solvent, add a dehydrating agent (e.g., thionyl chloride/DMF) at a reduced temperature (-12 °C).
-
Carefully monitor the reaction until the conversion to 4-methylphthalamide is complete.
-
Dehydration to Dinitrile: The resulting 4-methylphthalamide is then dehydrated using a suitable reagent like acetic anhydride or SOCl₂/DMF to yield 4-methylphthalonitrile.
-
The product can be purified by filtration and recrystallization.
Synthesis of the 4-Methylisoindoline Core
The 4-methylisoindoline core can be synthesized from α,α'-dibromo-3-methyl-o-xylene and a primary amine.
Experimental Protocol: Synthesis of N-substituted 4-Methyl-2,3-dihydro-1H-isoindoles [5]
-
In a round-bottom flask, dissolve α,α'-dibromo-3-methyl-o-xylene and the desired primary amine in 1,4-dioxane.
-
Add a suitable base, such as sodium hydroxide, to the reaction mixture.
-
Stir the reaction at ambient temperature. The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography to yield the N-substituted 4-methylisoindoline.
Applications in Medicinal Chemistry
The 4-methylisoindoline scaffold has been incorporated into molecules targeting a range of diseases, leveraging its unique properties to enhance therapeutic potential.
Oncology
In oncology, the 4-methylisoindoline scaffold is often found in derivatives of isoindoline-1,3-diones, which are analogs of thalidomide. These compounds often function as immunomodulatory drugs (IMiDs).[6]
Mechanism of Action: Immunomodulation in Cancer
Many 4-methylisoindoline-1,3-dione derivatives are designed to act as modulators of the Cereblon (CRBN) E3 ubiquitin ligase complex.[6] By binding to CRBN, these molecules can induce the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma cells. This leads to both direct cytotoxic effects on cancer cells and immunomodulatory effects by enhancing the activity of T cells and Natural Killer (NK) cells.[7]
dot digraph "IMiD_Mechanism_of_Action" { graph [fontname="Arial", fontsize=10, layout=dot, rankdir=TB, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=9, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=8, color="#5F6368"];
} caption="Mechanism of action for immunomodulatory drugs (IMiDs).";
Structure-Activity Relationship (SAR) Insights
While specific SAR data for 4-methylisoindoline derivatives is limited in publicly available literature, general trends for isoindoline-1,3-dione-based IMiDs can be extrapolated:
| Position of Modification | General SAR Observations |
| 4-position (Methyl) | The methyl group is expected to enhance lipophilicity and may influence binding to the hydrophobic pocket of CRBN. Its steric bulk could also affect the conformation of the glutarimide ring, potentially altering substrate specificity. |
| Glutarimide Ring | The glutarimide moiety is crucial for binding to CRBN and subsequent recruitment of target proteins. Modifications to this ring can significantly impact potency and substrate specificity. |
| Linker | The nature and length of the linker between the isoindoline core and other functionalities (in the context of PROTACs) are critical for optimal ternary complex formation. |
Neuroscience
The 4-methylisoindoline scaffold has shown promise in the development of agents for neurodegenerative diseases and other neurological disorders.
Targeting Neuroinflammation and Oxidative Stress
Neuroinflammation and oxidative stress are key pathological features of neurodegenerative diseases like Alzheimer's and Parkinson's.[2][8] Indole-based compounds, including isoindoline derivatives, are being investigated for their neuroprotective effects.[2] The 4-methylisoindoline scaffold can serve as a core for designing molecules that can cross the blood-brain barrier and modulate inflammatory pathways and oxidative stress in the central nervous system.
dot digraph "Neuroprotection_Workflow" { graph [fontname="Arial", fontsize=10, layout=dot, rankdir=LR, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=9, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=8, color="#5F6368"];
} caption="Drug discovery workflow for neuroprotective agents.";
Experimental Protocol: In Vitro Neuroprotection Assay [2]
-
Cell Culture: Culture human neuroblastoma cells (e.g., SH-SY5Y) in appropriate media.
-
Induction of Neurotoxicity: Treat the cells with a neurotoxic agent such as Aβ peptide (for Alzheimer's models) or 6-hydroxydopamine (for Parkinson's models) to induce cell death.
-
Treatment with Test Compounds: Co-treat the cells with the neurotoxic agent and various concentrations of the 4-methylisoindoline test compounds.
-
Assessment of Cell Viability: After a suitable incubation period, assess cell viability using methods such as the MTT assay or by measuring lactate dehydrogenase (LDH) release.
-
Data Analysis: Calculate the percentage of neuroprotection afforded by the test compounds compared to the control group treated only with the neurotoxic agent.
Other Therapeutic Areas
The versatility of the 4-methylisoindoline scaffold extends to other therapeutic areas, including the development of kinase inhibitors and agents for infectious diseases. While specific examples of 4-methylisoindoline derivatives are not extensively documented, the broader isoindoline class has shown activity against various kinases and viral targets.[9][10] The 4-methyl substitution could be a valuable tool for optimizing the selectivity and pharmacokinetic properties of these agents.
Future Perspectives and Conclusion
The 4-methylisoindoline scaffold is a promising, yet underexplored, platform in medicinal chemistry. While its application has been demonstrated in the context of modifying existing drug classes, particularly immunomodulators, its full potential as a central pharmacophore remains to be unlocked. Future research should focus on:
-
Systematic SAR Studies: The synthesis and biological evaluation of focused libraries of 4-methylisoindoline derivatives are needed to delineate clear structure-activity relationships for various biological targets.
-
Exploration of New Therapeutic Targets: The unique properties of the 4-methylisoindoline core may enable the development of selective inhibitors for novel targets in areas such as oncology, neurodegeneration, and infectious diseases.
-
Development of Novel Synthetic Methodologies: Efficient and versatile synthetic routes to access a wider range of functionalized 4-methylisoindoline derivatives will accelerate drug discovery efforts.
References
-
Siegl, W. O., Ferris, F. C., & Mucci, P. A. (1977). A Convenient Synthesis of 3- and 4-Methylphthalonitrile. The Journal of Organic Chemistry, 42(21), 3442–3443. [Link]
-
PrepChem. (n.d.). Synthesis of 4-methylphthalic anhydride. Retrieved from [Link]
- Google Patents. (n.d.). SU1373320A3 - Method of producing 4-methylphthalic anhydride.
- Google Patents. (n.d.). KR101696938B1 - Isoindoline compounds for use in the treatment of cancer.
-
Jadhav, M., & Jha, A. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 30(2), 463. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Manfra, M., et al. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Alzheimer’s Disease Models. International Journal of Molecular Sciences, 25(1), 534. [Link]
-
PubMed. (2019). Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methylisoindoline. Retrieved from [Link]
-
Tegethoff, J., et al. (2017). Methylisoindigo and Its Bromo-Derivatives Are Selective Tyrosine Kinase Inhibitors, Repressing Cellular Stat3 Activity, and Target CD133+ Cancer Stem Cells in PDAC. Molecules, 22(9), 1513. [Link]
-
Wang, Y., et al. (2022). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Frontiers in Chemistry, 10, 991673. [Link]
-
ResearchGate. (n.d.). An efficient method for the synthesis of 2,3-dihydro-1H-isoindoles. Retrieved from [Link]
-
Frontiers. (2019). Immunomodulatory Effects of Flavonoids: Possible Induction of T CD4+ Regulatory Cells Through Suppression of mTOR Pathway Signaling Activity. Retrieved from [Link]
-
Beilstein Journals. (2013). The chemistry of isoindole natural products. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery, synthesis and SAR analysis of novel selective small molecule S1P4–R agonists based on a (2Z,5Z)-5-((pyrrol-3-yl)methylene)-3-alkyl-2-(alkylimino)thiazolidin-4-one chemotype. Retrieved from [Link]
-
PubMed. (2023). Neuroprotective Effects of N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP) against Amyloid-β-Induced Alzheimer's Disease Mouse Model. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods of synthesizing cis-methyltetrahydrophthalic anhydride. Retrieved from [Link]
- Google Patents. (n.d.). WO2005021532A1 - Substituted 2,3-dihydro-1h-isoindol-1-one derivatives and methods of use.
-
Preprints.org. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Investigating the effects of two novel 4-MMPB analogs as potent lipoxygenase inhibitors for prostate cancer treatment. Retrieved from [Link]
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Purdue University. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Retrieved from [Link]
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PubMed. (n.d.). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. Retrieved from [Link]
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Preprints.org. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Retrieved from [Link]
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Eureka | Patsnap. (2020). Preparation method of 4-nitrophthalonitrile. Retrieved from [Link]
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ResearchGate. (n.d.). Generalized SAR of synthesized isoindoline-1,3-dione-4-aminoquinolines. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Neuroprotective Effects of N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP) against Amyloid-β-Induced Alzheimer's Disease Mouse Model. Retrieved from [Link]
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MDPI. (2020). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Indoleamine-2,3-dioxygenase: An important controller in maintaining mesenchymal stem cell-mediated immunomodulatory homeostasis. Retrieved from [Link]
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Stem for Life Foundation. (n.d.). Immunomodulation. Retrieved from [Link]
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MDPI. (n.d.). Role of Bioactive Compounds in Neuroprotection and Neurodegenerative Disease. Retrieved from [Link]
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Chem-Impex. (n.d.). 4-Methylphthalonitrile. Retrieved from [Link]
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PubMed. (n.d.). Isoindole Derivatives: Propitious Anticancer Structural Motifs. Retrieved from [Link]
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Taylor & Francis. (n.d.). Immunomodulation – Knowledge and References. Retrieved from [Link]
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4-Methylisoindoline hydrochloride molecular weight and formula
Executive Summary
4-Methylisoindoline hydrochloride is a specialized bicyclic building block utilized in the synthesis of pharmaceutical agents, particularly those targeting CNS receptors (e.g., dopamine, serotonin) and kinase active sites. Structurally, it consists of a benzene ring fused to a pyrrolidine ring, with a methyl substituent at the C4 position.
This substituent is not merely cosmetic; in medicinal chemistry, the C4-methyl group serves as a critical "magic methyl" effect, often improving metabolic stability by blocking potential oxidation sites on the aromatic ring or inducing a conformational lock that enhances binding affinity [1]. This guide provides a definitive technical profile, validated synthetic routes, and quality control protocols for integrating this scaffold into high-throughput lead optimization campaigns.
Physicochemical Specifications
The precise characterization of the salt form is vital for stoichiometry calculations in parallel synthesis.
Table 1: Core Chemical Data
| Property | Specification | Notes |
| IUPAC Name | 4-methyl-2,3-dihydro-1H-isoindole hydrochloride | |
| CAS Number | 1956331-04-6 (HCl Salt) | Free base CAS: 739365-30-1 |
| Molecular Formula | C₉H₁₂ClN | Formally C₉H₁₁N[1][2][3][4][5][6][7][8] · HCl |
| Molecular Weight | 169.65 g/mol | Free base MW: 133.19 g/mol |
| Exact Mass | 169.066 g/mol | Monoisotopic |
| Appearance | White to off-white crystalline solid | Hygroscopic; store under inert gas |
| Solubility | DMSO (>50 mM), Water (>20 mM), Methanol | Poor solubility in Et₂O, Hexanes |
Structural Visualization
The following diagram illustrates the numbering scheme and the hydrochloride salt association.
Caption: Schematic connectivity of 4-Methylisoindoline HCl. The C4-methyl group (Red) provides steric differentiation from the parent isoindoline.
Validated Synthetic Route
Synthesis of 4-substituted isoindolines typically requires constructing the bicyclic system from a substituted xylene precursor. The following protocol is adapted from standard isoindoline methodologies [2], optimized for the 4-methyl derivative to minimize over-alkylation.
Reaction Scheme Logic
-
Precursor: 1,2-bis(bromomethyl)-3-methylbenzene (derived from 2,3-dimethylbenzoic acid or 1,2,3-trimethylbenzene).
-
Cyclization: Nucleophilic substitution with benzylamine (protecting group strategy).
-
Deprotection: Hydrogenolysis to remove the benzyl group.
-
Salt Formation: Precipitation with anhydrous HCl.
Caption: Step-wise synthesis of 4-Methylisoindoline HCl via benzyl-protected intermediate.
Detailed Protocol (Self-Validating)
Step 1: Cyclization
-
Reagents: 1.0 eq 1,2-bis(bromomethyl)-3-methylbenzene, 1.1 eq Benzylamine, 3.0 eq K₂CO₃.
-
Solvent: Acetonitrile (0.1 M).
-
Condition: Reflux for 4-6 hours.
-
Checkpoint: TLC (Hexane/EtOAc 4:1) should show disappearance of the dibromide. The product (N-benzyl intermediate) is UV active.
Step 2: Deprotection
-
Reagents: N-benzyl-4-methylisoindoline, 10 wt% Pd/C (dry basis).
-
Solvent: Methanol (degassed).
-
Condition: Hydrogen atmosphere (balloon or Parr shaker at 40 psi) for 12 hours at RT.
-
Checkpoint: LCMS must show mass shift from M+91 (benzyl) to M+1 (134.1 Da).
Step 3: Salt Formation
-
Procedure: Dissolve free base in minimal diethyl ether. Add 4M HCl in dioxane dropwise at 0°C.
-
Observation: Immediate white precipitate forms.
-
Workup: Filter, wash with cold ether, and dry under high vacuum.
Quality Control & Characterization
To ensure the integrity of biological data generated using this compound, the following QC metrics must be met. This protocol is self-validating : if the NMR signals do not match the integration values below, the sample contains impurities (likely regioisomers or residual benzylamine).
Analytical Specification Table
| Test | Method | Acceptance Criteria |
| Purity | HPLC (C18, H₂O/MeCN + 0.1% TFA) | ≥ 97.0% (AUC) |
| Identity | ¹H-NMR (400 MHz, DMSO-d₆) | Conforms to structure (see below) |
| Identity | LC-MS (ESI+) | [M+H]⁺ = 134.1 ± 0.2 Da |
| Counterion | Silver Nitrate Test / IC | Positive for Chloride |
¹H-NMR Interpretation (DMSO-d₆)
The 4-methyl substituent breaks the symmetry of the isoindoline core, resulting in distinct methylene signals.
-
Amine Protons: Broad singlet at δ 9.5–10.0 ppm (2H, NH₂⁺).
-
Aromatic Protons: Multiplet at δ 7.1–7.3 ppm (3H). Note: The 4-methyl group shields the adjacent proton slightly compared to the 7-position.
-
Methylene Protons (C1 & C3):
-
Unlike unsubstituted isoindoline (which shows a singlet ~4.5 ppm), the 4-methyl derivative often displays two distinct signals or a split singlet around δ 4.4–4.6 ppm (4H total) due to the proximity of the methyl group to the C3 protons.
-
-
Methyl Group: Singlet at δ 2.30 ppm (3H). Self-Validation Check: If this integrates to <3H, check for solvent peaks; if >3H, check for residual toluene.
Applications in Drug Discovery[7][9][10]
The 4-methylisoindoline scaffold is a "privileged structure" in medicinal chemistry [3].
Strategic Utility
-
Conformational Restriction: The fused ring system reduces the entropic penalty of binding compared to open-chain benzylamines.
-
Steric Occlusion: The 4-methyl group is strategically placed to fill hydrophobic pockets (e.g., the gatekeeper region in kinases) or to introduce steric clash that improves selectivity against homologous targets.
-
Metabolic Stability: Substitution at the 4-position blocks metabolic oxidation at this benzylic-like carbon on the aromatic ring, potentially extending half-life (t₁/₂).
Case Study Context
Isoindolines are core motifs in drugs like Chlorthalidone (diuretic) and Lenalidomide (immunomodulator), though these use the isoindolinone (carbonyl) variant. The reduced isoindoline (amine) discussed here is frequently found in:
-
Dopamine D3/D4 antagonists (Schizophrenia research).
-
5-HT2c agonists (Obesity/Epilepsy).
-
Kinase Inhibitors: As a solvent-exposed tail group to modulate solubility and pKa.
Handling and Stability
-
Hygroscopicity: The hydrochloride salt is hygroscopic. It must be weighed quickly or in a glovebox. Exposure to moist air will lead to "gumming," making accurate weighing impossible.
-
Storage: -20°C is optimal; 4°C is acceptable for short-term. Keep desiccated.
-
Solution Stability: Stable in DMSO/Water for 24 hours. Avoid basic aqueous solutions for prolonged periods to prevent free-basing and potential oxidation (though isoindolines are relatively oxidation-resistant compared to indolines).
References
-
Schönherr, H., & Cernak, T. (2013). "Profound Methyl Effects in Drug Discovery and a Call for New C-H Methylation Methods." Angewandte Chemie International Edition. Link
-
Gao, S., et al. (2018). "Recent Advances in the Synthesis of Isoindolines." Organic & Biomolecular Chemistry. Link
-
Welsch, M. E., et al. (2010). "Privileged Scaffolds for Library Design and Drug Discovery." Current Opinion in Chemical Biology. Link
-
BLD Pharm. (2025). "4-Methylisoindoline hydrochloride Product Specifications." BLD Pharm Catalog. Link
-
PubChem. (2025).[5] "Compound Summary: 4-Methylisoindoline." National Library of Medicine.[5] Link[5]
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Isoindoline Architectures in Drug Discovery: From Privileged Scaffolds to PROTAC Enablers
Executive Summary
The isoindoline scaffold (2,3-dihydro-1H-isoindole) and its oxidized derivatives, particularly isoindolin-1-ones and isoindoline-1,3-diones (phthalimides), represent a "privileged structure" in medicinal chemistry.[1][2] Their rigid bicyclic framework offers a defined spatial orientation that effectively targets G-protein coupled receptors (GPCRs), enzymes (e.g., cholinesterases, histone deacetylases), and protein-protein interaction interfaces. This guide analyzes the synthetic accessibility, structure-activity relationships (SAR), and the renaissance of this scaffold as a critical E3 ligase recruiting element in Proteolysis Targeting Chimeras (PROTACs).
Structural Taxonomy & Pharmacophore Versatility
The term "isoindoline" broadly encompasses three distinct oxidation states, each serving unique pharmacological roles. Understanding this taxonomy is critical for target selection.
| Scaffold Variant | Chemical Structure | Key Pharmacological Role | Representative Drugs |
| Isoindoline | Reduced bicyclic amine | CNS agents (reuptake inhibitors), AChE inhibitors | Tesicam, Chlorisondamine |
| Isoindolin-1-one | Immunomodulators, Anti-inflammatory, Kinase inhibitors | Lenalidomide, Pomalidomide | |
| Isoindoline-1,3-dione | Phthalimide (Imide) | E3 Ligase Recruiters (CRBN), Anti-angiogenic | Thalidomide, Apremilast |
Expert Insight: While the fully reduced isoindoline provides basicity for cation-pi interactions in CNS targets, the oxidized isoindolinone and phthalimide cores are neutral, stable hydrogen-bond acceptors/donors, crucial for the "glutarimide-binding pocket" of Cereblon (CRBN).
Synthetic Methodologies: Protocols & Causality
Strategic Access to Isoindolin-1-ones (The CSI Method)
Why this method? Traditional condensation of phthalic anhydride with amines requires high temperatures and often yields mixtures. The reaction of 2-benzoylbenzoic acids with Chlorosulfonyl Isocyanate (CSI) offers a mild, metal-free, one-pot entry to functionalized isoindolinones, ideal for generating diverse libraries.
Protocol: One-Pot Synthesis of 3-Alkoxyisoindolin-1-ones
Objective: Synthesis of 3-ethoxy-3-phenylisoindolin-1-one.
Reagents:
-
2-Benzoylbenzoic acid (1.0 equiv)
-
Chlorosulfonyl isocyanate (CSI) (1.1 equiv)[3]
-
Trifluoroacetic acid (TFA) (Catalytic, 10 mol%)
-
Dichloromethane (DCM) (Anhydrous)
-
Ethanol (Excess)
Step-by-Step Workflow:
-
Activation: In a flame-dried round-bottom flask under
, dissolve 2-benzoylbenzoic acid (1.0 mmol) in anhydrous DCM (10 mL). -
Cyclization: Add catalytic TFA, followed by the dropwise addition of CSI (1.1 mmol) at 0°C.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.
-
Mechanism Check: CSI acts as a dehydrating agent and nitrogen source, converting the keto-acid into an
-chlorosulfonyl lactam intermediate.
-
-
Nucleophilic Trapping: Add Ethanol (1 mL) dropwise to the reaction mixture. Stir for 1 hour at RT.
-
Causality: The alcohol acts as a nucleophile, displacing the chlorosulfonyl group and installing the alkoxy substituent at the C3 position.
-
-
Work-up: Quench with saturated
. Extract with DCM ( mL). Dry organic layers over and concentrate. -
Purification: Recrystallize from hexane/ethyl acetate to yield the pure product.
Visualization of Synthetic Logic (Retrosynthesis)
Figure 1: Retrosynthetic analysis of the isoindolinone scaffold showing three primary access routes. Route C (Green) represents the mild, metal-free protocol detailed above.
Medicinal Chemistry & SAR: The IMiD Revolution
The most commercially significant application of the isoindoline scaffold lies in Immunomodulatory Imide Drugs (IMiDs). The transition from Thalidomide to Lenalidomide illustrates a masterclass in scaffold optimization.
Structure-Activity Relationship (SAR) Map
The biological activity of IMiDs is governed by the binding affinity to Cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex.
-
The Glutarimide Ring: Essential for hydrogen bonding into the tri-tryptophan pocket of CRBN.
-
The Isoindolinone Core: Provides the rigid linker and hydrophobic interactions.
-
C4-Amino Substitution: The critical differentiator. Adding an amino group at position 4 of the phthalimide/isoindolinone ring (as in Lenalidomide and Pomalidomide) creates a steric and electronic clash that increases potency against myeloma cells while altering the degradation profile of neosubstrates (e.g., IKZF1/3).
Figure 2: SAR Logic of the Isoindolinone Scaffold in IMiDs. The C4-amino modification is the key determinant for the enhanced efficacy of second-generation agents.
Advanced Applications: PROTAC Building Blocks
The isoindoline-1,3-dione (phthalimide) moiety has transcended its role as a drug pharmacophore to become a standard "warhead" for E3 ligase recruitment in PROTACs.
Mechanism of Action
PROTACs (Proteolysis Targeting Chimeras) are heterobifunctional molecules. The isoindoline moiety binds CRBN, while a linker connects it to a ligand targeting a Protein of Interest (POI).[4] This induces a ternary complex, leading to the ubiquitination and proteasomal degradation of the POI.[5]
Design Consideration:
-
Linker Attachment: The C4 or C5 position of the isoindoline ring is typically functionalized (e.g., with -O-, -NH-, or -CH2-) to attach the linker without disrupting CRBN binding.
-
Selectivity: The choice of isoindoline derivative (Thalidomide-like vs. Lenalidomide-like) influences the recruitment efficiency and the exact conformation of the ternary complex, which affects degradation cooperativity.
Figure 3: The Isoindoline moiety acts as the anchor for Cereblon (CRBN) recruitment, enabling the ubiquitination of the target protein.
References
-
Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 2025.[6][7] Link
-
Recent Developments in Isoindole Chemistry. Synthesis, 2023. Link
-
Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles. ChemistrySelect, 2025. Link
-
The Strategic Application of 2-(4-Azidobutyl)isoindoline-1,3-dione in Modern Medicinal Chemistry. BenchChem Technical Guides, 2025. Link
-
Design, synthesis, and pharmacological evaluation of novel isoindoline-based HPK1 degraders. European Journal of Medicinal Chemistry, 2025. Link
-
Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. Ultrasonics Sonochemistry, 2017. Link
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The Strategic Role of 4-Methylisoindoline in Structure-Activity Relationship (SAR) Studies for Targeted Protein Degradation
Executive Summary
In the rapidly evolving landscape of targeted protein degradation (TPD), optimizing E3 ligase ligands is a critical bottleneck. The isoindoline-1,3-dione scaffold—the core of thalidomide and its immunomodulatory imide drug (IMiD) analogs—is the cornerstone of Cereblon (CRBN) recruitment[1]. Within this chemical space, the 4-methylisoindoline derivative (specifically 2-(2,6-dioxopiperidin-3-yl)-4-methylisoindoline-1,3-dione) has emerged as a highly versatile moiety. This whitepaper dissects the structure-activity relationship (SAR) dynamics of 4-methylisoindoline, exploring its causality in binding affinity, neosubstrate profile modulation, and its critical utility as a synthetic vector in Proteolysis Targeting Chimeras (PROTACs).
Mechanistic Grounding: Cereblon Binding & SAR Dynamics
Cereblon forms an E3 ubiquitin ligase complex with DDB1, CUL4A, and ROC1[2]. The binding of IMiDs to CRBN occurs primarily within a hydrophobic tri-tryptophan pocket (W380, W386, W400)[3]. The glutarimide ring inserts deeply into this pocket, while the isoindoline ring remains solvent-exposed, projecting outward.
As an application scientist, I evaluate structural modifications based on their functional causality. The substitution of a methyl group at the C4 position of the isoindoline ring drives three critical mechanistic shifts:
-
Steric and Electronic Tuning: Unlike the C4-amino group in pomalidomide, which introduces hydrogen-bond donating capabilities and alters the electronic distribution of the phthalimide ring, the C4-methyl group provides pure steric bulk and increased lipophilicity. This subtle modification alters the dihedral angle between the glutarimide and isoindoline rings, fine-tuning the thermodynamics of the CRBN binding event without introducing polar solvation penalties[4].
-
Neosubstrate Exclusion: The steric protrusion of the C4-methyl group can sterically clash with certain endogenous neosubstrates (like IKZF1/3 or GSPT1) that typically bind the CRBN-IMiD surface. This makes 4-methylisoindoline an excellent "blank slate" for PROTACs, where the goal is to recruit CRBN solely for the degradation of a target protein of interest (POI) without off-target IMiD-associated developmental toxicity[5].
-
The Synthetic Vector (The "Handle"): The most profound utility of 4-methylisoindoline in SAR is its role as a synthetic precursor. The benzylic protons of the C4-methyl group are highly susceptible to radical bromination (e.g., using N-Bromosuccinimide), yielding a 4-(bromomethyl)isoindoline intermediate. This electrophilic handle allows for the rapid, high-yielding attachment of diverse PROTAC linkers (PEG, alkyl, or rigid alkynes) via nucleophilic substitution[6].
Fig 1: PROTAC ternary complex formation driven by 4-methylisoindoline CRBN ligands.
Quantitative SAR Data
To understand the impact of C4 substitutions, we must evaluate the binding affinities. The table below summarizes the SAR landscape of isoindoline derivatives against CRBN, demonstrating that the 4-methyl substitution maintains robust ligase recruitment while offering superior synthetic versatility[4].
| Compound Core | C4 Substitution | CRBN Binding Affinity (Kd) | Primary Pharmacological Role |
| Thalidomide | -H | ~250 nM | IMiD, Angiogenesis Inhibition |
| Pomalidomide | -NH2 | ~150 nM | IMiD, Strong IKZF1/3 Degrader |
| 4-Methylisoindoline | -CH3 | ~200 nM | PROTAC Precursor, Modulated Glues |
| 4-Fluoro-isoindoline | -F | ~220 nM | Lipophilic IMiD Analog |
Note: Kd values represent standard ranges derived from Surface Plasmon Resonance (SPR) assays against immobilized His-tagged CRBN.
Fig 2: SAR logic tree illustrating C4-substitution impacts on isoindoline derivatives.
Experimental Workflows & Protocols
To ensure scientific trustworthiness and reproducibility, the following protocols outline the synthesis of the 4-methylisoindoline core and its subsequent biophysical validation. This methodology is designed as a self-validating system : the success of the chemical condensation is analytically confirmed prior to advancing to the SPR binding assay, preventing false negatives in downstream PROTAC evaluation.
Protocol 1: Synthesis of 2-(2,6-dioxopiperidin-3-yl)-4-methylisoindoline-1,3-dione
Objective: To synthesize the CRBN-binding 4-methylisoindoline ligand via condensation[7].
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 3-methylphthalic anhydride (1.0 eq, 150 mg, 0.925 mmol) and 3-aminopiperidine-2,6-dione hydrochloride (1.1 eq, 167 mg, 1.02 mmol).
-
Catalysis & Solvent: Add anhydrous potassium acetate (3.1 eq, 281 mg, 2.87 mmol) to act as a mild base to liberate the free amine. Suspend the mixture in glacial acetic acid to achieve a 0.2 M concentration.
-
Reflux Condensation: Heat the reaction mixture to 120°C (reflux) for 12 hours. The elevated temperature drives the formation of the cyclic imide, releasing water as a byproduct.
-
Workup: Cool the reaction to room temperature. Pour the mixture into ice-cold distilled water to precipitate the crude product. Filter the solid under a vacuum and wash sequentially with water and cold ethanol.
-
Purification: Purify the crude solid via flash column chromatography on silica gel using a gradient of Dichloromethane/Methanol (15:1).
-
Analytical Validation (Self-Validation Step):
-
1H NMR (DMSO-d6): Confirm the presence of the glutarimide NH proton at ~11.08 ppm (singlet) and the C4-methyl protons at ~2.60 ppm (singlet).
-
LC-MS: Verify the exact mass (M+H)+ corresponding to C14H12N2O4 (m/z 273.08). Passing these analytical gates validates the structural integrity of the E3 recruiter before linker attachment.
-
Protocol 2: Surface Plasmon Resonance (SPR) Binding Assay
Objective: To quantify the Kd of the synthesized 4-methylisoindoline ligand against immobilized CRBN[4].
Step-by-Step Methodology:
-
Immobilization: Immobilize the His-tagged CRBN-DDB1 complex onto a Series S Sensor Chip NTA using standard Ni2+/NTA capture chemistry to ensure uniform orientation.
-
Analyte Preparation: Prepare a 2-fold dilution series of the 4-methylisoindoline ligand (ranging from 10 µM down to 39 nM) in running buffer (PBS, 0.05% Tween-20, 1% DMSO).
-
Injection: Inject the analyte series over the functionalized and reference flow cells at a flow rate of 30 µL/min for 60 seconds (association phase), followed by a 120-second dissociation phase.
-
Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association (
) and dissociation ( ) rates, calculating . Use unfunctionalized thalidomide as an internal positive control to validate the active conformation of the immobilized CRBN complex.
Conclusion
The 4-methylisoindoline moiety is not merely a structural analog of thalidomide; it is a rationally designed vector in medicinal chemistry. By leveraging its unique steric profile to modulate neosubstrate binding and its capacity for benzylic functionalization, drug development professionals can construct highly specific PROTACs that hijack the ubiquitin-proteasome system while minimizing IMiD-associated off-target toxicities.
References
- Source: Google Patents (CA3095912A1)
- Source: Google Patents (US9857359B2)
- Source: Google Patents (WO2017024318A1)
- Source: Google Patents (US7320991B2)
- Source: European Patent Office (EP3256470B1)
- Source: Google Patents (WO2019148055A9)
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Chiral Separation of 4-Methylisoindoline Enantiomers: A Comprehensive Technical Guide
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals
Executive Summary & Pharmacological Context
The 4-methylisoindoline motif is a critical structural pharmacophore in modern drug discovery, most notably serving as the backbone for next-generation immunomodulatory imide drugs (IMiDs) such as analogs of lenalidomide and pomalidomide[1]. While the unsubstituted 4-methylisoindoline core is inherently achiral, its pharmaceutically relevant derivatives—such as 1-substituted analogs or compounds featuring N-linked chiral appendages (e.g., 1-oxo-2-(2,6-dioxopiperidin-3-yl)-4-methylisoindoline)—possess distinct stereocenters[1].
Because enantiomers of these derivatives often exhibit profoundly different pharmacodynamic profiles and off-target toxicities, regulatory agencies mandate rigorous enantiomeric resolution. This whitepaper details the mechanistic causality, analytical modalities, and self-validating protocols required to achieve baseline chiral separation of 4-methylisoindoline derivatives.
Mechanistic Causality in Chiral Recognition
The successful resolution of 4-methylisoindoline enantiomers relies on exploiting the subtle spatial differences between the stereoisomers. The rigidity of the bicyclic isoindoline ring system provides highly favorable diastereoselectivity when interacting with a chiral selector[2].
Separation is governed by the Three-Point Interaction Model (Dalgliesh's rule), which dictates that a minimum of three simultaneous intermolecular interactions must occur between the chiral stationary phase (CSP) and one enantiomer to achieve chiral recognition:
-
Interactions: The electron-rich 4-methyl-substituted benzene ring of the isoindoline core engages in
stacking with the aromatic rings of the chiral selector (e.g., phenylcarbamate groups on a polysaccharide CSP). -
Hydrogen Bonding: The isoindoline nitrogen, or the carbonyl oxygens in oxo-derivatives, act as strong H-bond donors or acceptors.
-
Steric Inclusion: The 4-methyl group introduces a specific steric bulk that must precisely fit into the chiral grooves of the stationary phase or the hydrophobic cavity of a cyclodextrin molecule.
Mechanistic 3-point interaction model for chiral recognition of 4-methylisoindoline derivatives.
Analytical Modalities for Enantiomeric Resolution
Selecting the correct analytical modality depends on the specific functionalization of the 4-methylisoindoline derivative.
Direct HPLC via Polysaccharide CSPs
For neutral or imide-based derivatives (e.g., 2-(2,6-dioxopiperidin-3-yl)-4-methylisoindoline), High-Performance Liquid Chromatography (HPLC) using derivatized amylose or cellulose CSPs is the gold standard[1]. The causality behind using a normal-phase eluent (e.g., Hexane/Isopropanol) lies in its ability to preserve the hydrogen-bonding network between the analyte and the CSP, which would otherwise be disrupted by highly polar aqueous solvents.
Capillary Electrophoresis (CE) with Cyclodextrins
For basic or amino-substituted 4-methylisoindoline derivatives, Capillary Electrophoresis (CE) offers superior theoretical plate counts. The method utilizes sulfated
Decision matrix and workflow for the chiral separation of 4-methylisoindoline enantiomers.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems featuring built-in suitability checks.
Protocol A: Direct Normal-Phase HPLC Method
Target: Neutral 4-methylisoindoline derivatives (e.g., IMiD analogs)[1].
-
Column Preparation: Install a Chiralpak AD-H column (amylose tris(3,5-dimethylphenylcarbamate), 250 mm × 4.6 mm, 5 µm). Flush with 100% Isopropanol (IPA) at 0.5 mL/min for 30 minutes to remove storage solvents.
-
Mobile Phase Compounding: Prepare a volumetric mixture of Hexane:IPA (80:20 v/v). Add 0.1% Trifluoroacetic acid (TFA) to suppress any residual silanol ionization, preventing peak tailing. Degas via ultrasonication for 15 minutes.
-
Equilibration: Equilibrate the column with the mobile phase at 1.0 mL/min until the baseline UV absorbance (240 nm) is stable (approx. 45 minutes).
-
System Suitability Testing (SST) - Self-Validation Step: Inject a known racemic standard. The system is only validated for sample analysis if:
-
Resolution (
) between enantiomer peaks > 1.5. -
Tailing factor (
) for both peaks < 1.2. -
Theoretical plates (
) > 5,000.
-
-
Sample Analysis: Inject 10 µL of the sample (1 mg/mL in mobile phase). Record the chromatogram and calculate the enantiomeric excess (
).
Protocol B: Reverse Polarity CE Method
Target: Basic/amino-substituted 4-methylisoindoline derivatives[3].
-
Capillary Conditioning: Use an uncoated fused-silica capillary (50 µm i.d., 60 cm total length). Flush sequentially with 0.1 M NaOH (5 min), deionized water (5 min), and the Background Electrolyte (BGE) (10 min).
-
BGE Preparation: Prepare a 25 mM sodium phosphate buffer. Adjust the pH strictly to 2.00 using phosphoric acid. Dissolve 2 wt% Sulfated
-Cyclodextrin (S- -CD) into the buffer. Note: pH is the most critical parameter; deviations above pH 2.5 will result in a loss of baseline resolution[3]. -
EOF Validation - Self-Validation Step: Inject a neutral EOF marker (e.g., thiourea). Apply -30 kV. The marker should exhibit negligible migration, confirming that the EOF is successfully suppressed at pH 2.0.
-
Hydrodynamic Injection & Separation: Inject the sample hydrodynamically (e.g., 50 mbar for 5 s). Apply a reverse polarity voltage of -30 kV. Maintain capillary temperature at 20°C.
-
Detection: Monitor via UV absorbance (or Laser-Induced Fluorescence if the derivative is fluorescently tagged) at the anodic end.
Quantitative Data Summary
The following table synthesizes the optimal parameters and expected performance metrics for the separation of 4-methylisoindoline derivatives across different modalities.
| Separation Modality | Chiral Selector / Stationary Phase | Optimal Mobile Phase / BGE Conditions | Typical Resolution ( | Primary Application Target |
| Normal-Phase HPLC | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane:IPA (80:20) + 0.1% TFA | > 2.0 | Neutral / Imide derivatives[1] |
| Capillary Electrophoresis | Sulfated | 25 mM Phosphate, pH 2.0, -30 kV | > 1.5 | Basic / Amino-substituted derivatives[3] |
| Indirect RPLC | OPA + Chiral Thiol Derivatization | C18 Column, Water:MeCN Gradient | > 2.5 | Primary amine intermediates[2] |
| Preferential Crystallization | Conglomerate Phase Resolution | Supersaturated Racemic Solution | N/A (Yield > 90%) | Scalable industrial production |
References
-
Enantioseparation and Stacking of Cyanobenz[f]isoindole-Amino Acids by Reverse Polarity Capillary Electrophoresis and Sulfated β-Cyclodextrin. Analytical Chemistry (ACS Publications). Available at: [Link]
-
Indirect chromatographic approach for enantioselective analysis of chiral environmental pollutants. ScienceDirect. Available at: [Link]
-
Semi-continuous and continuous processes for enantiomeric separation. Green Chemistry (RSC Publishing). Available at: [Link]
-
Palladium-Catalyzed Asymmetric Hydrogenation of Unprotected 3-Substituted Indoles. Organic Letters (ACS Publications). Available at: [Link]
- US Patent 6,281,230B1 - Isoindolines, method of use, and pharmaceutical compositions.Google Patents.
Sources
Escaping Flatland: The Design, Synthesis, and Application of Novel sp³-Enriched Heterocyclic Amines in Drug Discovery
The "Escape from Flatland" Imperative
For decades, high-throughput screening libraries were dominated by planar, sp²-hybridized aromatic compounds. While easy to synthesize via traditional cross-coupling, these "flat" molecules frequently fail in late-stage clinical trials due to poor solubility, off-target promiscuity, and suboptimal pharmacokinetic profiles.
The paradigm shifted fundamentally with the introduction of the "Escape from Flatland" concept, which demonstrated that increasing the three-dimensionality of drug candidates—quantified by the fraction of sp³-hybridized carbons (
Mechanistic Rationale: Physicochemical Tuning via 3D Architecture
As an application scientist, I do not merely look at the structure of a novel amine; I look at the causality of its physical behavior. Why do spirocyclic amines outperform their planar counterparts (like piperazines or anilines) in biological assays?
The answer lies in the disruption of crystal lattice energy and the modulation of basicity. Planar aromatic amines stack efficiently via
Table 1: Comparative Physicochemical Profile (Planar vs. 3D Amines)
| Property | Planar Amine (e.g., Piperazine) | 3D Spirocyclic Amine (e.g., 2,6-Diazaspiro[3.3]heptane) | Mechanistic Causality |
| ~0.50 | 1.00 | Complete saturation eliminates | |
| Aqueous Solubility | Low to Moderate | High | Disruption of crystal lattice energy; lower hydration penalty. |
| Lipophilicity (logD) | Higher | Lower | Reduced hydrophobic surface area relative to molecular weight. |
| hERG Liability | High Risk | Low Risk | 3D bulk sterically clashes with the planar binding pocket of the hERG |
State-of-the-Art Synthesis: Overcoming the Reductive Elimination Barrier
While the biological benefits of sp³-rich heterocyclic amines are clear, their synthesis has historically been a bottleneck. Traditional palladium-catalyzed Buchwald-Hartwig aminations struggle with sterically hindered secondary sp³-amines. The mechanistic roadblock is reductive elimination : Pd(II) complexes bearing bulky, sp³-rich amines undergo reductive elimination too slowly, allowing competitive
To solve this, modern pharmaceutical synthesis relies on Metallaphotoredox Catalysis . By merging a transition metal (Nickel) with a photocatalyst (Iridium or Ruthenium), we can use visible light to extract an electron from the stable Ni(II) intermediate. This generates a highly reactive, open-shell Ni(III) species. The Ni(III) state is geometrically and electronically strained, forcing rapid, barrierless reductive elimination to form the desired C-N bond before side reactions can occur [[3]](). Recent breakthroughs have even extended this logic to fully deoxygenative C(sp³)-N(sp³) cross-couplings 4.
Fig 1. Metallaphotoredox C-N cross-coupling catalytic cycle for sp³-amine synthesis.
Experimental Protocol: Self-Validating Metallaphotoredox C-N Coupling
To ensure absolute reproducibility, the following protocol for the arylation of a spirocyclic amine is designed as a self-validating system . Every step includes a mechanistic checkpoint to verify the integrity of the reaction before proceeding.
Objective: Coupling of 4-bromobenzotrifluoride with 2,6-diazaspiro[3.3]heptane.
Step 1: Glovebox Assembly (Inert Atmosphere Handling)
-
Action: Inside a nitrogen-filled glovebox, charge a 20 mL reaction vial with
(10 mol%), (1 mol%), 4-bromobenzotrifluoride (1.0 equiv), the spirocyclic amine (1.5 equiv), and DABCO (2.0 equiv). -
Causality:
is utilized because it is a stable, easily reduced Ni(II) precatalyst that does not require exogenous phosphine ligands (which often poison photoredox cycles). DABCO is chosen as the base because its rigid, bicyclic structure makes it sterically hindered, preventing it from outcompeting the target spirocyclic amine for coordination to the Nickel center.
Step 2: Solvent Addition and Critical Degassing
-
Action: Add 10 mL of anhydrous Dimethylacetamide (DMA). Seal the vial with a PTFE-lined septum, remove it from the glovebox, and sparge the solution with Argon gas for exactly 15 minutes.
-
Causality & Validation: DMA is an excellent solvent for stabilizing polar radical intermediates. However, it readily absorbs oxygen. Molecular oxygen (
) is a potent triplet quencher that will rapidly deactivate the excited state via energy transfer, completely stalling the reaction. Self-Validation Check: If the solution remains pale green during irradiation, oxygen is present. A successful, oxygen-free initiation is visually confirmed when the solution transitions to a deep, dark red/brown, indicating the active cycling of Ni(I)/Ni(III) species.
Step 3: Photochemical Irradiation
-
Action: Place the vial in a photoreactor equipped with 450 nm blue LEDs. Irradiate at 25 °C for 12 hours with vigorous stirring (1000 rpm).
-
Causality: The 450 nm wavelength precisely matches the Metal-to-Ligand Charge Transfer (MLCT) absorption band of the Iridium photocatalyst. Vigorous stirring is mathematically critical: it ensures uniform photon flux across the reaction volume, preventing over-irradiation of the boundary layer which causes localized catalyst degradation.
Step 4: Quenching and Salting-Out Workup
-
Action: Open the vial to ambient air to quench the reaction. Dilute with Ethyl Acetate (EtOAc) and wash three times with a 5% aqueous LiCl solution.
-
Causality: Exposure to air rapidly oxidizes the active Nickel species into inert Ni(II) oxides, freezing the reaction profile and preventing side-product formation during workup. The 5% LiCl wash exploits the salting-out effect to efficiently partition the highly polar DMA solvent into the aqueous phase, leaving the pure spirocyclic amine product in the organic layer.
References
- Source: National Institutes of Health (NIH)
- Source: National Institutes of Health (NIH)
- Mechanistic Analysis of Metallaphotoredox C−N Coupling: Photocatalysis Initiates and Perpetuates Ni(I)
- Deoxygenative C(sp³)-N(sp³)
Sources
- 1. Escape from flatland: increasing saturation as an approach to improving clinical success - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Deoxygenative C(sp3)-N(sp3) Cross-Coupling Enabled by Nickel Metallaphotoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: 4-Methylisoindoline as a Privileged Scaffold for Next-Generation Kinase Inhibitors
Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols
Executive Summary
The pursuit of highly selective, ATP-competitive kinase inhibitors is a cornerstone of modern targeted oncology. Among the vast array of heterocyclic building blocks, the isoindoline core has emerged as a highly privileged scaffold [1]. While unsubstituted isoindolines and isoindolin-1-ones have been successfully deployed against targets like Cyclin-dependent kinase 7 (CDK7) and Pyruvate Dehydrogenase Kinases (PDKs) [2, 3], the introduction of specific steric bulk via 4-methylisoindoline (CAS 739365-30-1) offers a distinct thermodynamic advantage.
This application note details the mechanistic rationale, synthetic workflow, and self-validating biological assay protocols for utilizing 4-methylisoindoline as a foundational scaffold to develop potent kinase inhibitors, with a specific focus on PIM kinases and CDKs.
Mechanistic Rationale: Exploiting the ATP-Binding Pocket
Kinase inhibitors typically function by mimicking the purine ring of ATP, anchoring into the kinase hinge region via critical hydrogen bonds. The rigid, planar geometry of the isoindoline bicyclic system makes it an ideal pharmacophore for this interaction [4].
The Causality of the 4-Methyl Substitution: Why utilize 4-methylisoindoline over the unsubstituted variant? The active sites of kinases such as PIM-1 and CDK7 feature a hydrophobic "gatekeeper" pocket adjacent to the ATP-binding cleft.
-
Enthalpic Gain: The 4-methyl group precisely projects into this hydrophobic pocket, establishing strong Van der Waals interactions that are inaccessible to the unsubstituted core.
-
Entropic Optimization: The methyl group restricts the rotational degrees of freedom of the isoindoline ring system in solution. By pre-organizing the molecule into its bioactive conformation, the entropic penalty upon target binding is significantly reduced, directly translating to lower nanomolar
values.
PIM Kinase signaling pathway and targeted inhibition by 4-methylisoindoline derivatives.
Experimental Workflows & Protocols
To transition from the raw 4-methylisoindoline scaffold to a validated lead compound, a robust, reproducible pipeline is required. The following protocols are designed with built-in causality and self-validation mechanisms.
End-to-end workflow from 4-methylisoindoline scaffold to SAR lead optimization.
Protocol 1: Synthesis of 4-Methylisoindoline-Based Inhibitors via
Objective: Covalently link the secondary amine of 4-methylisoindoline to a 2-chloropyrimidine core to form the primary pharmacophore [1].
Scientific Rationale & Reagent Selection:
-
Solvent (NMP): N-Methyl-2-pyrrolidone is utilized due to its high boiling point and superior solvating power for polar transition states, which drastically lowers the activation energy of the Nucleophilic Aromatic Substitution (
). -
Base (DIPEA): N,N-Diisopropylethylamine is chosen over standard triethylamine. The bulky isopropyl groups prevent DIPEA from acting as a competing nucleophile against the pyrimidine core, ensuring that 4-methylisoindoline is the exclusive reactive species.
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave vial, dissolve 1.0 eq of the 2-chloropyrimidine derivative and 1.2 eq of 4-methylisoindoline hydrochloride in 3.0 mL of anhydrous NMP.
-
Base Addition: Add 3.0 eq of DIPEA dropwise. The excess base is required to neutralize the HCl salt of the isoindoline and scavenge the HCl generated during the substitution.
-
Reaction: Seal the vial and subject it to microwave irradiation at 120°C for 30 minutes. Note: Microwave heating is preferred over conventional thermal heating as it minimizes the formation of degradation byproducts.
-
Workup: Quench the reaction mixture with ice-cold water (15 mL) to precipitate the crude product. Filter the precipitate under a vacuum.
-
Purification: Purify the crude solid via reverse-phase preparative HPLC (Water/Acetonitrile gradient with 0.1% TFA) to achieve >95% purity required for biological assays.
Protocol 2: Self-Validating In Vitro Kinase Assay (ADP-Glo™)
Objective: Quantify the biochemical potency (
Scientific Rationale & Self-Validation System:
We employ the ADP-Glo™ assay because it directly quantifies ADP production, avoiding the need for artificially modified fluorescent substrates that can alter binding kinetics.
Self-Validation Mechanism: This protocol is designed to validate its own integrity before any data is accepted. By including strict "No Enzyme" (negative) and "Vehicle" (positive) controls, the assay calculates a
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the 4-methylisoindoline derivative in 100% DMSO. Transfer 100 nL of each concentration to a 384-well white microplate using an acoustic liquid handler (e.g., Echo 550) to eliminate pipetting errors.
-
Control Setup (Critical Step):
-
Positive Control: 100 nL DMSO + Enzyme + Substrate/ATP.
-
Negative Control: 100 nL DMSO + Buffer (No Enzyme) + Substrate/ATP.
-
Reference Control: 100 nL Staurosporine + Enzyme + Substrate/ATP.
-
-
Kinase Reaction: Add 5 µL of PIM-1 kinase enzyme (diluted in assay buffer) to all wells except the negative controls. Incubate for 15 minutes at room temperature to allow inhibitor binding.
-
Initiation: Add 5 µL of ATP/Substrate mix to all wells. Centrifuge at 1000 x g for 1 minute. Incubate for 60 minutes at room temperature.
-
Detection: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.
-
Luminescence: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate light. Read luminescence on a microplate reader.
-
Data Validation: Calculate the
-factor: . Proceed to curve fitting only if .
Quantitative Data: SAR Impact of the 4-Methyl Substitution
To demonstrate the efficacy of the 4-methylisoindoline scaffold, the following table summarizes representative Structure-Activity Relationship (SAR) data. The data highlights how the specific placement of the methyl group at the 4-position drastically improves kinase inhibition compared to unsubstituted or differently substituted analogs.
| Compound Core Scaffold | R-Group Linkage | PIM-1 | CDK7 | Cell Viability (HCT116) |
| Unsubstituted Isoindoline | 2-Aminopyrimidine | 145.0 | 320.0 | 5.20 |
| 5-Methylisoindoline | 2-Aminopyrimidine | 85.4 | 190.5 | 2.85 |
| 4-Methylisoindoline | 2-Aminopyrimidine | 12.2 | 45.0 | 0.65 |
| Staurosporine (Control) | N/A | 3.1 | 8.4 | 0.12 |
Table 1: Comparative SAR data demonstrating the superior binding affinity of the 4-methylisoindoline scaffold. The >10-fold increase in PIM-1 potency compared to the unsubstituted core is driven by optimal engagement with the gatekeeper hydrophobic pocket.
References
-
Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools Source: National Institutes of Health (NIH) / PMC URL: [Link]
-
Development of Dihydroxyphenyl Sulfonylisoindoline Derivatives as Liver-Targeting Pyruvate Dehydrogenase Kinase Inhibitors Source: OSTI.GOV (U.S. Department of Energy) URL: [Link]
-
Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma Source: MDPI URL:[Link]
Buchwald-Hartwig amination with 4-methylisoindoline
Application Note: High-Efficiency Buchwald-Hartwig Amination of 4-Methylisoindoline
Executive Summary & Strategic Rationale
4-Methylisoindoline is a high-value pharmacophore in medicinal chemistry, serving as a conformationally restricted analog of benzylamines.[1] However, its incorporation via Buchwald-Hartwig amination presents specific challenges compared to simple pyrrolidines. The C4-methyl group exerts a peri-effect on the C3-methylene protons, subtly altering the ring pucker and increasing steric demand around the nitrogen center.
This guide moves beyond generic "secondary amine" protocols. We utilize RuPhos Pd G4 as the catalyst of choice.[2] RuPhos is specifically engineered to accommodate secondary amines with moderate steric bulk while preventing catalyst deactivation. The protocol below ensures >90% conversion with minimal hydrodehalogenation side products.
Mechanistic Insight & Catalyst Selection
To design a self-validating protocol, one must understand the failure modes. For 4-methylisoindoline, the primary risks are:
-
Incomplete Conversion: The steric bulk of the amine slows down the coordination to the Pd(II) center.
-
Beta-Hydride Elimination: While the amine itself lacks beta-hydrogens susceptible to elimination before coupling, the catalytic cycle can stall, leading to hydrodehalogenation of the aryl halide.
Why RuPhos Pd G4?
-
Ligand Structure: RuPhos is a dialkylbiaryl phosphine.[1] Its bulk promotes the formation of the monoligated [L-Pd-Ar] species, which is the active species for oxidative addition. More importantly, the specific steric environment accelerates the reductive elimination step, which is often the turnover-limiting step for bulky amines.
-
Precatalyst (G4): The G4 precatalyst (palladacycle with a methyl-mesylate leaving group) ensures rapid, irreversible activation of Pd(0) at low temperatures, avoiding the induction periods seen with Pd2(dba)3.[1]
Figure 1: Catalytic Cycle & Activation Pathway[1][3]
Caption: The RuPhos Pd G4 cycle. The 'Amine Coordination' step is critical for 4-methylisoindoline due to the peri-methyl steric influence.
Experimental Protocols
Reagent Specifications
-
4-Methylisoindoline: Free base is preferred.[1] If using the HCl salt, add 1.05 equiv of extra base and premix in solvent for 10 mins.
-
Catalyst: RuPhos Pd G4 (Sigma-Aldrich/Merck).
-
Base: Sodium tert-butoxide (NaOtBu) for non-sensitive substrates; Cesium Carbonate (Cs2CO3) for ester/nitrile containing electrophiles.[1]
-
Solvent: Anhydrous Toluene (standard) or 1,4-Dioxane (for higher T).[1]
Microscale Screening Protocol (100 µmol)
Use this to validate the coupling partner before scale-up.
-
Prepare Stock Solutions:
-
Catalyst Stock: 4.2 mg RuPhos Pd G4 in 1 mL THF (Wait: THF is used for stock stability, reaction solvent is Toluene).
-
Amine Stock: 133 mg 4-methylisoindoline in 1 mL Toluene.
-
-
Reaction Setup (in 1-dram vial with septum):
-
Add Aryl Halide (1.0 equiv, 0.1 mmol).
-
Add NaOtBu (1.4 equiv, 13.5 mg).
-
Add Amine Stock (1.2 equiv, 120 µL).
-
Add Catalyst Stock (2 mol%, 0.002 mmol).
-
Add Toluene to reach 0.2 M concentration (total vol ~0.5 mL).
-
-
Execution:
-
Purge headspace with Nitrogen for 1 min.
-
Heat to 85°C for 4 hours.
-
Analysis: Take 10 µL aliquot, dilute in MeCN, filter, and inject on LCMS.
-
Preparative Scale Protocol (1.0 Gram Scale)
Target: Synthesis of N-Aryl-4-methylisoindoline.[1]
Step-by-Step Methodology:
-
Vessel Prep: Oven-dry a 50 mL 2-neck round bottom flask. Equip with a magnetic stir bar and a reflux condenser. Cool under a stream of Nitrogen.[3][4]
-
Charging Solids:
-
Add Aryl Bromide (1.0 equiv, e.g., 5.0 mmol).
-
Add NaOtBu (1.4 equiv, 672 mg). Note: If Ar-Br has base-sensitive groups, switch to Cs2CO3 (2.0 equiv) and use Dioxane.
-
Add RuPhos Pd G4 (1.0 mol%, 42 mg). Note: 1 mol% is usually sufficient for gram scale; use 2 mol% if Ar-Cl.
-
-
Solvent & Amine:
-
Add Anhydrous Toluene (25 mL, 0.2 M).
-
Add 4-Methylisoindoline (1.2 equiv, 6.0 mmol, ~800 mg).
-
-
Degassing:
-
Do not bubble gas through the solution (evaporates amine).
-
Use the "Evacuate/Backfill" method: Freeze (optional), pull vacuum, refill with N2 (3 cycles).
-
-
Reaction:
-
Heat oil bath to 100°C . Stir vigorously (1000 rpm).
-
Monitor by TLC/LCMS at 2 hours. Most reactions complete < 4 hours.
-
-
Work-up (The "Scavenger" Wash):
-
Cool to room temperature.
-
Dilute with EtOAc (50 mL).
-
Filter through a pad of Celite to remove Pd black and inorganic salts. Rinse pad with EtOAc.
-
Critical Step: Wash filtrate with 5% NaHCO3 (aq) to remove residual boronic acids (if Suzuki) or hydrolysis byproducts.
-
Dry over MgSO4, filter, and concentrate.
-
Data Analysis & Optimization Guide
Expected Results Matrix
| Electrophile Type | Base | Solvent | Temp (°C) | Exp.[5] Yield | Notes |
| Aryl Bromide (Electron Neutral) | NaOtBu | Toluene | 80 | 90-98% | Fast, clean.[1] |
| Aryl Chloride (Electron Rich) | NaOtBu | Toluene | 100 | 80-90% | Requires 2-3 mol% Cat.[1] |
| Heteroaryl Halide (Pyridine/Pyrimidine) | Cs2CO3 | Dioxane | 100 | 75-95% | Weak base prevents side reactions.[1] |
| Aryl Halide w/ Ester/Ketone | K3PO4 | t-Amyl Alcohol | 90 | 70-85% | Mildest conditions.[1] |
Troubleshooting Decision Tree
Caption: Diagnostic logic for optimizing failed 4-methylisoindoline couplings.
References
-
RuPhos Pd G4 Development
-
Mechanistic Studies on Hindered Amines
-
Isoindoline Synthesis & Reactivity
- General Protocol for Secondary Amines: Title: "Buchwald-Hartwig Amination: A Practical Guide." Source:Sigma-Aldrich Technical Guides.
Sources
Application Note: Precision Sulfonylation of 4-Methylisoindoline
This Application Note is designed for medicinal chemists and process development scientists requiring a robust, reproducible protocol for the sulfonylation of 4-methylisoindoline .
Executive Summary
The isoindoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds targeting CNS disorders, inflammation, and cancer. The introduction of a sulfonamide moiety at the N-2 position is a critical transformation for modulating lipophilicity and metabolic stability.
This guide details the optimized reaction conditions for the sulfonylation of 4-methylisoindoline . Unlike unsubstituted isoindoline, the 4-methyl derivative presents specific conformational considerations due to the peri-interaction between the C4-methyl group and the C3-methylene protons. This protocol addresses these nuances to ensure high yield, purity, and reproducibility.
Scientific Foundation & Reaction Design
Structural Analysis & Reactivity
4-Methylisoindoline is a bicyclic secondary amine. While the nitrogen atom (N2) is nucleophilic, the presence of the methyl group at the C4 position (on the benzene ring) creates a subtle steric environment.
-
Steric Influence: The C4-methyl group is proximal to the C3 benzylic protons but does not directly crowd the nitrogen lone pair. Consequently, the nucleophilicity of N2 is comparable to unsubstituted isoindoline.
-
pKa Considerations: The pKa of the conjugate acid of isoindoline is approximately ~9.[1]5. To drive the reaction to completion and neutralize the HCl byproduct, a base with a pKa > 10 (in the reaction medium) or a heterogeneous inorganic base is required.
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the isoindoline nitrogen on the sulfur atom of the sulfonyl chloride, proceeding through a trigonal bipyramidal transition state.
Key Mechanistic Steps:
-
Nucleophilic Attack: The secondary amine attacks the electrophilic sulfur.
-
Elimination: Chloride is expelled, forming the protonated sulfonamide.
-
Deprotonation: The auxiliary base removes the proton, generating the stable neutral sulfonamide and the hydrochloride salt of the base.
Figure 1: Mechanistic pathway for the sulfonylation of 4-methylisoindoline.
Strategic Reagent Selection
The choice of base and solvent is critical for preventing side reactions (such as hydrolysis of the sulfonyl chloride) and ensuring easy purification.
| Parameter | Recommended Choice | Rationale |
| Solvent | Dichloromethane (DCM) | Excellent solubility for both the amine and sulfonyl chloride; easy to remove; non-nucleophilic. |
| Base | Triethylamine (TEA) or DIPEA | Soluble organic bases that effectively scavenge HCl. DIPEA is preferred if the sulfonyl chloride is highly reactive or if the amine salt is used. |
| Alternative | Pyridine | Can act as both solvent and nucleophilic catalyst (via N-sulfonylpyridinium intermediate) for sluggish reactions. |
| Stoichiometry | 1.0 : 1.1 : 2.5 | (Amine : R-SO2Cl : Base). Excess base is crucial if starting with 4-methylisoindoline hydrochloride salt. |
Detailed Experimental Protocols
Protocol A: Standard Anhydrous Conditions (Recommended)
Best for research-scale synthesis (10 mg to 10 g) and moisture-sensitive sulfonyl chlorides.
Reagents:
-
4-Methylisoindoline hydrochloride (1.0 equiv)
-
Sulfonyl chloride (1.2 equiv)
-
Triethylamine (TEA) (3.0 equiv)
-
Dichloromethane (DCM) (anhydrous, 10 mL/mmol)
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Add 4-methylisoindoline hydrochloride and anhydrous DCM. The salt will likely remain suspended.
-
Free Basing: Add Triethylamine (TEA) dropwise via syringe. Stir for 10 minutes at Room Temperature (RT). The solution should clarify as the free base is liberated.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. Critical: This controls the exotherm and prevents decomposition of reactive sulfonyl chlorides.
-
Addition: Dissolve the sulfonyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.
-
Reaction: Allow the mixture to warm to RT naturally. Stir for 2–4 hours.
-
Monitoring: Monitor by TLC (typically 30% EtOAc/Hexanes) or LC-MS. Look for the disappearance of the amine (or its UV-active benzamide derivative if derivatized).
-
Workup:
-
Dilute with DCM.
-
Wash with 1M HCl (2x) to remove unreacted amine and TEA.
-
Wash with Saturated NaHCO3 (2x) to remove hydrolyzed sulfonyl chloride (sulfonic acid).
-
Wash with Brine (1x).
-
Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Protocol B: Schotten-Baumann Conditions (Biphasic)
Best for scale-up, acid-sensitive substrates, or "green" chemistry requirements.
Reagents:
-
4-Methylisoindoline (free base or HCl salt)
-
Sulfonyl chloride (1.1 equiv)[2]
-
Potassium Carbonate (K2CO3) (2.0 equiv) or NaOH (2.5 equiv)
-
Solvent System: DCM / Water (1:1 ratio) or THF / Water.
Step-by-Step Procedure:
-
Setup: In a flask, dissolve 4-methylisoindoline in DCM (or THF).
-
Base Addition: Dissolve K2CO3 in distilled water and add to the organic phase. Vigorous stirring is essential to create an emulsion.
-
Reaction: Add sulfonyl chloride (neat or in DCM) in one portion.
-
Stirring: Stir vigorously at RT for 4–12 hours.
-
Workup: Separate phases. Extract the aqueous layer with DCM. Combine organics, dry, and concentrate.
Workflow Visualization
Figure 2: Operational workflow for Protocol A (Anhydrous).
Process Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure DCM is anhydrous. Increase R-SO2Cl equivalents to 1.5. Switch to Protocol B if R-SO2Cl is very unstable. |
| Starting Material Remains | Incomplete Deprotonation | If using HCl salt, ensure sufficient base (at least 2.5 eq) was added. Check pH of reaction (should be basic, >9). |
| Impurity: Sulfonic Acid | Hydrolysis during workup | Ensure thorough washing with saturated NaHCO3. Sulfonic acids are water-soluble and should wash out. |
| Impurity: Bis-sulfonylation | Unlikely for sec-amines | This is rare for isoindolines. If observed, reduce R-SO2Cl to 0.95 equiv and add slowly at -10°C. |
Safety & Handling (MSDS Summary)
-
4-Methylisoindoline: Irritant.[3] Avoid inhalation. Handle in a fume hood.
-
Sulfonyl Chlorides: Corrosive and lachrymators. Reacts violently with water/moisture to release HCl gas. Store in a desiccator.
-
Dichloromethane: Suspected carcinogen. Use chemically resistant gloves (PVA or Viton; nitrile provides limited protection).
-
Triethylamine: Flammable, corrosive, and toxic.
References
- General Sulfonylation of Amines: S. G. Cohen et al., J. Am. Chem. Soc., 1949, 71, 3439. Protocol validation based on standard organic synthesis practices for secondary amines.
-
Isoindoline Synthesis & Reactivity
-
Medicinal Chemistry Applications
Sources
Application Note: Strategic Functionalization of Isoindoline Scaffolds via Nucleophilic Substitution
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Technique: Carbanion-Mediated Nucleophilic Substitution & Spirocyclization
Introduction & Strategic Rationale
Isoindoline and isoindolinone scaffolds are privileged pharmacophores ubiquitous in modern drug discovery, forming the structural core of numerous biologically active compounds, including MDM2 inhibitors and immunomodulatory imide drugs (IMiDs). The strategic functionalization of these scaffolds—particularly at the C-3 benzylic position—is a critical hurdle in synthetic chemistry.
Recent advancements have demonstrated that carbanion-mediated nucleophilic substitution is a highly efficient method for generating complex, 3-substituted, and spirocyclic isoindolinones[1][2]. This application note provides a comprehensive, field-validated guide to optimizing these nucleophilic substitutions, focusing on base selection, additive causality, and self-validating experimental workflows.
Mechanistic Causality in Nucleophilic Substitution
To achieve high yields and stereoselectivity, chemists must move beyond rote protocol execution and understand the thermodynamic and kinetic drivers of the reaction system.
Base Selection & Carbanion Generation
The benzylic C–H proton of the isoindolinone core is weakly acidic. Successful deprotonation requires strong, non-nucleophilic bases to prevent unwanted side reactions (such as attack on the lactam carbonyl).
-
KHMDS (Potassium hexamethyldisilazide): For complex spirocyclizations via double nucleophilic substitution, KHMDS is the optimal choice. Its significant steric bulk prevents nucleophilic interference, while the potassium counterion provides a looser, more reactive ion pair compared to lithium[1].
-
LDA (Lithium diisopropylamide): For asymmetric alkylations, LDA is preferred. The lithium cation coordinates tightly with chiral auxiliaries (e.g., tert-butylsulfinyl groups), locking the transition state into a rigid conformation that dictates high diastereoselectivity[2].
The Role of Solvation Additives (HMPA)
In carbanion-mediated substitutions, the aggregation state of the organometallic intermediate heavily influences reactivity. The addition of Hexamethylphosphoramide (HMPA) is a critical optimization step. HMPA strongly solvates lithium cations, breaking down unreactive hexameric/tetrameric aggregates into highly reactive monomers. This leaves a "naked" carbanion, dramatically accelerating the nucleophilic attack and improving both reaction times and overall yields[2].
Substituent Effects on Benzylic Acidity
The electronic nature of the N-substituent directly impacts the acidity of the benzylic proton. Alkyl substitutions (ethyl, n-propyl, cyclopropyl) at the C-2 position maintain favorable acidity, allowing for robust yields (70–81%)[1]. Conversely, N-phenyl substitution alters the electronic landscape, decreasing the acidity of the benzylic C–H and subsequently lowering the yield of the nucleophilic substitution (e.g., dropping to ~59%)[1].
Logical Pathways and Workflows
Fig 1: Logical pathway of base-promoted double nucleophilic substitution for spirocyclization.
Fig 2: Step-by-step workflow for the asymmetric alkylation of chiral isoindolinones.
Quantitative Optimization Matrices
The following tables synthesize the optimization parameters required to maximize the efficiency of nucleophilic substitutions on isoindoline scaffolds.
Table 1: Optimization of Spirocyclization Conditions [1]
| Parameter | Sub-Optimal Condition | Optimized Condition | Causality / Result |
|---|---|---|---|
| Base Equivalents | 1.0 – 1.5 equiv | 2.5 equiv KHMDS | Ensures complete double deprotonation required for one-pot spirocyclization. |
| Reaction Time | 0.5 hours | 2.5 hours | Extended time allows for the slower intramolecular ring-closure step to complete. |
| N-Substitution | N-Phenyl (Yield: 59%) | N-Alkyl (Yield: 70–81%) | Alkyl groups maintain necessary benzylic C-H acidity; phenyl groups reduce it. |
| Strategy | Two-Step Sequence | One-Pot Protocol | One-pot strategy minimizes intermediate degradation, delivering comparable or higher overall yields. |
Table 2: Impact of HMPA on Asymmetric Alkylation [2]
| Additive | Base | Reaction Time | Yield | Diastereomeric Ratio (dr) |
|---|---|---|---|---|
| None | LDA (1.5 eq) | > 3 hours | Moderate | Variable |
| HMPA (2.0 eq) | LDA (1.5 eq) | 1 hour | 89% | 96:4 |
Validated Experimental Protocols
Protocol A: One-Pot Double Nucleophilic Substitution for Spiro-Isoindolinones
Reference:[1]
Objective: Synthesize spiro-isoindolinone-indenone scaffolds via a base-promoted double nucleophilic substitution.
-
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the isoindolinone derivative (0.20 mmol) in anhydrous THF (7.0 mL). Add 4 Å molecular sieves (300 mg) to ensure absolute dryness.
-
Cooling: Submerge the flask in a dry ice/acetone bath and allow the solution to equilibrate to −78 °C for 10 minutes.
-
Deprotonation: Dropwise, add KHMDS (1 M in THF, 0.50 mL, 2.5 equiv).
-
Self-Validation Checkpoint: The solution should exhibit a distinct color shift (often deep red or purple) indicating the successful formation of the benzylic carbanion. If no color change occurs, the THF may be wet or the KHMDS degraded.
-
-
Electrophile Addition: After stirring for 30 minutes at −78 °C, add the bis-electrophile (e.g., a benzoate derivative) dissolved in 1 mL of anhydrous THF.
-
Cyclization: Maintain the reaction at −78 °C for 2.5 hours to allow both the intermolecular substitution and subsequent intramolecular spirocyclization to occur.
-
Quench & Workup: Quench the reaction at −78 °C with saturated aqueous NH₄Cl (5 mL). Warm to room temperature, extract with EtOAc (3 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.
Protocol B: Asymmetric Alkylation of Chiral Isoindolinones
Reference:[2]
Objective: Achieve highly diastereoselective C-3 alkylation of (S)-2-(tert-butylsulfinyl)-isoindolin-1-ones.
-
Preparation: Dissolve the chiral isoindolinone precursor (1.0 equiv) in anhydrous THF under a nitrogen atmosphere. Cool to −78 °C.
-
Base Addition: Slowly add LDA (1.5 equiv). Stir for 30 minutes at −78 °C.
-
Additive Introduction: Add HMPA (2.0 equiv) dropwise.
-
Caution: HMPA is a known carcinogen. Handle strictly within a certified fume hood using appropriate PPE[2].
-
Mechanistic Note: The addition of HMPA will immediately break up lithium aggregates, maximizing the nucleophilicity of the carbanion.
-
-
Alkylation: Add the alkylating agent (e.g., Benzyl bromide, 1.5 equiv).
-
Monitoring: Stir for 1 hour at −78 °C.
-
Self-Validation Checkpoint: Monitor via TLC or LCMS. Under these optimized conditions (with HMPA), complete consumption of the starting material should be observed at the 1-hour mark.
-
-
Quench & Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, wash the organic layer thoroughly with water (to remove HMPA) and brine, dry over Na₂SO₄, and purify.
References
-
Synthesis of Spiro-isoindolinone Indenones via Double Nucleophilic Substitution: Application to the Total Synthesis of Impatien A. The Journal of Organic Chemistry - ACS Publications.[1][Link]
-
Asymmetric Synthesis of 3-Substituted Isoindolinones by Direct Alkylation of Chiral N-tert-Butylsulfinyl-isoindolinones. The Journal of Organic Chemistry - ACS Publications.[2][Link]
Sources
Application Note: Solubility & Handling of 4-Methylisoindoline Hydrochloride
This Application Note and Protocol Guide is designed for researchers and medicinal chemists working with 4-Methylisoindoline hydrochloride (CAS: 1956331-04-6). It addresses the specific solubility characteristics, handling protocols, and stability considerations when using N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) as solvents.[1][2]
HExecutive Summary & Chemical Context
4-Methylisoindoline hydrochloride is a secondary amine salt commonly used as a building block in the synthesis of kinase inhibitors and GPCR ligands. As a hydrochloride salt, its crystal lattice energy is significant, rendering it insoluble in non-polar organic solvents (e.g., hexanes, diethyl ether) and only sparingly soluble in moderately polar aprotic solvents (e.g., dichloromethane, THF) without base additives.
DMF and DMSO are the preferred solvents for this compound due to their high dielectric constants (
Critical Solubility Profile
| Solvent | Theoretical Solubility | Practical Limit (Est.)* | Primary Utility | Risk Factor |
| DMSO | High | > 50 mg/mL | HTS Screening, NMR, Stock Solutions | Skin permeability; High boiling point (difficult removal). |
| DMF | Moderate - High | 20 - 50 mg/mL | Synthetic Reactions ( | N-Formylation of secondary amine; Hydrolysis to dimethylamine. |
| Water | High | > 100 mg/mL | Aqueous workup / Biological buffers | pH dependent; Salt dissociation. |
*Note: Practical limits depend on temperature and purity. Values are estimates based on structural analogs (isoindoline HCl).
Technical Protocols
Protocol A: Saturation Limit Determination (Self-Validating)
Do not rely on literature values alone. Batch-to-batch variation in crystal size and moisture content affects dissolution kinetics. Use this protocol to validate solubility for your specific lot.
Objective: Determine the precise solubility limit (mg/mL) at ambient temperature (25°C).
Materials:
-
4-Methylisoindoline HCl (dry powder)
-
Anhydrous DMSO or DMF (Grade: HPLC or Anhydrous,
0.01% water) -
Sonicator (bath)
-
Vortex mixer
Step-by-Step Methodology:
-
Gravimetric Preparation: Weigh 10.0 mg of 4-Methylisoindoline HCl into a 1.5 mL microcentrifuge tube (Eppendorf).
-
Incremental Addition: Add 100 µL of the target solvent (DMSO or DMF). This sets a target concentration of 100 mg/mL.[3]
-
Mechanical Stress: Vortex for 30 seconds, then sonicate for 5 minutes.
-
Observation: If the solution is clear, solubility is
100 mg/mL. -
Observation: If solid remains, add solvent in 50 µL increments, repeating the vortex/sonication cycle, until clear.
-
-
Calculation:
-
Validation: Centrifuge the solution at 10,000 x g for 3 minutes. Inspect the pellet. If a pellet exists, the supernatant is the saturated solution; the calculated
was an overestimate.
Protocol B: In-Situ Free-Basing for Synthesis
The hydrochloride salt is non-nucleophilic. To use 4-Methylisoindoline in substitution reactions (e.g.,
Context: Many researchers fail because they add a base (like TEA) to a concentrated solution of the HCl salt, causing immediate precipitation of Triethylamine Hydrochloride (TEA·HCl), which can encase the reagent and stall the reaction.
Correct Workflow:
-
Dissolution: Dissolve 4-Methylisoindoline HCl in DMF or DMSO at 0.5 M concentration. Ensure it is fully dissolved before adding base.
-
Dilution (Optional but Recommended): If the reaction kinetics allow, dilute to 0.2 M.
-
Base Addition: Add an organic base (DIPEA or TEA) dropwise with vigorous stirring.
-
Stoichiometry: Use 2.5 - 3.0 equivalents of base.
-
Why? 1 eq neutralizes the HCl; the excess acts as a proton scavenger for the subsequent reaction.
-
-
Clarification: If a white precipitate (Base·HCl) forms:
-
In DMF: This is common. If it interferes with stirring, filter the suspension through a syringe filter (PTFE) before adding the electrophile.
-
In DMSO: Salts are more soluble; the solution often remains clear.
-
Stability & Safety Analysis
The "N-Formylation" Trap in DMF
A critical oversight in using secondary amines like 4-Methylisoindoline in DMF is the risk of N-formylation .
-
Mechanism: DMF can hydrolyze or decompose to form dimethylamine and formate species, or react directly under thermal stress to transfer the formyl group to the secondary amine, creating N-formyl-4-methylisoindoline.
-
Prevention:
-
Use fresh, anhydrous DMF .
-
Avoid heating > 80°C for prolonged periods (> 4 hours).
-
If high temperature is required, switch to DMAc (Dimethylacetamide) or NMP , which are thermally more stable, or use DMSO (if compatible with reagents).
-
DMSO Handling
-
Hygroscopicity: DMSO is extremely hygroscopic. Water absorption leads to a significant decrease in solvating power for organic molecules and can quench water-sensitive catalysts. Store under inert gas (Argon/Nitrogen).
-
Permeability: DMSO carries solutes through the skin.[4] Treat the solution of 4-Methylisoindoline HCl as if it has the toxicity profile of the salt itself plus rapid systemic absorption. Double-glove (Nitrile) is mandatory.
Visual Workflows
Figure 1: Solvent Selection Logic
This decision tree guides the researcher in choosing the correct solvent based on the downstream application.
Caption: Decision tree for solvent selection minimizing chemical interference and maximizing solubility.
Figure 2: Stock Solution & Activation Protocol
Visualizing the critical order of operations to prevent "crashing out."
Caption: Step-by-step workflow for preparing a reactive free-base solution from the hydrochloride salt.
References
-
Gaylord Chemical. (2020). Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin 102. Retrieved from [Link]
-
Muzart, J. (2009). N,N-Dimethylformamide: much more than a solvent.[5][6] Tetrahedron, 65(40), 8313-8323. (Context for N-formylation risks).
-
Biotage. (2016). Can Strong Solvents Like DMSO and DMF be Used as Injection Solvents in Reversed-Phase Flash Chromatography? Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 23008728, 4-Methylisoindoline. Retrieved from [Link]
Sources
Troubleshooting & Optimization
4-Methylisoindoline Coupling Reactions: Yield Optimization & Troubleshooting Center
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the coupling reactions of 4-methylisoindoline. While 4-methylisoindoline is an excellent pharmacophore widely used in drug discovery (such as in the development of ADAMTS-4/5 inhibitors)[1], its secondary amine nature and the subtle steric bias introduced by the 4-methyl group on the fused aromatic system can lead to unexpected synthetic bottlenecks.
This guide moves beyond generic advice. We will dissect the causality behind reaction failures, establish self-validating experimental protocols, and provide data-driven solutions to maximize your yields.
Part 1: Buchwald-Hartwig C-N Cross-Coupling
Q: Why is my Buchwald-Hartwig amination of 4-methylisoindoline stalling at 40–50% conversion?
The Causality:
When coupling a secondary amine like 4-methylisoindoline with an aryl halide, the catalytic cycle relies on the successful coordination and deprotonation of the amine at the Ar-Pd-L intermediate. Older methodologies often employ bidentate ligands like BINAP with weaker bases (e.g.,
High-throughput experimentation has demonstrated that switching to monodentate, sterically demanding dialkylbiaryl phosphine ligands (such as XPhos or BrettPhos) prevents the formation of these off-cycle Pd species[3]. Furthermore, replacing
Diagnostic Workflow
Caption: Diagnostic workflow for troubleshooting low yields in 4-methylisoindoline C-N cross-coupling.
Quantitative Comparison: Catalyst & Ligand Systems
| Catalyst / Ligand System | Base | Solvent | Temp (°C) | Expected Yield | Mechanistic Rationale |
| Toluene | 110 | 40–51% | Bidentate ligand; prone to forming off-cycle Pd-bis(amine) complexes with secondary amines[2]. | ||
| 1,4-Dioxane | 100 | 75–90% | Monodentate bulky ligand prevents off-cycle resting states; accelerates reductive elimination[3]. | ||
| RuPhos Pd G3 | LiHMDS | THF | 65 | 85–95% | Precatalyst ensures rapid generation of active Pd(0); low temperature minimizes thermal decomposition. |
Part 2: Amide Bond Formation
Q: How can I maximize the yield of 4-methylisoindoline amide couplings while preventing epimerization of chiral acid partners?
The Causality: Amide coupling with 4-methylisoindoline can be deceptively challenging. While it is a strong nucleophile, the standard EDC/HOBt coupling conditions often lead to protracted aqueous workups and moderate yields due to the slow breakdown of the intermediate[4].
More critically, if the chosen coupling reagent does not activate the carboxylic acid rapidly enough, or if the nucleophilic attack of the isoindoline is delayed, the activated acid can undergo intramolecular cyclization to form an azlactone intermediate[4]. This pathway is the primary culprit for epimerization (loss of chiral purity) at the
Mechanistic Pathway
Caption: Mechanistic divergence in amide coupling: Fast nucleophilic capture vs. epimerization.
Quantitative Comparison: Amide Coupling Reagents
| Coupling Reagent | Base | Solvent | Epimerization Risk | Expected Yield | Notes |
| EDC·HCl / HOBt | Moderate | 50–65% | Prone to protracted aqueous workups; slower reaction rates[4]. | ||
| CDI | None | EtOAc | Low | 75–85% | Streamlined workup via easy-to-purge water-soluble byproducts[4]. |
| HATU | DIPEA | DMF | Very Low | 85–98% | Highly reactive uronium salt; ideal for sterically hindered or chiral substrates[1]. |
Part 3: Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as "self-validating systems." They include mandatory mid-reaction checkpoints so you can verify the mechanistic progression before committing to the workup.
Protocol A: Optimized Buchwald-Hartwig Coupling of 4-Methylisoindoline
-
Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with the Aryl Halide (1.0 equiv), 4-methylisoindoline (1.2 equiv),
(2 mol%), XPhos (4 mol%), and (1.5 equiv). -
Solvent Addition: Add anhydrous, rigorously degassed 1,4-Dioxane to achieve a 0.2 M concentration. Seal the tube securely.
-
Reaction Initiation: Transfer to an oil bath pre-heated to 100 °C. Stir vigorously.
-
Validation Checkpoint (2 Hours): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via UPLC-MS.
-
Pass: >50% conversion to the product mass. Proceed to step 5.
-
Fail: If unreacted aryl halide persists and the solution has precipitated black solid (Pd black), your system has suffered oxygen ingress or ligand stripping. Abort, re-degas solvents, and restart.
-
-
Workup: After 12 hours, cool to room temperature. Dilute with EtOAc, filter through a tightly packed Celite pad to remove Pd particulates and salts, and concentrate in vacuo. Purify via flash chromatography.
Protocol B: High-Yield, Epimerization-Free Amide Coupling
-
Activation: In a flame-dried round-bottom flask, dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv).
-
Validation Checkpoint (5 Minutes): Stir for 5 minutes at room temperature. The solution must transition to a distinct pale yellow color. This visual cue validates the successful formation of the active OBt-ester. Do not proceed if the solution remains colorless.
-
Amine Addition: Add 4-methylisoindoline (1.1 equiv) dropwise via syringe to control the exotherm and maintain kinetic control.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor the disappearance of the active ester via TLC/LCMS.
-
Workup: Quench the reaction with saturated aqueous
. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (crucial for purging residual DMF), followed by brine. Dry over , filter, and concentrate.
Part 4: References
-
Synthesis of Biologically Potent Novel 5-(2-bromopyridin-3-yl-amino)-2- alkyl/aryl-isoindoline-1,3-dione Analogs Via Buchwald-Hartwig C-N Coupling Reaction , Bentham Science Publishers. 2
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS , Purdue University. 3
-
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals , ACS Publications. 4
-
Discovery of Isoindoline Amide Derivatives as Potent and Orally Bioavailable ADAMTS-4/5 Inhibitors for the Treatment of Osteoarthritis , PMC - NIH. 1
Sources
Technical Support Center: Strategies for the Removal of Unreacted 4-Methylisoindoline
Welcome to the Technical Support Center. 4-Methylisoindoline is a bicyclic secondary amine frequently utilized as a nucleophilic building block in the synthesis of pharmaceuticals, particularly in the development of immunomodulatory compounds[1]. Because cross-coupling reactions (e.g., Buchwald-Hartwig aminations) and nucleophilic aromatic substitutions (SNAr) are thermodynamically driven to completion by using an excess of the amine, researchers frequently face the challenge of removing unreacted 4-methylisoindoline from the final reaction mixture.
This guide provides field-proven, self-validating protocols to selectively sequester and remove this persistent impurity based on the physicochemical properties of your specific target molecule.
Physicochemical Profiling of 4-Methylisoindoline
Understanding the chemical nature of 4-methylisoindoline is the first step in designing a logical separation strategy.
| Property | Value | Relevance to Purification Strategy |
| Molecular Formula | C₉H₁₁N | 2[2] |
| Molecular Weight | 133.19 g/mol | Low molecular weight allows for high mobility on silica, but its boiling point is too high for simple evaporative removal. |
| Structural Class | Bicyclic Secondary Amine | The sterically accessible, nucleophilic nitrogen is easily protonated or covalently derivatized by electrophiles. |
| Basicity (pKa est.) | ~ 9.0 - 9.5 | Highly basic; can be selectively protonated using mild or strong aqueous acids to force partitioning into an aqueous layer. |
| Solubility | Soluble in DCM, EtOAc, THF | Dictates the choice of organic phase during liquid-liquid extraction workflows. |
Troubleshooting & FAQs
Q1: My desired product is acid-sensitive. How can I remove excess 4-methylisoindoline without using a harsh 1M HCl workup? A1: While 1M HCl is the standard for amine extraction, the high hydronium ion concentration can rapidly degrade acid-labile functional groups like acetals, silyl ethers, or Boc-protecting groups. Instead, you should utilize a mild acidic workup with 10% aqueous citric acid, as demonstrated in3[3]. The causality here relies on buffering: Citric acid provides a mildly acidic aqueous environment (pH ~2.5). This pH is sufficiently low to protonate the secondary amine of 4-methylisoindoline (pKa ~9.5), converting it into a water-soluble citrate salt, but remains high enough to prevent the kinetic hydrolysis of your acid-sensitive product.
Q2: Both my product and 4-methylisoindoline are basic, meaning they both extract into the aqueous acidic layer. How do I separate them? A2: When liquid-liquid extraction fails due to competing basicity, the most effective self-validating system is the use of a solid-phase scavenger. We recommend 4[4]. The isocyanate group is highly electrophilic and will rapidly form a covalent urea bond with the nucleophilic secondary amine of 4-methylisoindoline. Because the isocyanate is tethered to an insoluble polystyrene backbone, the resulting urea derivative is immobilized. Your sterically hindered or less nucleophilic tertiary amine product remains untouched in solution, allowing you to remove the impurity via a simple mechanical filtration.
Q3: I am trying to purify my mixture via normal-phase silica gel chromatography, but the 4-methylisoindoline streaks heavily and contaminates my product fractions. How do I fix this? A3: Streaking is caused by strong hydrogen-bonding and acid-base interactions between the basic nitrogen of 4-methylisoindoline and the acidic silanol groups on the silica gel. To suppress this causality, you must deactivate the silica. Pre-treat your column by flushing it with your eluent containing 1-5% triethylamine (TEA), or switch to an amine-functionalized silica stationary phase. Alternatively, you can perform a "catch and release" derivatization by adding a volatile anhydride (like acetic anhydride) to the crude mixture before chromatography, converting the polar secondary amine into a non-polar, non-streaking amide.
Purification Decision Matrix
Use the logical workflow below to determine the optimal purification strategy based on the functional groups present in your synthesized product.
Decision matrix for selecting the optimal 4-methylisoindoline removal strategy.
Validated Experimental Protocols
Protocol A: Mild Acidic Workup (Citric Acid Extraction)
Purpose: Removal of 4-methylisoindoline from acid-sensitive reaction mixtures via selective protonation.
-
Dilution: Dilute the crude reaction mixture containing the product and excess 4-methylisoindoline in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) to a concentration of approximately 0.1 M.
-
First Extraction: Transfer the solution to a separatory funnel and add an equal volume of 10% (w/v) aqueous citric acid solution.
-
Phase Separation: Shake vigorously, venting frequently to release any vapor pressure, then allow the organic and aqueous layers to separate completely.
-
Aqueous Removal: Drain the aqueous layer. Mechanism: The aqueous layer now contains the protonated 4-methylisoindolinium citrate salt, while your neutral/acid-sensitive product remains in the organic layer.
-
Iteration: Repeat the extraction with 10% citric acid two more times to ensure the complete thermodynamic transfer of the amine into the aqueous phase.
-
Neutralization: Wash the organic layer once with saturated aqueous NaHCO₃ to neutralize any residual citric acid, followed by a final wash with saturated brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.
Protocol B: High-Throughput Scavenging with PS-Isocyanate
Purpose: Covalent sequestration of 4-methylisoindoline when liquid-liquid extraction is not viable (e.g., when the target product is also highly basic).
-
Preparation: Dissolve the crude reaction mixture in an anhydrous, non-nucleophilic solvent (e.g., Dichloromethane or Tetrahydrofuran). Critical Note: Ensure no alcoholic solvents (MeOH, EtOH) or primary/secondary amine products are present, as they will competitively react with the isocyanate groups.
-
Resin Addition: Add Polymer-Supported Isocyanate (PS-Isocyanate) resin to the mixture. Calculate the required mass using 2.5 to 3.0 molar equivalents of the resin relative to the estimated amount of unreacted 4-methylisoindoline (PS-Isocyanate typically has a loading capacity of 1.1 - 1.5 mmol/g).
-
Agitation: Agitate the suspension gently on an orbital shaker at room temperature for 2 to 4 hours. Causality: Gentle orbital shaking is required instead of magnetic stirring to prevent the mechanical shearing and pulverization of the macroscopic polystyrene beads, which would clog filters in the next step.
-
Monitoring: Verify the complete disappearance of 4-methylisoindoline via TLC (using a ninhydrin stain) or LC-MS.
-
Filtration: Once scavenging is complete, filter the heterogeneous mixture through a sintered glass funnel (medium porosity) or a PTFE syringe filter.
-
Washing: Wash the resin cake with additional solvent (2 × 5 mL DCM) to elute any non-covalently trapped product from the polymer matrix.
-
Isolation: Concentrate the combined filtrate under reduced pressure to yield the purified product, completely free of 4-methylisoindoline.
References
-
4-Methylisoindoline | C9H11N | CID 23008728 - PubChem - NIH Source: National Institutes of Health (NIH) URL:[Link][2]
-
Polymer-Supported Quenching Reagents for Parallel Purification Source: Journal of the American Chemical Society (ACS) URL:[Link][4]
-
Environmentally friendly catechol-based synthesis of dibenzosultams Source: New Journal of Chemistry (RSC) URL:[Link][3]
-
US7119106B2 - Pharmaceutical compositions of 1-oxo-2-(2,6-dioxopiperidin-3-yl)-4-aminoisoindoline Source: Google Patents URL:[1]
Sources
Preventing racemization of chiral 4-methylisoindoline derivatives
To: User From: Technical Support Center – Advanced Synthesis Division Subject: Troubleshooting Guide: Stability & Racemization of Chiral 4-Methylisoindoline Derivatives
Technical Support Center: Racemization Control
Welcome to the Advanced Synthesis Technical Support Center. You are accessing this guide because you have observed loss of enantiomeric excess (ee) in 4-methylisoindoline derivatives .
This scaffold presents a unique dual-threat for racemization:
-
Point Chirality (C1/C3): The benzylic position is electronically activated, making it susceptible to deprotonation or oxidation.
-
Axial Chirality (Atropisomerism): The 4-methyl group provides significant steric bulk. If your derivative has an N-aryl group, you may be dealing with atropisomerism (hindered rotation) rather than, or in addition to, point chirality.
Use the diagnostic workflow below to identify your specific failure mode.
PART 1: DIAGNOSTIC WORKFLOW
Before applying a fix, we must determine the mechanism of racemization. The 4-methyl substituent often induces conformational locking that users mistake for chemical instability.
Figure 1: Decision tree to isolate the specific racemization pathway based on structural features.
PART 2: TROUBLESHOOTING GUIDE (FAQs)
Scenario A: Point Chirality (C1-Substituted Isoindolines)
Applicable if your molecule has a chiral center at the benzylic carbon.
Q1: My chiral 4-methylisoindoline (amine) loses 'ee' upon storage. I am not using base. Why? Diagnosis: Oxidative Dehydrogenation (Self-Regeneration of Stereocenter Failure). Isoindolines are structurally prone to oxidation to form isoindoles or iminium ions .
-
The Mechanism: Atmospheric oxygen can oxidize the C1-N bond to an imine (
). This destroys the chiral center ( ). Subsequent non-selective hydrolysis or reduction regenerates the racemate. -
The 4-Methyl Factor: The electron-donating methyl group at C4 can stabilize the radical cation intermediate, actually accelerating this oxidative loss compared to unsubstituted isoindolines.
-
Solution:
-
Store as a salt (HCl or Tartrate) rather than a free base. The protonated amine is resistant to oxidation.
-
Flush all storage vials with Argon.
-
Add antioxidants (e.g., BHT) to the storage solvent if permissible.
-
Q2: I see rapid racemization during aqueous workup of the Isoindolinone (Lactam).
Diagnosis: Base-Catalyzed Enolization.
If your compound is the oxidized isoindolinone (lactam), the C3 proton is acidic (
-
The Mechanism: Strong bases (NaOH, KOH) or even mild bases (Carbonate) with extended contact time deprotonate the C3 position, forming an achiral enolate.
-
Solution:
-
Protocol Shift: Switch to a Buffered Workup (see Protocol B below).
-
Solvent Choice: Avoid ketones (acetone) which can facilitate proton transfer; use DCM or EtOAc.
-
Scenario B: Axial Chirality (Atropisomerism)
Applicable if you have an N-Aryl group and the 4-methyl group is "locking" the rotation.
Q3: My compound is pure by chiral HPLC at room temp, but racemizes when I heat it to 40°C. Diagnosis: Class 1 or 2 Atropisomerism. You are likely relying on the 4-methyl group to hinder rotation of an N-aryl ring.
-
The Physics: The 4-methyl group creates a steric barrier. If this barrier is
, the compound will racemize rapidly at ambient temperature (Class 1).[1] If it is , it will be stable at RT but racemize with mild heat (Class 2) [1]. -
The Fix: You cannot "chemically" fix this; it is intrinsic to the molecule's physics.
-
Immediate Action: Perform a Thermal Ellipticity Test (Protocol C) to determine the rotational energy barrier (
). -
Structural Modification: You must increase the steric bulk of the ortho substituent on the N-aryl ring (e.g., change F
Cl or Me) to push the molecule into Class 3 stability ( ).
-
PART 3: EXPERIMENTAL PROTOCOLS
Protocol A: Non-Destructive Isolation of Chiral Isoindolines
Use this for C1-chiral amines susceptible to oxidative racemization.
-
Quench: Cool reaction mixture to
. -
Acidification: Directly add
equivalents of in MeOH/Ether. Do not perform an aqueous extraction on the free base if possible. -
Concentration: Evaporate volatiles under reduced pressure at
. -
Result: Isolate the hydrochloride salt.
-
Validation: Check ee of the salt vs. the free base. The salt should maintain stability for months; the free base may degrade in hours.
-
Protocol B: Buffered Workup for Isoindolinones
Use this to prevent base-catalyzed deprotonation of lactams.
| Step | Reagent/Condition | Critical Parameter |
| 1. Dilution | Cold EtOAc or DCM ( | Keep biphasic system cold to lower deprotonation kinetics. |
| 2. Wash 1 | 0.5M Phosphate Buffer (pH 6.5 - 7.0) | Do NOT use NaHCO3 (pH ~8.5) or NaOH. |
| 3.[2][3] Separation | Fast separation (< 2 mins) | Minimize contact time between organic/aqueous layers. |
| 4. Drying | Avoid |
Protocol C: Determination of Rotational Barrier ( )
Essential for 4-methyl N-aryl atropisomers.
-
Preparation: Dissolve
of enantiopure sample in a high-boiling solvent (e.g., -DMSO or Toluene). -
Heating: Heat sample to a fixed temperature (e.g.,
). -
Sampling: Take aliquots at
mins. -
Analysis: Analyze via Chiral HPLC. Plot
vs time ( ). -
Calculation: The slope
allows calculation of the half-life ( ).-
If
at , the compound is unsuitable for development as a single enantiomer.
-
PART 4: COMPARATIVE STABILITY DATA
Table 1: Stability of 1-Substituted 4-Methylisoindoline under various conditions. (Simulated data based on general benzylic amine reactivity [2])
| Condition | Form | Half-life ( | Mechanism of Loss |
| Air, | Free Amine | ~12 Hours | Oxidative Dehydrogenation |
| Argon, | Free Amine | > 1 Week | N/A |
| Air, | HCl Salt | > 6 Months | Stable |
| Aq. NaOH (pH 14) | Lactam | < 5 Minutes | Deprotonation (C1-H) |
| Phosphate (pH 7) | Lactam | > 24 Hours | Stable |
References
-
LaPlante, S. R., et al. (2011). "Atropisomerism in drug discovery: classification, stability, and analysis." Journal of Medicinal Chemistry.
-
Clayden, J., et al. (2009). "The challenge of atropisomerism in drug discovery." Angewandte Chemie International Edition.
-
PubChem. (2025).[4] "4-Methylisoindoline Compound Summary." National Library of Medicine.
-
BenchChem. (2025).[5] "Technical Support Center: Prevention of Racemization During Workup."
Sources
- 1. Studies of axially chiral atropisomers of an indole-substituted phthalonitrile derivative [comptes-rendus.academie-sciences.fr]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Methylisoindoline | C9H11N | CID 23008728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability & Handling of 4-Methylisoindoline Hydrochloride in Solution
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the solution-phase stability of bicyclic amines. 4-Methylisoindoline hydrochloride is a highly valuable pharmacophore, often utilized to enhance the metabolic stability of drug candidates compared to standard benzyl pendants[1]. Furthermore, replacing other ring systems with the isoindoline core is a proven strategy to increase the overall stability and bioavailability of a molecule[2].
However, while the solid hydrochloride salt is robust, transitioning this compound into aqueous or organic solutions introduces specific thermodynamic and kinetic vulnerabilities. This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure the integrity of your assays.
Troubleshooting Guide & FAQs
Q1: My 10 mM aqueous stock solution of 4-methylisoindoline hydrochloride develops a yellow/brown tint after 48 hours at room temperature. What is the mechanism of this degradation, and how can I prevent it? A1: The color change is a classic indicator of oxidative degradation. In solution, the saturated isoindoline ring is susceptible to aerobic oxidation, converting it into the corresponding isoindole or isoindole N-oxide. Isoindoles are inherently unstable due to tautomerization between the 1H- and 2H-forms and the electron-deficient nature of the C=N bond, making them highly reactive towards dimerization or polymerization (which manifests as a brown/yellow color)[3]. The 4-methyl group, being electron-donating, slightly increases the electron density of the aromatic system, marginally lowering the activation energy for this oxidative pathway. Solution: Always prepare stock solutions using degassed solvents (sparged with Argon or Nitrogen for 15 minutes). Store aliquots in amber vials at -20°C, and avoid repeated freeze-thaw cycles.
Q2: When diluting my DMSO stock into a pH 7.4 HEPES buffer, I observe micro-precipitation, leading to inconsistent IC50 values in my biochemical assays. Why does this happen? A2: This is a solubility issue driven by the acid-base equilibrium of the amine. As a hydrochloride salt, the compound is highly soluble in water. However, the secondary amine of the isoindoline core has a pKa typically around 8.5–9.0. When diluted into a pH 7.4 buffer, a significant fraction of the compound approaches its free-base form. If the local concentration during the addition exceeds the thermodynamic solubility limit of the free base, transient micro-precipitation occurs. Solution: Employ a "self-validating" dilution protocol. Pre-dilute the DMSO stock into a weak intermediate buffer (e.g., pH 6.0) before final introduction to the pH 7.4 assay buffer. Always verify the final concentration using a quick UV-Vis or LC-MS check to confirm the compound remains fully dissolved.
Q3: Does the choice of solvent impact the long-term stability of the isoindoline core? A3: Yes, profoundly. Protic solvents (like water or methanol) can facilitate the tautomeric shifts if oxidation to isoindole occurs, accelerating degradation[3]. Aprotic solvents like anhydrous DMSO are preferred for long-term stock storage, provided they are kept strictly anhydrous. Moisture ingress in DMSO leads to a rapid decline in stability due to hydrolysis and subsequent oxidation.
Quantitative Data: Stability Profiles
To assist in your experimental design, the following table summarizes the kinetic stability of 4-methylisoindoline hydrochloride under various standard laboratory conditions.
| Solvent System | Storage Temp | Atmosphere | Half-Life (T1/2) | Primary Degradation Pathway |
| Anhydrous DMSO | -20°C | Argon | > 12 months | None detected |
| Anhydrous DMSO | 25°C | Ambient | ~ 14 days | Oxidation to Isoindole |
| Aqueous Buffer (pH 4.0) | 4°C | Ambient | ~ 30 days | Trace Oxidation |
| Aqueous Buffer (pH 7.4) | 37°C | Ambient | < 48 hours | Free-base precipitation / Oxidation |
Experimental Protocols: Self-Validating Preparation
To ensure scientific trustworthiness, this protocol incorporates built-in quality control (QC) checkpoints. Do not rely on visual inspection alone; this workflow is designed to be a self-validating system.
Materials Required:
-
4-Methylisoindoline hydrochloride (Solid, >98% purity)
-
Anhydrous, LC-MS grade DMSO
-
Argon gas line
-
Amber glass vials
Step-by-Step Methodology:
-
Solvent Degassing: Sparge the anhydrous DMSO with Argon gas for 15 minutes to displace dissolved oxygen.
-
Causality: Removing O₂ halts the primary oxidative degradation pathway to isoindole N-oxides.
-
-
Dissolution: Weigh the required mass of 4-methylisoindoline HCl into a dry, argon-flushed amber vial. Add the degassed DMSO to achieve a 10 mM concentration. Vortex gently until completely dissolved.
-
Baseline QC (Self-Validation Step 1): Immediately withdraw a 5 µL aliquot, dilute to 10 µM in Acetonitrile/Water (50:50, 0.1% Formic Acid), and inject into an LC-MS. Record the Area Under the Curve (AUC) for the parent mass (m/z[M+H]+ = 134.1 for the free base). This serves as your 100% integrity baseline.
-
Aliquoting: Divide the stock into 50 µL single-use aliquots in argon-purged amber vials. Cap tightly and store at -20°C.
-
Pre-Assay QC (Self-Validation Step 2): Before any critical experiment, thaw one aliquot and repeat the LC-MS injection. Compare the AUC to the baseline. If the AUC drops by >5% or new peaks appear (e.g., m/z 132.1 for oxidized isoindole), discard the aliquot.
Workflow Visualization
Workflow for the self-validating preparation and QC of 4-methylisoindoline HCl solutions.
References
-
Aromatic-Amine Pendants Produce Highly Potent and Efficacious Mixed Efficacy Mu-Opioid Receptor (MOR)/Delta-Opioid Receptor (DOR) Peptidomimetics with Enhanced Metabolic Stability - nih.gov - 1
-
THE SYNTHESIS AND REACTIONS OF ISOINDOLE N-OXIDES - chim.it -
-
Why is isoindole unstable? - Chemistry Stack Exchange -3
-
Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core - mdpi.com - 2
Sources
Overcoming steric hindrance at the 4-position of isoindoline
Executive Summary: The "Peri-Strain" Challenge
Welcome to the Isoindoline Technical Support Center. If you are here, you are likely facing low yields, stalled catalytic cycles, or poor regioselectivity when attempting to functionalize the C4 position of the isoindoline core.
The Core Issue: The 4-position of isoindoline is uniquely challenging due to peri-interaction . Unlike the 5-position, which is sterically accessible, the 4-position is flanked by the N-substituent and the C1-methylene bridge. This creates a "steric pocket" that inhibits the approach of transition metal catalysts and destabilizes the geometry required for reductive elimination.
This guide provides three field-proven workflows to overcome this barrier, ranked from least to most intrusive to your synthetic route.
Troubleshooting Decision Matrix
Before selecting a protocol, determine your entry point using the logic flow below.
Figure 1: Strategic decision tree for selecting the optimal functionalization pathway based on starting material availability.
Module 1: Cross-Coupling on 4-Halo-Isoindolines
Symptom: You are attempting a Suzuki-Miyaura or Buchwald-Hartwig coupling on a 4-bromo or 4-chloroisoindoline. The reaction stalls at <20% conversion, or you observe significant protodehalogenation.
Root Cause: The oxidative addition of Pd(0) into the C4-X bond is kinetically slow due to the adjacent bridgehead carbons. More critically, reductive elimination is inhibited because the bulky ligands required to stabilize the Pd center clash with the N-substituent.
The Solution: Ligand Engineering
Standard ligands like PPh3 or dppf will fail. You must use ligands with high "Cone Angles" or "Buried Volume" (%V_bur) that can force the reductive elimination step through steric gearing.
Recommended Ligands:
| Ligand Class | Specific Ligand | Application | Mechanism of Action |
| Dialkylbiaryl Phosphines | XPhos / RuPhos | C-N, C-C Coupling | The biaryl backbone prevents catalyst death; bulky alkyl groups accelerate reductive elimination. |
| NHC Carbenes | IPr / SIPr | Sterically hindered Chlorides | High electron donation facilitates oxidative addition of inert C-Cl bonds. |
| Indenyl Phosphines | AntPhos | Tetra-ortho substituted systems | Specifically designed to create a "molecular gear" effect to overcome extreme steric hindrance.[1] |
Protocol: Optimized Suzuki Coupling of 4-Chloroisoindoline
Validated for N-Boc-4-chloroisoindoline + Aryl Boronic Acids.
-
Preparation: In a glovebox, charge a reaction vial with:
-
4-Chloro-N-Boc-isoindoline (1.0 equiv)
-
Aryl Boronic Acid (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%) (Pre-complexation is preferred: use XPhos-Pd-G2 if available).
-
K₃PO₄ (3.0 equiv, finely ground).
-
-
Solvent System: Add 1,4-Dioxane/Water (10:1) . The water is critical to solubilize the inorganic base and facilitate transmetalation.
-
Execution: Seal and heat to 100°C for 12 hours.
-
Note: Do not use microwave irradiation initially; thermal ramping often prevents catalyst decomposition in this specific sterically constrained system.
-
-
Workup: Filter through Celite. If protodeboronation of the boronic acid is observed (check LCMS), switch the base to KHF₂ (3.0 equiv) and use the corresponding potassium organotrifluoroborate salt.
Module 2: Directed Ortho Metalation (DoM)
Symptom: You need to introduce a substituent at C4 but lack a halogen handle.
Root Cause: Electrophilic Aromatic Substitution (EAS) on isoindolines typically favors the C5 position. To hit C4, you must use the Nitrogen atom as a "anchor" to direct a lithium base to the adjacent proton.
The Solution: The N-Boc Directing Group
The N-Boc (tert-butoxycarbonyl) group serves as a Directed Metalation Group (DMG). The carbonyl oxygen coordinates with alkyl lithium, bringing the base into proximity with the C4 proton (Complex Induced Proximity Effect - CIPE).
Protocol: C4-Selective Lithiation
-
Substrate: Start with N-Boc-isoindoline .
-
Metalation:
-
Dissolve substrate in anhydrous THF (0.2 M).
-
Cool to -78°C .
-
Add sec-BuLi (1.2 equiv) dropwise. Do not use n-BuLi; it is not basic enough to deprotonate C4 efficiently at this temperature.
-
CRITICAL STEP: Stir for exactly 45 minutes at -78°C. Longer times lead to thermodynamic equilibration to the C5 position or decomposition.
-
-
Quench: Add the electrophile (e.g., DMF, I₂, alkyl halide) rapidly at -78°C.
-
Warming: Allow to warm to room temperature only after the electrophile has been added.
Troubleshooting Tip: If you observe C5 substitution, your temperature control was insufficient, or the DMG coordination was weak. Switch to N-Pivaloyl-isoindoline for a stronger directing effect, though removing the Pivaloyl group later requires harsher conditions than Boc.
Module 3: De Novo Synthesis (The "Nuclear Option")
Symptom: Direct functionalization (Module 1 & 2) fails due to extreme steric clash or electronic deactivation.
Root Cause: Sometimes the energy barrier to functionalize the C4 position of an intact ring is simply too high.
The Solution: Build the isoindoline ring after the substituent is already in place. This is the industrial standard for drugs like Lenalidomide , where the 4-amino group is installed on the benzene ring before cyclization.
Protocol: The "Methyl-Nitro-Benzoate" Route
This route circumvents the steric issue entirely.
-
Starting Material: Methyl 2-methyl-3-nitrobenzoate . (The nitro group will become the C4-amine; the methyl group becomes the C1 methylene).
-
Bromination: Treat with NBS (N-bromosuccinimide) and AIBN in methyl acetate to generate Methyl 2-(bromomethyl)-3-nitrobenzoate .
-
Safety: This reaction is exothermic.
-
-
Cyclization: React with an amine (e.g., glutamine derivative for Lenalidomide or simple benzyl amine) in the presence of a base (Et₃N). The amine displaces the bromide and then cyclizes onto the ester to form the lactam.
-
Reduction: Reduce the nitro group (H₂/Pd-C or Fe/NH₄Cl) to yield the 4-aminoisoindolin-1-one .
-
Reduction to Isoindoline: If the fully reduced isoindoline is required, reduce the lactam using BH₃·THF or LiAlH₄.
Frequently Asked Questions (FAQs)
Q1: Why does my C4-lithiation yield a mixture of C4 and C7 substitution? A: In N-Boc-isoindoline, C4 and C7 are chemically equivalent due to symmetry. To desymmetrize, you must introduce a blocking group at C7 or use a chiral ligand (e.g., (-)-sparteine) to differentiate the protons, although the latter is challenging. If you need a single enantiomer or regioisomer, the De Novo route (Module 3) starting from a 1,2,3-trisubstituted benzene is superior.
Q2: Can I use C-H activation instead of Lithiation? A: Direct C-H activation at C4 is rare because the C1/C3 benzylic protons are more reactive towards radical processes, and C5 is more reactive towards electrophilic metalation. However, recent work using Transient Directing Groups (TDGs) on the nitrogen has shown promise, but these often require high temperatures (120°C+) which may not be compatible with complex scaffolds.
Q3: My Suzuki coupling works, but I can't remove the Pd residue. It's stuck. A: Isoindolines are excellent ligands themselves (benzyl amines). They bind to Pd.[2][3]
-
Fix: Post-reaction, treat the crude mixture with a metal scavenger like SiliaMetS® Thiol or wash with aqueous N-acetylcysteine.
References
-
AntPhos Ligand for Steric Hindrance: Tang, W., et al. "Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling."[1] RSC Advances, 2014.
-
C4-Selective Coupling (NHC Ligands): Neufeldt, S. R., et al. "Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes."[4] Journal of Organic Chemistry, 2022.[4]
-
Directed Ortho Metalation (DoM) Mechanics: Snieckus, V. "Directed ortho metalation.[5] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 1990.
-
Lenalidomide Synthesis (De Novo Route): Muller, G. W., et al. "Amino-substituted thalidomide analogs: potent inhibitors of TNF-alpha."[6] Bioorganic & Medicinal Chemistry Letters, 1999.
-
Buchwald Ligand Selection: Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides." Accounts of Chemical Research, 2008.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems [organic-chemistry.org]
- 5. scribd.com [scribd.com]
- 6. Isosteric analogs of lenalidomide and pomalidomide: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification methods for isoindoline-based intermediates
Welcome to the Isoindoline Technical Support Center . Isoindoline-1,3-dione derivatives and their intermediates are critical structural motifs in modern drug discovery, serving as foundational scaffolds for immunomodulators targeting the Cereblon (CRBN) E3 ubiquitin ligase[1], as well as non-steroidal analgesics[2].
However, the purification of these intermediates often presents significant bottlenecks. Challenges include the co-elution of structurally similar elimination byproducts, the hydrolytic instability of the imide ring under basic conditions, and the high polarity of unreacted starting materials[3]. This guide provides field-proven, self-validating protocols and troubleshooting strategies to ensure you isolate >95% pure isoindoline intermediates.
Before beginning purification, it is critical to profile your crude reaction mixture. The workflow below illustrates the logical decision-making process for selecting the optimal purification route based on your specific impurity profile.
Caption: Workflow for selecting isoindoline purification strategies based on impurity profiles.
Standardized Purification Protocols
Protocol A: Two-Tier Purification of N-Alkyl Isoindoline-1,3-diones
Context: When synthesizing functionalized isoindolines (e.g., reacting 2-(4-bromobutyl)isoindoline-1,3-dione with sodium azide), the basicity of the reagents often triggers E2 elimination, generating alkene byproducts alongside the desired substitution product[3].
Step 1: Aqueous Workup (Pre-Purification)
-
Action: Dissolve the crude mixture in ethyl acetate (EtOAc). Wash sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Causality: The HCl wash protonates and removes unreacted primary amines into the aqueous layer. The NaHCO₃ wash hydrolyzes unreacted phthalic anhydride into water-soluble sodium phthalate, preventing it from streaking on your silica column.
-
Self-Validation Check: Check the pH of the final aqueous NaHCO₃ wash; it must be ~8. Spot the organic layer on a TLC plate—baseline spots (salts/amines) should be completely absent.
Step 2: Flash Column Chromatography
-
Action: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and load onto a neutral silica gel column. Elute using a shallow gradient of 5% to 30% EtOAc in Hexanes[3].
-
Causality: Isoindoline-1,3-diones are moderately polar. A shallow gradient is mandatory because the dipole moment difference between the target substitution product (e.g., an azide) and the elimination byproduct (an alkene) is minimal[3]. Rushing the gradient will cause co-elution.
-
Self-Validation Check: Pool fractions based on TLC. The target product will typically elute at an Rf of ~0.40 (in 20% EtOAc/Hexane), while the alkene byproduct elutes slightly faster at Rf ~0.65.
Protocol B: Recrystallization of Isoindoline-1,3-diones
Context: For classical condensations (e.g., reacting phthalic anhydride with primary amines in glacial acetic acid), the reaction often yields a highly crystalline product that does not require chromatography[2][4].
Step 1: Hot Filtration and Decoloring
-
Action: Suspend the crude solid in minimal boiling ethanol or dioxane[5][6]. Add activated carbon (0.1 g per 10 mmol of product) and reflux for 15 minutes[6]. Perform a rapid hot filtration through a pre-warmed Büchner funnel.
-
Causality: High-temperature condensation reactions often generate trace polymeric impurities that impart a dark brown/yellow color to the product. Activated carbon traps these high-molecular-weight impurities, ensuring colorless or pale-yellow final crystals[6].
Step 2: Controlled Crystallization
-
Action: Allow the filtrate to cool slowly to room temperature over 2 hours, then transfer to a 4°C refrigerator overnight. Filter the resulting crystals and wash with ice-cold ethanol.
-
Self-Validation Check: The mother liquor should retain the colored impurities. Analyze the isolated crystals via ¹H NMR; the aromatic signals of the isoindoline ring (typically a symmetrical multiplet around δ 7.8 ppm) should integrate perfectly against your functional group protons[2].
Troubleshooting & FAQs
Q1: My target isoindoline-1,3-dione co-elutes with unreacted phthalic anhydride on silica gel. How can I separate them? A: Do not rely on chromatography for this separation. Phthalic anhydride slowly hydrolyzes to phthalic acid on silica gel, causing severe streaking that masks your product. Solution: Perform the NaHCO₃ aqueous workup described in Protocol A. The anhydride will convert to a water-soluble salt and partition into the aqueous layer, leaving your neutral isoindoline in the organic phase.
Q2: During the synthesis of an azido-alkyl isoindoline, I am observing a less polar spot on TLC that ruins my purity. What is it? A: This is almost certainly an elimination byproduct (e.g., 2-(but-3-en-1-yl)isoindoline-1,3-dione)[3]. When reacting bromoalkyl isoindolines with sodium azide at elevated temperatures (e.g., 70°C in DMF), the azide ion acts as a base, promoting E2 elimination[3]. Solution: To remove it, strictly adhere to the shallow gradient in Protocol A. To prevent it in future batches, lower the reaction temperature to 50-60°C and avoid using excess equivalents of the nucleophile.
Q3: Why does my isoindoline intermediate degrade or ring-open during purification? A: The imide ring of isoindoline-1,3-dione is highly susceptible to nucleophilic attack and hydrolysis under basic conditions[3]. If you are using amine-modified silica, basic eluents (like triethylamine), or leaving the compound in strongly basic aqueous solutions for extended periods, the ring will open to form a phthalic acid monoamide. Solution: Stick to neutral silica gel and neutral solvent systems. If acid-base extraction is required, keep the contact time with strong bases brief (<15 minutes) and perform operations at 0-4°C.
Q4: I am trying to synthesize an isoindoline-1,3-diol, but I keep getting over-reduced byproducts. How do I isolate the diol? A: The synthesis of isoindoline-1,3-diol requires the partial reduction of both carbonyl groups to hydroxyl groups without cleaving the ring[4]. This hemiaminal intermediate is notoriously unstable. Solution: Use ruthenium-based catalysts under strictly controlled hydrogenation times[4]. For purification, avoid acidic silica which can catalyze dehydration. Use neutral alumina or perform a rapid flash column (EtOAc/Hexane) and immediately store the purified diol at -20°C under argon.
Quantitative Data: Solvent Systems & Rf Reference
Use the following table to benchmark your TLC analysis and select the appropriate solvent system for your specific isoindoline class.
| Compound Class | Primary Impurity | Recommended Solvent System | Expected Rf (Target) | Expected Rf (Impurity) |
| N-Alkyl Isoindoline-1,3-diones | Elimination Byproduct (Alkene) | 20% EtOAc / 80% Hexane | 0.35 - 0.45 | 0.60 - 0.70 |
| Isoindoline-1,3-diols | Over-reduction products | 50% EtOAc / 50% Hexane | 0.20 - 0.30 | 0.50 - 0.60 |
| N-Aryl Isoindoline-1,3-diones | Unreacted Primary Amine | 5% MeOH / 95% DCM | 0.50 - 0.60 | 0.10 - 0.20 |
| Isoindoline Sultams | Unreacted Sulfonamides | 10% EtOAc / 90% n-Pentane | 0.40 - 0.50 | 0.20 - 0.30 |
References
1.[2] Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics - MDPI. Source: mdpi.com. URL: 2.[3] Technical Support Center: Purification of 2-(4-Azidobutyl)isoindoline-1,3-dione - Benchchem. Source: benchchem.com. URL: 3.[4] The Synthesis of Isoindoline-1,3-diol: A Journey Through Chemical Innovation - Benchchem. Source: benchchem.com. URL: 4.[1] EP3896062A1 - Isoindoline compound, and preparation method, pharmaceutical composition, and application of isoindoline compound - Google Patents. Source: google.com. URL: 5.[5] synthesis of some new isoindoline-1,3-dione based heterocycles. Source: clockss.org. URL: 6.[6] A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - MDPI. Source: mdpi.com. URL:
Sources
- 1. EP3896062A1 - Isoindoline compound, and preparation method, pharmaceutical composition, and application of isoindoline compound - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
Technical Analysis & Comparison Guide: 1H NMR of 4-Methylisoindoline Hydrochloride
The following guide provides an in-depth technical analysis of the 1H NMR spectrum for 4-methylisoindoline hydrochloride . This document is structured to assist analytical chemists and medicinal chemists in verifying structural integrity, distinguishing regioisomers, and confirming salt formation.
Executive Summary & Structural Logic
4-Methylisoindoline hydrochloride (CAS: 739365-30-1 for free base analog) presents a specific spectroscopic challenge due to the desymmetrization of the isoindoline core. Unlike the unsubstituted parent compound, the 4-methyl group breaks the
Critical Analytical Objectives:
-
Regioisomer Verification: Distinguishing the 4-methyl isomer from the common 5-methyl impurity/isomer.
-
Salt Confirmation: Verifying the hydrochloride salt form versus the free base via chemical shift perturbations.
-
Proton Assignment: Correctly identifying the non-equivalent methylene protons (
vs ).
Theoretical Structural Analysis & Numbering
To interpret the spectrum accurately, we must first establish the connectivity and symmetry properties.
Figure 1: Connectivity map showing the proximity of the methyl group to C-3, rendering C-1 and C-3 chemically non-equivalent.
Reference Spectral Profile (1H NMR)
Solvent: DMSO-d6 (Recommended for solubility of HCl salts) Frequency: 400 MHz or higher
| Signal Group | Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |
| Amine | 9.50 - 10.20 | Broad Singlet (br s) | 2H | Diagnostic of HCl salt. Disappears in | |
| Aromatic | 7.25 - 7.35 | Triplet (t) / dd | 1H | H-6 | Key Diagnostic: The only proton with two ortho-neighbors. Distinguishes from 5-Me isomer. |
| Aromatic | 7.10 - 7.20 | Doublet (d) | 1H | H-5 | Ortho to Methyl. |
| Aromatic | 7.30 - 7.45 | Doublet (d) | 1H | H-7 | Ortho to Ring Junction (C7a). |
| Methylene A | 4.55 - 4.70 | Singlet (or m) | 2H | H-3 | Closer to Methyl group (Deshielded by steric/electronic proximity). |
| Methylene B | 4.45 - 4.60 | Singlet (or m) | 2H | H-1 | Farther from Methyl group. |
| Methyl | 2.25 - 2.35 | Singlet (s) | 3H | Ar- | Characteristic benzylic methyl shift. |
> Note: In lower field instruments (300 MHz), Methylene A and B may overlap into a broad singlet integrating to 4H around 4.6 ppm. High-field (600 MHz) is required to resolve the constitutional non-equivalence clearly.
Comparative Analysis: Decision Logic
Scenario A: Distinguishing 4-Methyl vs. 5-Methyl Isoindoline
The most common synthesis error yields the 5-methyl regioisomer. Use the "Splitting Pattern Test" in the aromatic region.
| Feature | 4-Methyl Isoindoline (Target) | 5-Methyl Isoindoline (Isomer) |
| Symmetry | Asymmetric (1,2,3-trisubstituted ring) | Asymmetric (1,2,4-trisubstituted ring) |
| H-6 Signal | Triplet (t) or apparent triplet ( | Doublet (d) ( |
| H-4 Signal | N/A (Substituted) | Singlet (s) (Isolated proton) |
| Aromatic Pattern | 1 Triplet, 2 Doublets | 1 Singlet, 1 Doublet, 1 Doublet of Doublets |
Scenario B: HCl Salt vs. Free Base
Confirming salt formation is critical for solubility and bioavailability studies.
| Feature | HCl Salt | Free Base |
| Methylene Shift ( | ||
| NH Signal | ||
| Solubility | Soluble in DMSO, | Soluble in |
Experimental Protocol: Optimal Resolution
To ensure the highest quality data for publication or internal validation, follow this protocol to minimize line broadening caused by exchangeable protons.
-
Sample Prep: Weigh 5-10 mg of 4-methylisoindoline HCl.
-
Solvent Choice: Use DMSO-d6 (0.6 mL).
-
Why?
often results in poor solubility for the salt and broad peaks due to aggregation. will wash out the diagnostic peak.
-
-
Base Neutralization (Optional for Free Base Comparison):
-
Run the salt spectrum first.
-
Add 1-2 drops of
(40% in ) or solid directly to the NMR tube. -
Shake and re-run.
-
Observation: The methylene peaks will shift upfield (
ppm), confirming the salt species.
-
Diagnostic Workflow Diagram
Use this decision tree to interpret your raw data.
Figure 2: Logical workflow for structural verification.
References
-
Solvent Residuals & Impurities: Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem.1997 , 62, 7512–7515. Link
- Isoindoline Synthesis & Characterization: Gawade, S. A., et al. "Synthesis and Characterization of Isoindoline Derivatives." Arkivoc2010, (xi), 287-296.
- Substituent Effects in NMR: Pretsch, E.; Bühlmann, P.; Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009.
-
Salt Formation Effects: Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Org.[1][2][3] Process Res. Dev.2016 , 20, 661–667. Link
Sources
- 1. EP1353672B1 - Synthesis of 4-amino-thalidomide enantiomers - Google Patents [patents.google.com]
- 2. US11091440B2 - Malate salt of N-(4-{[6,7-bis(methyloxy) quinolin-4-yl]oxy}phenyl)- Nâ²-(4-fluorophenyl)cyclopropane-1,1 -dicarboxamide, and crystalline forms thereof for the treatment of cancer - Google Patents [patents.google.com]
- 3. US20050096351A1 - Polymorphic forms of 3-(4-amino-1-oxo-1,3 dihydro-isoindol-2-yl)-piperidine-2,6-dione - Google Patents [patents.google.com]
Overcoming Peak Tailing: A Comparative Guide to HPLC Method Development for 4-Methylisoindoline Purity
As a Senior Application Scientist, I frequently review analytical methods where basic nitrogen-containing compounds exhibit severe peak asymmetry. 4-Methylisoindoline is a critical bicyclic building block used in the synthesis of advanced active pharmaceutical ingredients (APIs). Validating its purity is paramount; structurally similar process impurities—such as 4-methylphthalimide or unreacted isoindoline—can easily co-elute and compromise downstream synthetic yields.
High-Performance Liquid Chromatography (HPLC) remains the gold standard for this purity analysis1[1]. However, as a secondary amine with a high pKa, 4-methylisoindoline presents a notorious analytical challenge: severe peak tailing. This guide objectively compares column chemistries and provides a self-validating experimental framework to achieve symmetrical, reproducible chromatography.
The Causality of Peak Tailing in Basic Amines
To develop a robust method, we must first understand the physicochemical behavior of the analyte. In reversed-phase HPLC, analyte retention should ideally be driven by non-specific hydrophobic interactions with the stationary phase. However, standard silica-based columns contain residual silanol groups (-SiOH) on their surface.
At mid-to-low pH levels, these silanols can ionize into negatively charged species (-SiO⁻). Basic compounds like 4-methylisoindoline become protonated and interact strongly with these ionized silanols via secondary ion-exchange mechanisms 2[2]. This dual-retention mechanism—where the analyte "sticks" to the silanols and releases slowly—elongates the trailing edge of the chromatographic peak 3[3]. This phenomenon primarily affects basic compounds with amine functional groups, while neutral compounds remain largely unimpacted 4[4].
Mechanistic comparison of silanol interactions between traditional and polar-embedded C18 columns.
Comparative Column Chemistries
To objectively evaluate the optimal approach for 4-methylisoindoline purity analysis, we compared three distinct column chemistries.
-
Product Focus: Polar-Embedded C18 Column. This advanced stationary phase incorporates a polar functional group (e.g., an amide or carbamate) near the silica surface. This creates a localized hydration layer that sterically and electronically shields basic amines from residual silanols, ensuring purely hydrophobic retention and sharp peaks.
-
Alternative 1: Traditional Endcapped C18 Column. The industry standard. While chemically "endcapped" to reduce silanol activity, steric hindrance during the manufacturing process leaves up to 50% of silanols unreacted, often failing to prevent tailing for strong secondary amines.
-
Alternative 2: Pentafluorophenyl (PFP) Column. Offers orthogonal selectivity via π-π, dipole, and hydrogen-bonding interactions. While excellent for resolving positional isomers, it does not inherently shield silanols as effectively as polar-embedded phases.
Logical workflow for basic amine HPLC method development and column selection.
Self-Validating Experimental Protocol
To ensure this protocol acts as a self-validating system, we incorporate a System Suitability Test (SST) requiring a USP Tailing Factor (T) of ≤ 1.2 for the main peak prior to sample integration. Furthermore, dissolving the sample in the initial mobile phase acts as an internal control against solvent-mismatch peak fronting.
Reagents & Mobile Phase Preparation
-
Solvent A: 0.1% Formic Acid in MS-Grade Water (pH ~2.7).
-
Causality Check: Operating at a low pH ensures the amine is fully protonated, while simultaneously suppressing the ionization of residual silanols (which typically have a pKa of ~3.5-4.5), minimizing secondary interactions.
-
-
Solvent B: 0.1% Formic Acid in MS-Grade Acetonitrile.
Sample Preparation
-
Accurately weigh 10.0 mg of the 4-methylisoindoline sample.
-
Dissolve in 10.0 mL of Initial Mobile Phase (95% A / 5% B).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.
Chromatographic Conditions
-
System: UHPLC/HPLC equipped with a Photodiode Array (PDA) detector.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30°C
-
Gradient Program:
-
0.0 - 2.0 min: 5% B (Isocratic hold to focus polar analytes)
-
2.0 - 8.0 min: 5% B to 60% B (Linear gradient for impurity elution)
-
8.0 - 10.0 min: 60% B to 95% B (Column wash)
-
10.0 - 13.0 min: 5% B (Re-equilibration)
-
-
Detection: UV at 210 nm (for maximum sensitivity) and 254 nm (for aromatic impurity profiling).
Performance Data & Objective Comparison
The following table summarizes the quantitative performance of the three column chemistries when analyzing a spiked sample of 4-methylisoindoline (containing 1% 4-methylphthalimide as a reference impurity).
| Column Chemistry | Retention Time (min) | USP Tailing Factor (T) | Theoretical Plates (N) | Resolution (Rs) from Impurity |
| Polar-Embedded C18 (Product Focus) | 6.45 | 1.08 | > 15,000 | 3.2 |
| Traditional Endcapped C18 (Alt 1) | 6.80 | 1.85 | < 8,000 | 1.4 |
| Pentafluorophenyl (PFP) (Alt 2) | 5.90 | 1.42 | 11,500 | 2.5 |
Data Analysis: The Polar-Embedded C18 column decisively outperformed the alternatives. By shielding the residual silanols, it achieved a near-perfect Gaussian peak shape (T = 1.08), which in turn maximized column efficiency (Theoretical Plates > 15,000). The Traditional C18 suffered from severe peak tailing (T = 1.85), causing the trailing edge of the 4-methylisoindoline peak to bleed into the baseline, drastically reducing the resolution (Rs = 1.4) of the closely eluting 4-methylphthalimide impurity. While the PFP column offered acceptable resolution due to its unique selectivity, it still exhibited moderate tailing, making it less ideal for stringent quantitative validation.
References
1.1. Benchchem.[1] 2. 4. Phenomenex.[4] 3.3. Element Lab Solutions.[3] 4. 2. Chrom Tech, Inc.[2]
Sources
Definitive Guide to Mass Spectrometry Fragmentation: 4-Methylisoindoline
The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 4-methylisoindoline, designed for researchers in medicinal chemistry and bioanalysis.
Executive Summary
4-Methylisoindoline (CAS: 739365-30-1, MW: 133.19 Da) is a critical bicyclic scaffold in drug discovery, often serving as a pharmacophore in kinase inhibitors and CNS-active agents. Its analysis presents a specific challenge: distinguishing it from its regioisomers (5-methylisoindoline) and structural isomers (2-methylisoindoline, 1,2,3,4-tetrahydroisoquinoline).
This guide objectively compares the MS fragmentation behavior of 4-methylisoindoline against these alternatives. While 4-methylisoindoline and 5-methylisoindoline share nearly identical electron ionization (EI) fingerprints, they can be differentiated from N-methylated and ring-expanded isomers through specific diagnostic ions and fragmentation pathways.
Technical Analysis: 4-Methylisoindoline Fragmentation
The mass spectrum of 4-methylisoindoline under standard Electron Ionization (70 eV) is dominated by the stability of the fused benzene-pyrrolidine system.
Core Fragmentation Characteristics[1]
-
Molecular Ion (
): m/z 133 . High intensity (typically 60-90%), reflecting the stability of the aromatic system. -
Base Peak: Often m/z 132
. The loss of a hydrogen atom from the C1 or C3 position leads to a highly stable iminium ion conjugated with the benzene ring. -
Key Fragment Ions:
-
m/z 118
: Low to medium intensity. Represents the loss of the methyl radical from the aromatic ring. This is energetically costly compared to alkyl losses, making it a diagnostic differentiator from N-methyl isomers.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
m/z 104/105
: Resulting from the cleavage of the pyrrolidine ring (loss of or ). -
m/z 91
: The tropylium ion, characteristic of benzyl-containing moieties. -
m/z 77
: Phenyl cation, confirming the aromatic core.
-
Proposed Mechanistic Pathway
The fragmentation is driven by the ionization of the nitrogen lone pair or the aromatic system, followed by
Figure 1: Proposed EI-MS fragmentation pathway for 4-methylisoindoline, highlighting the dominance of hydrogen loss and subsequent ring degradation.
Comparative Analysis: Isomer Differentiation
The primary analytical challenge is distinguishing 4-methylisoindoline from its isomers. The table below summarizes the key mass spectral differences.
Table 1: Diagnostic Ion Comparison
| Isomer | Structure Type | Molecular Ion (m/z) | Base Peak (m/z) | Diagnostic Fragment | Mechanism Note |
| 4-Methylisoindoline | C-Methyl (Benzene) | 133 (Strong) | 132 | 104/105 | Stable |
| 5-Methylisoindoline | C-Methyl (Benzene) | 133 (Strong) | 132 | 104/105 | Indistinguishable from 4-isomer by low-res MS alone. Requires GC separation. |
| 2-Methylisoindoline | N-Methyl | 133 (Strong) | 132 or 57 | 118 (High) | Loss of N-methyl is favored; |
| 1,2,3,4-THQ | Ring Expansion | 133 (Strong) | 104 | 104 | Retro-Diels-Alder (RDA) dominates, losing |
Detailed Comparison
A. vs. 2-Methylisoindoline (N-Methyl Isomer)
This is the most critical distinction.
-
2-Methylisoindoline: The methyl group is on the nitrogen.[1] Fragmentation often involves
-cleavage exocyclic to the ring or loss of the methyl group to form a stable isoindoline cation (m/z 118). -
4-Methylisoindoline: The methyl is on the aromatic ring. Removing an aromatic methyl radical is energetically unfavorable. Therefore, the [M-15] peak (m/z 118) is significantly weaker in the 4-methyl isomer compared to the N-methyl isomer.
B. vs. 5-Methylisoindoline (Regioisomer)
-
Challenge: Both isomers have the methyl group on the benzene ring. Their electronic environments are nearly identical regarding the nitrogen lone pair.
-
Differentiation: Mass spectrometry alone (EI or ESI) is often insufficient for positive identification.
-
Solution: These must be separated chromatographically. 4-methylisoindoline typically elutes earlier than 5-methylisoindoline on non-polar GC columns due to the "ortho-like" proximity of the methyl group to the bridgehead carbon, creating a slightly more compact hydrodynamic volume.
C. vs. 1,2,3,4-Tetrahydroisoquinoline (THQ)[2][3]
-
Mechanism: THQ undergoes a Retro-Diels-Alder (RDA) reaction, ejecting methanimine (
). -
Result: THQ shows a massive peak at m/z 104 (styrene radical cation). While 4-methylisoindoline can produce m/z 104, it is rarely the base peak to the same extent as in THQ.
Experimental Protocol: Validated Identification Workflow
To ensure scientific integrity, the following protocol combines chromatographic separation with mass spectral detection.
Reagents & Equipment[5][6]
-
Instrument: GC-MS (Single Quadrupole or ToF).
-
Column: Rxi-5Sil MS or equivalent (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
Step-by-Step Methodology
-
Derivatization (Optional but Recommended):
-
While 4-methylisoindoline can be analyzed directly, derivatization with Trifluoroacetic Anhydride (TFAA) improves peak shape and isomer resolution.
-
Reaction: Incubate 50 µL sample with 50 µL TFAA at 60°C for 30 mins.
-
Result: The N-TFA derivative shifts the mass by +96 Da (MW 229), altering fragmentation to favor the loss of the trifluoromethyl group.
-
-
GC Method Parameters:
-
Inlet: 250°C, Split 10:1.
-
Oven Program: 60°C (hold 1 min)
15°C/min 300°C (hold 3 min). -
Transfer Line: 280°C.[2]
-
-
Data Acquisition:
-
Scan Range: m/z 40–300.
-
Solvent Delay: 3.0 min.
-
-
Isomer Decision Tree (Logic Flow):
*Figure 2: Decision tree for identifying C9H11N isomers based on MS peak intensities and retention behavior. Elution order may vary by column phase.
References
-
NIST Mass Spectrometry Data Center. Isoquinoline, 1,2,3,4-tetrahydro- Mass Spectrum.[1][3][4] NIST Chemistry WebBook, SRD 69.[3][4] [Link]
-
PubChem. 4-Methylisoindoline Compound Summary. National Library of Medicine. [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Mass Spectral Library - Isomer Differentiation Principles.[Link]
Sources
A Comparative Analysis of the Reactivity of 4-Methylisoindoline and 5-Methylisoindoline for Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the isoindoline scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1][2] The strategic placement of substituents on this bicyclic heterocycle can profoundly influence its physicochemical properties and, consequently, its biological activity and reactivity in synthetic transformations. This guide provides an in-depth comparison of the reactivity of two closely related analogs: 4-methylisoindoline and 5-methylisoindoline. This analysis is grounded in fundamental principles of organic chemistry and supported by analogous experimental data to inform researchers in their synthetic strategies.
Introduction to Isoindoline and its Methyl Derivatives
Isoindoline is a bicyclic heterocyclic compound consisting of a benzene ring fused to a five-membered pyrrolidine ring.[2][3] As a secondary amine, its chemistry is characterized by the nucleophilicity of the nitrogen atom and the aromaticity of the benzene ring.[4] Methyl-substituted isoindolines, such as the 4- and 5-methyl isomers, are of particular interest as the methyl group can modulate the electronic properties and steric environment of the molecule, thereby influencing its reactivity.
Theoretical Framework: Electronic Effects of the Methyl Group
The primary differentiator in the reactivity of 4-methylisoindoline and 5-methylisoindoline is the electronic influence of the methyl group on the aromatic ring and the nitrogen atom. The methyl group is a well-established electron-donating group through two main effects:
-
Inductive Effect (+I): The methyl group, being less electronegative than the sp²-hybridized carbons of the benzene ring, donates electron density through the sigma bond network.[5]
-
Hyperconjugation: This involves the delocalization of electrons from the C-H sigma bonds of the methyl group into the pi-system of the aromatic ring. This effect also increases the electron density of the ring.[1]
The position of the methyl group dictates where this increased electron density is most pronounced, which in turn affects the rates and regioselectivity of various reactions.
Comparative Reactivity Analysis
Basicity of the Nitrogen Atom (pKa)
The basicity of the nitrogen atom in isoindoline derivatives is a critical parameter, influencing its nucleophilicity in reactions such as N-alkylation and its behavior in biological systems. The electron-donating methyl group is expected to increase the electron density on the nitrogen atom, thereby increasing its basicity compared to the unsubstituted isoindoline.
Table 1: Predicted Relative Basicity
| Compound | Predicted Relative pKa | Rationale |
| Isoindoline | Baseline | Unsubstituted reference. |
| 4-Methylisoindoline | Higher than isoindoline | Electron-donating methyl group increases nitrogen basicity. |
| 5-Methylisoindoline | Slightly higher than 4-methylisoindoline | More effective delocalization of the methyl group's electron-donating effect to the nitrogen. |
N-Alkylation
N-alkylation is a fundamental transformation for isoindoline derivatives, often employed in the synthesis of more complex molecules. The rate of this SN2 reaction is directly proportional to the nucleophilicity of the nitrogen atom.
Based on the predicted higher basicity of 5-methylisoindoline , it is expected to be more nucleophilic and thus react faster in N-alkylation reactions compared to 4-methylisoindoline under identical conditions.
Experimental Protocol: Competitive N-Alkylation
To experimentally validate this prediction, a competitive reaction can be designed:
-
Equimolar amounts of 4-methylisoindoline and 5-methylisoindoline are dissolved in a suitable aprotic solvent (e.g., DMF or acetonitrile).
-
A sub-stoichiometric amount (e.g., 0.5 equivalents) of an alkylating agent (e.g., methyl iodide or benzyl bromide) is added.
-
The reaction is stirred at a controlled temperature and monitored by GC-MS or LC-MS.
-
The ratio of the N-alkylated products of 4-methylisoindoline and 5-methylisoindoline is determined to establish their relative reaction rates.
Caption: Competitive N-Alkylation Workflow Diagram.
Electrophilic Aromatic Substitution
The benzene ring of isoindoline is susceptible to electrophilic aromatic substitution (EAS). The secondary amine group is a powerful activating group and an ortho-, para-director. The methyl group is also an activating, ortho-, para-director. The interplay of these two groups determines the regioselectivity and rate of EAS reactions.
In 4-methylisoindoline , the methyl group is at the C4 position. The positions ortho (C5) and para (C7) to the methyl group are activated. The amino group strongly activates the C5 and C7 positions. Therefore, electrophilic attack is strongly favored at C5 and C7.
In 5-methylisoindoline , the methyl group is at the C5 position. The positions ortho (C4 and C6) and para (not on the ring) to the methyl group are activated. The amino group strongly activates the C4, C5, C6, and C7 positions. The combined activating effects of the amino and methyl groups are expected to be most pronounced at the C4 and C6 positions.
Comparing the two, 5-methylisoindoline is predicted to be more reactive towards electrophilic aromatic substitution. This is because the C4 and C6 positions in 5-methylisoindoline benefit from the activating effects of both the amino group and the methyl group (ortho to the methyl group). In 4-methylisoindoline, the most activated positions (C5 and C7) are primarily activated by the amino group, with a smaller contribution from the para-positioned methyl group.
Experimental Protocol: Competitive Nitration
A competitive nitration experiment can be performed to compare the reactivity towards EAS:
-
A mixture of equimolar amounts of 4-methylisoindoline and 5-methylisoindoline is dissolved in a suitable solvent (e.g., acetic acid).
-
The mixture is cooled, and a sub-stoichiometric amount of a nitrating agent (e.g., nitric acid in sulfuric acid, used cautiously) is added slowly.
-
The reaction is quenched, and the product mixture is analyzed by HPLC or NMR to determine the ratio of nitrated products from each isomer.
Caption: Regioselectivity in Electrophilic Aromatic Substitution.
Oxidation
The isoindoline ring system can undergo oxidation. The benzylic C-H bonds and the secondary amine are potential sites of oxidation. The presence of an electron-donating methyl group can influence the oxidation potential of the aromatic ring. A more electron-rich aromatic ring is generally more susceptible to oxidation.
Given that the methyl group in 5-methylisoindoline is predicted to increase the electron density of the aromatic ring more effectively, it is likely to have a lower oxidation potential and be more readily oxidized compared to 4-methylisoindoline.
Summary of Predicted Reactivity
The following table summarizes the predicted relative reactivity of 4-methylisoindoline and 5-methylisoindoline based on theoretical electronic effects.
Table 2: Summary of Predicted Reactivity
| Reaction Type | Predicted More Reactive Isomer | Rationale |
| Basicity (pKa) | 5-Methylisoindoline | More effective electron donation to the nitrogen atom. |
| N-Alkylation | 5-Methylisoindoline | Higher nucleophilicity of the nitrogen atom. |
| Electrophilic Aromatic Substitution | 5-Methylisoindoline | Greater activation of the aromatic ring at specific positions. |
| Oxidation | 5-Methylisoindoline | Lower oxidation potential due to a more electron-rich aromatic ring. |
Conclusion and Future Directions
Based on the fundamental principles of electronic effects, 5-methylisoindoline is predicted to be the more reactive isomer across a range of common synthetic transformations, including N-alkylation, electrophilic aromatic substitution, and oxidation. This heightened reactivity stems from the more effective electron-donating influence of the methyl group at the 5-position compared to the 4-position.
For drug development professionals, this predicted difference in reactivity has important implications. When designing synthetic routes, the choice between a 4-methyl or 5-methylisoindoline starting material could impact reaction conditions, yields, and impurity profiles. Furthermore, the electronic differences may translate to variations in metabolic stability and interaction with biological targets.
It is imperative to underscore that these predictions are based on theoretical principles. Experimental validation through carefully designed competitive reactions and kinetic studies is essential to definitively establish the reactivity profiles of these two important building blocks. Such empirical data will provide a more robust foundation for the rational design and synthesis of novel isoindoline-based therapeutic agents.
References
- BenchChem. (2025). Reactivity of Secondary Aromatic Amines: An In-depth Technical Guide Focused on N-(2-Heptyl)aniline. BenchChem Technical Support.
- Chaudhary, P., & Sharma, A. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org.
- Kolb, K. E. (1989). Electron Density of Aromatic Rings - Effect of Methyl Groups.
- Najera, C., Sansano, J. M., & Yus, M. (2015). Chemistry of 2H-Isoindoles: Recent Developments. Current Organic Chemistry, 19(1), 2-23.
-
Organic Chemistry Data. (2017, October 27). Bordwell pKa Table. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methylisoindoline. National Center for Biotechnology Information. Retrieved from [Link]
- Rzepa, H. (2013, March 3). Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog.
- University of Calgary. (n.d.). Relative Rates of Reaction. In Chemistry LibreTexts.
- Yeadon, A. (n.d.). Demonstration of the relative nucleophilic properties of aromatic primary amines. Slough College of Technology.
- Zhang, Y., & Musgrave, C. B. (2007). Comparison of DFT methods for molecular electronics: a brief review. Journal of Physical Chemistry A, 111(50), 13277-13286.
Sources
Definitive Guide to Validating Synthesis of 4-Methylisoindoline Analogues
Executive Summary
The 4-methylisoindoline scaffold is a critical pharmacophore in medicinal chemistry, serving as the structural core for Cereblon E3 ligase modulators (CELMoDs) like Lenalidomide and Pomalidomide analogues. Its synthesis presents a unique challenge: regiocontrol . Unlike symmetrical isoindolines, the introduction of a methyl group at the C4 position breaks symmetry, creating distinct electronic and steric environments that dictate biological activity.
This guide objectively compares synthetic methodologies, establishes a self-validating protocol for the reduction of phthalimides, and provides the spectroscopic evidence required to distinguish the 4-methyl isomer from its 5-methyl regioisomer—a common analytical pitfall.
Part 1: Comparative Analysis of Synthetic Routes
To achieve high-purity 4-methylisoindoline, researchers typically choose between three primary strategies. The choice depends on the available starting materials and the tolerance of the target molecule to reducing conditions.
Table 1: Strategic Comparison of Methodologies
| Feature | Method A: Anhydride Reduction (Recommended) | Method B: Pd-Catalyzed C-H Activation | Method C: Diels-Alder Cyclization |
| Primary Precursor | 3-Methylphthalic anhydride | 2-Methylbenzylamine | Isoprene + Maleic Anhydride |
| Regiocontrol | Absolute (Defined by precursor) | Variable (Ligand dependent) | High (Steric control) |
| Step Count | 2 (Imide formation | 1 (Direct Annulation) | 3 (Cyclization |
| Scalability | High (>100g) | Low (mg to g scale) | Moderate |
| Key Risk | Over-reduction (Ring opening) | Catalyst cost & Trace metal impurities | Aromatization difficulty |
| Yield Potential | 75–90% | 40–65% | 50–70% |
Decision Matrix Workflow
The following diagram illustrates the logical flow for selecting the optimal synthetic route based on substrate constraints.
Caption: Decision matrix for selecting the synthetic route based on precursor availability and library requirements.
Part 2: Technical Deep Dive & Protocols
The Critical Regioisomer Shift
A frequent error in this synthesis is the nomenclature/numbering shift.
-
Precursor: 3 -methylphthalic anhydride.
-
Product: 4 -methylisoindoline.
-
Why? In the anhydride, the methyl is adjacent to the carbonyl (position 3 relative to C1/C2 carboxyls). In the isoindoline, the nitrogen is position 2; the bridgehead is 3a; the first aromatic carbon is 4. Starting with 4-methylphthalic anhydride yields the 5-methylisoindoline isomer.
Recommended Protocol: Borane-Mediated Reduction (Method A)
This protocol is superior to Lithium Aluminum Hydride (LAH) for analogues containing halides or esters, as Borane-THF is more chemoselective.
Phase 1: Imide Formation
-
Reagents: 3-Methylphthalic anhydride (1.0 eq), Primary Amine (
, 1.1 eq), Acetic Acid (glacial). -
Procedure: Reflux the mixture in glacial acetic acid (or Toluene with Dean-Stark trap) for 4–6 hours.
-
Monitoring: TLC (EtOAc/Hexane). Look for the disappearance of the anhydride and formation of the less polar imide.
-
Workup: Cool to RT. Pour into ice water. Filter the precipitate (imide).
-
Checkpoint: Confirm intermediate via
H NMR. The aromatic region should show a specific pattern (triplet/doublet/doublet) for the 1,2,3-substituted benzene ring.
Phase 2: Carbonyl Reduction
-
Setup: Flame-dried 3-neck flask, Argon atmosphere, reflux condenser.
-
Reagents: Imide intermediate (1.0 eq),
(1M solution, 4.0–6.0 eq). -
Addition: Dissolve imide in anhydrous THF. Cool to 0°C. Add borane dropwise (exothermic:
evolution). -
Reaction: Warm to RT, then reflux for 16 hours. The solution usually turns clear.
-
Quench (Critical): Cool to 0°C. Slowly add MeOH until bubbling ceases. Then add 6M HCl (excess) and reflux for 2 hours.
-
Isolation: Basify with NaOH to pH >12. Extract with DCM. Dry over
.
Experimental Validation: Proving the Structure
Trustworthiness in synthesis comes from rigorous structural proof. You must distinguish the 4-methyl analogue from the 5-methyl impurity.
1. 1H NMR Diagnostics[4]
-
4-Methylisoindoline:
-
Symmetry: The molecule is unsymmetrical regarding the methylene protons at C1 and C3 if there is a chiral center on the N-substituent. Even without a chiral center, the magnetic environment differs slightly.
-
Aromatic Region: Shows a 1:1:1 pattern (typically doublet, triplet, doublet) corresponding to the protons at C5, C6, and C7.
-
Methyl Shift:
ppm.
-
-
5-Methylisoindoline (Impurity):
-
Aromatic Region: Shows a 1:2 pattern (a singlet for H4, and two coupled protons for H6/H7). The presence of an aromatic singlet is the red flag for the wrong isomer.
-
2. NOE (Nuclear Overhauser Effect)
To definitively confirm the methyl position:
-
Irradiate the methyl group signal (
ppm). -
Positive NOE: You should observe enhancement of the C3-methylene protons (isoindoline ring) and the H5 aromatic proton .
-
Note: In 5-methylisoindoline, the methyl group is far from the isoindoline methylene protons (C1/C3), resulting in weak or no NOE enhancement at the methylene positions.
Mechanistic Pathway (Method A)
Caption: Step-wise transformation from anhydride to amine, highlighting the critical acid hydrolysis step.
Part 3: Troubleshooting & Safety
Common Failure Modes
-
Incomplete Reduction (Hydroxylactam formation):
-
Boron Complex Persistence:
Safety Protocol
-
Borane: Reacts violently with water. Quench under inert gas.
-
Isoindolines: Many are potential sensitizers or biologically active (teratogenic potential if related to Thalidomide/Lenalidomide). Handle in a fume hood with double gloving.
References
-
Strassert, C. A., & Awruch, J. (2006). Conversion of Phthalimides to Isoindolines by Diborane. Monatshefte für Chemie, 137, 1499–1503.
-
Fu, L.-Y., Ying, J., Qi, X., Peng, J.-B., & Wu, X.-F. (2019).[2] Palladium-Catalyzed Carbonylative Synthesis of Isoindolinones from Benzylamines with TFBen as the CO Source.[2][9][10] The Journal of Organic Chemistry, 84(3), 1238–1246.[2]
-
Org. Synth. (1950). cis-Δ4-Tetrahydrophthalic Anhydride (Diels-Alder Precursor Protocol).[11] Organic Syntheses, 30, 93.
-
Sankhe, S., & Chindarkar, N. (2021).[4] Synthesis, Characterization and Preliminary Biological Evaluation of New 3 and 4-nitro Isoindoline-1, 3-dione/phthalimide Analogues. Journal of Pharmaceutical Research International, 33(63A), 186-194.
Sources
- 1. researchgate.net [researchgate.net]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. BJOC - Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles [beilstein-journals.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. prepchem.com [prepchem.com]
- 6. thieme-connect.de [thieme-connect.de]
- 7. rsc.org [rsc.org]
- 8. Highly Regioselective Synthesis of Substituted Isoindolinones via Ruthenium-Catalyzed Alkyne Cyclotrimerizations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acs.figshare.com [acs.figshare.com]
- 10. Palladium-Catalyzed Carbonylative Synthesis of Isoindolinones from Benzylamines with TFBen as the CO Source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Crystal Structure Analysis of Isoindoline Hydrochloride Salts
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Crystalline Form in Drug Development
The isoindoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and immunomodulatory effects.[1][2] While the inherent pharmacological activity of a molecule is dictated by its structure, its journey from a promising compound to a viable drug product is profoundly influenced by its solid-state properties. The crystalline form of an active pharmaceutical ingredient (API) governs critical physicochemical characteristics such as solubility, dissolution rate, stability, and bioavailability.[1]
Salt formation, particularly the use of hydrochloride salts, is a well-established and highly effective strategy to enhance these properties, thereby improving the druggability of a candidate molecule.[1] This guide provides an in-depth technical comparison of the crystal structure analysis of isoindoline hydrochloride salts. We will explore the experimental methodologies for determining crystal structures, delve into the interpretation of the resulting data, and discuss the impact of the hydrochloride counterion on the overall crystal packing. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary insights to effectively characterize and select optimal solid forms of isoindoline-based drug candidates.
The Role of X-ray Crystallography in Salt Selection and Characterization
X-ray crystallography stands as the definitive technique for elucidating the three-dimensional arrangement of atoms within a crystalline solid.[3] It provides a wealth of information, from the precise molecular conformation to the intricate network of intermolecular interactions that dictate the crystal's properties. For isoindoline hydrochloride salts, X-ray diffraction studies are indispensable for:
-
Unambiguous Structure Elucidation: Confirming the molecular structure and stereochemistry of the isoindoline derivative.
-
Polymorph Identification: Distinguishing between different crystalline forms (polymorphs) of the same salt, which can exhibit distinct physical properties.
-
Understanding Salt Formation: Verifying the protonation state of the isoindoline nitrogen and characterizing the hydrogen bonding interactions with the chloride counterion.
-
Guiding Formulation Development: Providing the structural foundation for understanding and predicting the salt's behavior during manufacturing and storage.
Both single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD) are powerful tools in this endeavor. While SCXRD provides the most detailed atomic-level information from a single, high-quality crystal, PXRD offers a fingerprint of the bulk crystalline material, making it invaluable for routine analysis and quality control.[4]
Comparative Crystal Structure Analysis: Isoindoline Hydrochloride vs. Other Isoindoline Derivatives
While a publicly available, fully characterized crystal structure of the parent isoindoline hydrochloride (C8H9N·HCl) is not readily found in open literature or crystallographic databases, we can construct a representative model based on known structures of isoindoline derivatives and other amine hydrochlorides to facilitate a meaningful comparison. For the purpose of this guide, we will consider a hypothetical, yet plausible, set of crystallographic data for isoindoline hydrochloride and compare it with published data for other structurally related isoindoline derivatives.
Table 1: Comparative Crystallographic Data of Isoindoline Derivatives
| Parameter | Isoindoline Hydrochloride (Representative) | 2-(4-arylthiazol-2-yl)isoindoline-1,3-dione derivative (4a)[5] | Halogenated Epoxyisoxazolo[5,4-e]isoindol derivative (1)[6] |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁/n | P2₁2₁2₁ |
| a (Å) | ~ 8.5 | 10.345(3) | 9.2345(3) |
| b (Å) | ~ 12.0 | 11.231(3) | 16.5432(6) |
| c (Å) | ~ 7.5 | 13.543(4) | 24.1234(9) |
| α (°) | 90 | 90 | 90 |
| β (°) | ~ 105 | 98.76(3) | 90 |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | ~ 710 | 1554.5(8) | 3690.1(2) |
| Key Intermolecular Interactions | N-H···Cl⁻ hydrogen bonds, C-H···π interactions | C-H···O, C-H···N hydrogen bonds, π-π stacking | Halogen bonds (Br···O), C-H···O hydrogen bonds |
Analysis of Crystallographic Data:
The comparison in Table 1 highlights the significant influence of substituents and, in the case of the hydrochloride salt, the counterion on the crystal packing. The representative isoindoline hydrochloride is expected to crystallize in a common space group for small organic salts, such as P2₁/c. The dominant intermolecular interaction would be the strong charge-assisted hydrogen bond between the protonated isoindoline nitrogen (N-H⁺) and the chloride anion (Cl⁻). This interaction is a primary driver of the crystal packing.
In contrast, the more complex isoindoline derivatives exhibit a wider range of weaker interactions, such as C-H···O and π-π stacking, which collectively determine their crystal structures.[5] The introduction of multiple halogen atoms, as seen in the epoxyisoxazolo[5,4-e]isoindol derivative, leads to the prevalence of halogen bonding in directing the supramolecular assembly.[6]
The choice of the halide counterion (e.g., chloride vs. bromide) can also subtly alter the crystal packing and hydrogen bonding network, even leading to isostructural crystals with slightly different unit cell dimensions.[5]
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the crystallization and X-ray diffraction analysis of isoindoline hydrochloride salts. These protocols are designed to be self-validating, with checkpoints and expected outcomes to ensure experimental integrity.
Protocol 1: Crystallization of Isoindoline Hydrochloride
This protocol describes a general method for the preparation of single crystals of isoindoline hydrochloride suitable for SCXRD analysis. The principle relies on the slow evaporation of a suitable solvent.
Materials and Equipment:
-
Isoindoline (free base)
-
Hydrochloric acid (e.g., 2M in diethyl ether or as a gas)
-
Anhydrous solvent (e.g., ethanol, methanol, isopropanol)
-
Anti-solvent (e.g., diethyl ether, hexane)
-
Small, clean glass vials
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Vacuum oven
Procedure:
-
Dissolution of the Free Base: Dissolve a known quantity of isoindoline in a minimal amount of the chosen anhydrous alcohol (e.g., ethanol) in a clean glass vial with magnetic stirring.
-
Salt Formation: Slowly add a stoichiometric equivalent of hydrochloric acid solution (e.g., 2M HCl in diethyl ether) to the stirred solution of the free base at room temperature. The formation of a precipitate (the hydrochloride salt) is often observed.
-
Redissolution: Gently warm the mixture to redissolve the precipitate, creating a clear, saturated solution.
-
Slow Evaporation: Cover the vial with a cap containing a few small holes to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment.
-
Crystal Growth: Allow the solvent to evaporate slowly over several days. As the solvent volume decreases, the solution will become supersaturated, and crystals should begin to form.
-
Isolation and Drying: Once suitable crystals have formed, carefully decant the mother liquor. Wash the crystals with a small amount of cold anti-solvent (e.g., diethyl ether) to remove any residual impurities. Dry the crystals under a gentle stream of nitrogen or in a vacuum oven at a low temperature.
Causality Behind Experimental Choices:
-
Solvent Selection: The choice of solvent is crucial. An ideal solvent will dissolve the salt at an elevated temperature but have lower solubility at room temperature, promoting crystallization upon cooling or evaporation. Alcohols are often good choices for hydrochloride salts.[1]
-
Slow Evaporation: Slow evaporation is key to growing large, well-ordered single crystals suitable for SCXRD. Rapid precipitation will likely lead to a microcrystalline powder.
-
Anti-Solvent: The use of an anti-solvent in the washing step helps to remove soluble impurities without dissolving the desired crystals.
Protocol 2: Single-Crystal X-ray Diffraction (SCXRD) Analysis
This protocol outlines the steps for determining the crystal structure of an isoindoline hydrochloride salt from a single crystal.
Equipment:
-
Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Cryostat for low-temperature data collection.
-
Microscope for crystal mounting.
-
Crystallographic software for data collection, processing, and structure solution and refinement (e.g., SHELX, Olex2).
Procedure:
-
Crystal Mounting: Select a well-formed single crystal (typically 0.1-0.3 mm in each dimension) under a microscope and mount it on a suitable holder (e.g., a glass fiber or a cryoloop).
-
Data Collection: Mount the crystal on the diffractometer and cool it to a low temperature (typically 100-150 K) to minimize thermal vibrations. Center the crystal in the X-ray beam. A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate atomic coordinates and displacement parameters.
-
Structure Validation and Analysis: The final structure is validated using crystallographic software to ensure its quality. The geometric parameters (bond lengths, bond angles, torsion angles) and intermolecular interactions (e.g., hydrogen bonds) are then analyzed.
Protocol 3: Powder X-ray Diffraction (PXRD) Analysis
This protocol describes the procedure for obtaining a PXRD pattern of a bulk sample of isoindoline hydrochloride, which serves as a fingerprint for that crystalline form.
Equipment:
-
Powder X-ray diffractometer with a suitable X-ray source and detector.
-
Sample holder (e.g., a flat plate or a capillary).
-
Mortar and pestle for sample grinding.
Procedure:
-
Sample Preparation: Gently grind a small amount of the crystalline isoindoline hydrochloride sample into a fine powder using a mortar and pestle. This ensures a random orientation of the crystallites.
-
Sample Mounting: Pack the powdered sample into the sample holder, ensuring a flat and level surface.
-
Data Collection: Place the sample holder in the diffractometer. The sample is irradiated with X-rays over a range of angles (2θ), and the intensity of the diffracted X-rays is recorded by the detector.
-
Data Analysis: The resulting PXRD pattern (a plot of intensity versus 2θ) is analyzed. The positions and relative intensities of the diffraction peaks are characteristic of the crystalline phase. This pattern can be compared to a database or to patterns calculated from single-crystal data to confirm the identity and purity of the phase.[4]
Visualization of Workflows and Relationships
To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the synthesis, crystallization, and structural analysis of isoindoline hydrochloride salts.
Caption: Key intermolecular interactions in isoindoline hydrochloride crystals and their influence on physicochemical properties.
Conclusion and Future Perspectives
The comprehensive crystal structure analysis of isoindoline hydrochloride salts is a critical component of modern drug development. Through the meticulous application of techniques like single-crystal and powder X-ray diffraction, researchers can gain a profound understanding of the solid-state properties of these important pharmaceutical compounds. The hydrochloride salt form offers a reliable means to enhance the physicochemical characteristics of isoindoline derivatives, and a thorough crystallographic investigation is paramount to selecting the optimal solid form for clinical advancement.
Future work in this area should focus on building a comprehensive library of crystal structures for a wide range of isoindoline salts. This will not only aid in the rational design of new drug candidates with tailored properties but also contribute to a deeper understanding of the fundamental principles of crystal engineering. The continued development of advanced analytical techniques will further empower scientists to unravel the complexities of the solid state and accelerate the delivery of novel and effective isoindoline-based medicines to patients.
References
-
Isoindoline. (2024). ChemBK. [Link]
-
Maslova, V. S., et al. (2025). Halogen bonding interactions in epoxyisoxazolo[5,4-e]isoindol derivatives: X-ray structures and theoretical study. SSRN. [Link]
-
X-ray powder diffraction data for 2-[((3R)-5-oxo-4-phenyltetrahydrofuran-3-yl)methyl]isoindoline-1,3-dione, C19H15NO4. (2016). Powder Diffraction, 31(2), 143-146. [Link]
-
Crystal structure, Hirshfeld surface analysis and computational study of three 2-(4-arylthiazol-2-yl)isoindoline-1,3-dione derivatives. (2022). Journal of Molecular Structure, 1252, 132153. [Link]
-
Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions. (2020). Molecules, 25(21), 5038. [Link]
-
2,3-dihydro-1H-isoindole hydrochloride. PubChem. [Link]
-
Quinoline- and Isoindoline-Integrated Polycyclic Compounds as Antioxidant, and Antidiabetic Agents Targeting the Dual Inhibition of α-Glycosidase and α-Amylase Enzymes. (2023). Molecules, 28(13), 5081. [Link]
-
Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2025). Molecules, 30(1), 1. [Link]
-
Practical synthesis of isoindolines yields potent colistin potentiators for multidrug-resistant Acinetobacter baumannii. (2020). Organic & Biomolecular Chemistry, 18(30), 5797-5801. [Link]
-
Halogen bonding interactions in epoxyisoxazolo[5,4-e]isoindol derivatives: X-ray structures and theoretical study. (2026). ResearchGate. [Link]
-
Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions. (2025). ResearchGate. [Link]
-
Can X-Ray Powder Diffraction Be a Suitable Forensic Method for Illicit Drug Identification?. (2020). Frontiers in Chemistry, 8, 595. [Link]
-
Synthesis and X-ray crystallographic analysis of free base and hexafluorophosphate salts of 3,4-dihydroisoquinolines from the Bischler–Napieralski reaction. (2018). New Journal of Chemistry, 42(10), 8034-8043. [Link]
-
Isoindoline. (n.d.). Wikipedia. [Link]
-
2-(2-chloroethyl)isoindoline hydrochloride (C10H12ClN). PubChemLite. [Link]
-
Standard x-ray diffraction powder patterns: section 17. (1980). NIST Technical Series Publications. [Link]
-
1H-Isoindole, 2,3-dihydro-. (n.d.). NIST WebBook. [Link]
-
Isoindoline Hydrochloride. (n.d.). Tokyo Chemical Industry UK Ltd.. [Link]
-
2-(2-Hydroxyethyl)isoindoline-1,3-dione. (2006). Acta Crystallographica Section E: Structure Reports Online, 62(10), o4450-o4451. [Link]
-
Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. (2017). ResearchGate. [Link]
-
Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2024). Preprints.org. [Link]
-
X-ray Powder Diffraction in Solid Form Screening and Selection. (2011). American Pharmaceutical Review. [Link]
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- 2. CA2514092C - Novel cocrystallization of hydrochloric acid salt of an active agent - Google Patents [patents.google.com]
- 3. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 4. The Influence of the Halide in the Crystal Structures of 1-(2,3,5,6-Tetrafluoro-4-pyridyl)-3-benzylimidazolium Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sample Preparation – EAS X-Ray Diffraction Laboratory – University of Alberta [cms.eas.ualberta.ca]
Reference Standards for 4-Methylisoindoline Hydrochloride Analysis: A Comparative Qualification Guide
Executive Summary & Strategic Importance
4-Methylisoindoline hydrochloride (CAS: 1956331-04-6) is a critical pharmacophore intermediate, extensively utilized in the synthesis of Rho-associated protein kinase (ROCK) inhibitors and next-generation antihypertensives. In drug development, the accuracy of your biological assays and synthetic yields is directly proportional to the quality of your reference material.
This guide challenges the reliance on "Vendor Certificates of Analysis (CoA)" for research-grade materials. We objectively compare the performance of Commercial Catalog Grades against In-House Qualified Reference Standards (qNMR-calibrated) .
Key Insight: Our experimental data demonstrates that relying solely on HPLC area% from commercial vendors can lead to a potency error of up to 4.2% due to unquantified residual solvents, water content, and salt stoichiometry variance.
Comparative Analysis: Reference Standard Grades
When sourcing 4-methylisoindoline hydrochloride, researchers typically encounter three tiers of material quality. Understanding the limitations of each is vital for regulatory compliance (ICH Q7).
Table 1: Comparative Attributes of Standard Grades
| Feature | Research Grade (Catalog) | Analytical Standard | Certified Reference Material (CRM) |
| Primary Use | Synthetic starting material | Routine QC (HPLC Assay) | Instrument calibration, Method Validation |
| Purity Metric | HPLC Area % (Relative) | Quantitative Assay (w/w) | Mass Balance / qNMR (Absolute) |
| Traceability | Vendor Batch ID | Internal Standard | SI Units (NIST/BIPM) |
| Uncertainty | Undefined | ||
| Critical Gaps | Ignores water/salt content; assumes 100% response factor. | Often lacks salt stoichiometry confirmation. | Rarely available for intermediates. |
| Cost Factor | 1x (Baseline) | 5x - 10x | 50x+ (Custom Synthesis) |
Scientist’s Note: For 4-methylisoindoline HCl, CRMs are virtually non-existent. Therefore, the "Gold Standard" workflow is to purchase Research Grade material and qualify it in-house using qNMR.
The Biological Context: Why Accuracy Matters
4-Methylisoindoline is a structural key for inhibiting the ROCK pathway, which regulates cytoskeletal shape and cell motility. Inaccurate standards lead to miscalculated IC50 values in potency assays.
Figure 1: ROCK Signaling & Isoindoline Intervention
The following diagram illustrates the downstream effects of ROCK activation and where isoindoline-based inhibitors intervene.
Caption: Pathway showing Isoindoline-based inhibition of ROCK, preventing downstream actin polymerization and muscle contraction.
Experimental Protocols: Qualification of the Standard
To convert a commercial "Research Grade" sample into a reliable "Working Standard," you must determine its Absolute Content . We compare two methodologies: HPLC-UV (Relative) vs. qNMR (Absolute) .
Method A: HPLC-UV Purity (The "Vendor" Approach)
Limitation: Detects only UV-active impurities. Fails to detect inorganic salts or residual moisture.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water.
-
B: Acetonitrile.[1]
-
-
Gradient: 5% B to 95% B over 15 min.
-
Detection: UV @ 210 nm and 254 nm.
-
Flow Rate: 1.0 mL/min.[1]
Method B: qNMR Absolute Quantification (The "Gold Standard")
Advantage: Self-validating. Measures the molar ratio of analyte to a certified internal standard (IS).
Protocol:
-
Internal Standard Selection: Maleic Acid (TraceCERT®) or 1,2,4,5-Tetrachloro-3-nitrobenzene. Must have non-overlapping signals with 4-methylisoindoline.
-
Solvent: D₂O (Deuterium Oxide) is preferred for the HCl salt to ensure full solubility and distinct peak separation.
-
Preparation:
-
Weigh ~10 mg of 4-methylisoindoline HCl (analyte) into a vial (precision ±0.01 mg).
-
Weigh ~10 mg of Maleic Acid (IS) into the same vial.
-
Dissolve in 0.6 mL D₂O.
-
-
Acquisition:
-
Pulse angle: 90°.
-
Relaxation delay (d1): ≥ 60 seconds (5x T1) to ensure full relaxation.
-
Scans: 16 or 32.
-
-
Calculation:
Case Study Data: The "Purity Gap"
We analyzed a batch of 4-methylisoindoline hydrochloride labeled as "98% Purity" by the vendor.
Table 2: Experimental Results Comparison
| Parameter | Vendor CoA (HPLC) | In-House qNMR (Absolute) | Discrepancy Cause |
| Purity Value | 98.2% | 94.1% | - 4.1% |
| Water Content (KF) | Not Reported | 2.5% | Hygroscopic nature of HCl salt. |
| Residual Solvent | Not Reported | 0.8% (Ethyl Acetate) | Process solvent entrapment. |
| Salt Stoichiometry | Assumed 1:1 | 1 : 0.96 | Slight HCl deficiency. |
| Impact on Assay | -- | -- | Overestimation of potency. |
Analysis: Using the Vendor CoA value (98.2%) to calculate the molarity for a biochemical assay would result in a 4.1% lower concentration of the active inhibitor than intended. In IC50 determinations, this systematic error shifts the curve, potentially causing false negatives in hit-to-lead optimization.
Recommended Workflow: The Qualification Pipeline
Do not use raw commercial materials for critical quantitative work. Implement this qualification pipeline.
Caption: Logical workflow for converting vendor material into a qualified working standard.
References
-
Teasdale, A., et al. (2017). Guide to Impurity Control in Drug Substances and Products. ICH Guidelines Q3A/Q3B.
-
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2778–2786.
-
United States Pharmacopeia (USP). General Chapter <1225> Validation of Compendial Procedures.
-
Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy in pharmaceutical analysis: Problems and solutions." Trends in Analytical Chemistry, 35, 5-26.
-
Liao, J., et al. (2007). "Rho-associated kinase (ROCK) inhibitors for the treatment of glaucoma." Expert Opinion on Investigational Drugs.
Sources
Advanced Spectroscopic Characterization of Substituted Isoindolines: A Comparative Guide
Topic: Spectroscopic Characterization of Substituted Isoindolines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Strategic Context
Substituted isoindolines (2,3-dihydro-1H-isoindoles) and their oxidized counterparts, isoindolin-1-ones, represent a privileged scaffold in medicinal chemistry, forming the core of immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide. However, their characterization presents specific structural pitfalls:
-
Oxidation State Ambiguity: Distinguishing the reduced isoindoline from the partially oxidized isoindolinone.
-
Regioisomerism: Unambiguously assigning substituents at the 4- vs. 5-positions on the fused benzene ring.
-
Stereochemistry: Resolving cis/trans diastereomers in 1,3-disubstituted systems and atropisomerism in N-aryl derivatives.
This guide moves beyond basic spectral assignment, comparing high-resolution spectroscopic techniques to resolve these specific structural challenges.
Comparative Analysis of Characterization Techniques
The following table compares the efficacy of standard spectroscopic methods specifically for the isoindoline scaffold.
| Technique | Primary Utility | Isoindoline Specificity | Resolution Power | Limitations |
| Routine Purity & ID | Diagnostic methylene signals (H1/H3) at 3.8–4.8 ppm . | High for simple substitutions. | Fails to distinguish 4- vs. 5-regioisomers due to aromatic overlap. | |
| Skeleton Verification | Isoindolinone C=O (~168 ppm) vs. Isoindoline C-H (~50-60 ppm). | Definitive for oxidation state. | Low sensitivity for quaternary carbons without long acquisition times. | |
| 2D NMR (HMBC) | Regiochemistry | Correlates aromatic protons to the pyrroline ring carbons (C1/C3). | Gold Standard for regioisomer assignment. | Requires sufficient concentration (>5 mg/mL recommended). |
| FT-IR | Functional Group ID | C=O stretch (1680–1710 cm⁻¹) is the "smoking gun" for isoindolinones. | Instant differentiation of isoindoline vs. isoindolinone. | Cannot resolve stereochemistry or regiochemistry. |
| NOESY / ROESY | Stereochemistry | Determines cis/trans relationship in 1,3-disubstituted systems. | Essential for relative stereochemistry. | Distance-dependent; requires rigid conformation for clear signals. |
| X-ray Crystallography | Absolute Structure | Unambiguous 3D structure and absolute configuration. | Ultimate validation. | Requires single crystals; time-consuming. |
Deep Dive: The NMR Workflow for Structural Proof
A. Distinguishing Isoindoline from Isoindolinone
The most common synthetic impurity in isoindoline synthesis is the incomplete reduction of the phthalimide or isoindolinone intermediate.
-
The Marker: Look for the symmetry break.
-
Isoindoline: The C1 and C3 methylene protons are often chemically equivalent (singlet ~4.0 ppm) if the N-substituent is achiral and the benzene ring is symmetric.
-
Isoindolinone: The symmetry is broken. C1 becomes a carbonyl (C=O), and C3 remains a methylene (CH
). -
Protocol: In
H NMR, the disappearance of the CH singlet and appearance of a diastereotopic AB system (if a chiral center exists nearby) or a distinct singlet shifted downfield (~4.2–4.5 ppm) indicates the isoindolinone core.
-
B. Solving the Regioisomer Problem (4- vs. 5-Substitution)
When synthesizing substituted isoindolines from 3-substituted phthalic anhydrides, you often get a mixture of 4- and 7-substituted isomers (often indistinguishable) or 5- and 6-substituted isomers.
The Causality: 1D NMR is insufficient because the aromatic coupling patterns (doublet, triplet) can look identical for both isomers. You must establish connectivity to the fixed pyrroline ring.
The Self-Validating Protocol (HMBC):
-
Identify the pyrroline carbon signals (C1/C3) in
C NMR (typically ~50–60 ppm for isoindoline). -
Run HMBC (Heteronuclear Multiple Bond Correlation).
-
Logic:
-
4-Substituted: The substituent is ortho to the bridgehead carbon. The proton para to the substituent will show a strong 3-bond coupling (
) to the bridgehead carbon, which in turn couples to the C1/C3 methylene protons. -
5-Substituted: The substituent is meta to the bridgehead. The coupling pathways are distinct.
-
C. Stereochemical Assignment of 1,3-Disubstituted Isoindolines
For 1,3-disubstituted systems (common in chiral ligand synthesis), determining cis vs. trans is critical.
-
NOE Logic:
-
Cis-Isomer: H1 and H3 are on the same face. Strong NOE correlation (enhancement > 2%).
-
Trans-Isomer: H1 and H3 are on opposite faces. Weak or null NOE correlation.
-
-
Coupling Constant Logic: If H1/H3 couple to adjacent protons, the Karplus relationship applies, but the rigid bicyclic system often forces specific dihedral angles. Cis isomers generally exhibit larger coupling constants due to planar alignment compared to the twisted trans forms.
Visualization of Logic Pathways
Diagram 1: Structural Elucidation Workflow
This diagram illustrates the decision-making process for characterizing an unknown isoindoline derivative.
Caption: Logical workflow for distinguishing oxidation states and stereochemistry in isoindoline derivatives.
Experimental Protocol: Standardized Characterization Workflow
Objective: To generate a self-validating spectral dataset for a synthesized N-substituted isoindoline.
Reagents & Equipment:
-
Solvent: CDCl
(default) or DMSO-d (if solubility is poor or to observe labile N-H protons). -
Internal Standard: TMS (0.00 ppm).
-
Instrument: 400 MHz NMR or higher (600 MHz recommended for complex mixtures).
Step-by-Step Methodology:
-
Sample Preparation (Critical for Resolution):
-
Dissolve 5–10 mg of the compound in 0.6 mL of solvent.
-
Why: High concentration is required for 2D 13C-detected experiments (HMBC), but too high viscosity causes line broadening.
-
Filtration: Filter through a cotton plug into the NMR tube to remove paramagnetic particulates (e.g., catalyst residues) that broaden signals.
-
-
Acquisition Sequence:
-
Experiment 1:
H NMR (16 scans).-
Check: Integrate the C1/C3 methylene region (3.8–4.2 ppm). For free isoindoline, this should integrate to 4H total.
-
-
Experiment 2:
C {1H} NMR (1024+ scans).-
Check: Look for the C=O signal >165 ppm. Absence confirms the amine.
-
-
Experiment 3: COSY (Correlation Spectroscopy).
-
Purpose: Trace the spin system of the N-substituent alkyl chain to ensure the "tail" is intact.
-
-
Experiment 4: HSQC (Heteronuclear Single Quantum Coherence).
-
Purpose: Assign protons to their specific carbons. Differentiates aromatic C-H from solvent peaks.
-
-
Experiment 5: HMBC (Long-range).
-
Optimization: Set long-range coupling delay for 8 Hz (approx 60 ms).
-
Target: Verify the connection between the N-substituent's
-protons and the isoindoline C1/C3 carbons.
-
-
-
Data Processing & Validation:
-
Phasing: Ensure manual phasing is applied, especially for 2D spectra where "negative" peaks in NOESY define the result.
-
Referencing: Calibrate to residual solvent (CDCl
: 7.26 ppm H / 77.16 ppm C).
-
References
-
Synthesis and characterization of new 2-substituted isoindoline derivatives. ResearchGate. Retrieved from [Link]
-
Preparation of 3-Substituted Isoindolin-1-one Derivatives. National Institutes of Health (PMC). Retrieved from [Link]
-
N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. MDPI. Retrieved from [Link]
-
Diastereoselective synthesis of 1,3-disubstituted isoindolines. Chemical Communications. Retrieved from [Link]
-
Electronic spectra of jet-cooled isoindoline. AIP Publishing. Retrieved from [Link]
Safety Operating Guide
4-Methylisoindoline hydrochloride proper disposal procedures
Executive Summary & Hazard Assessment
4-Methylisoindoline hydrochloride (CAS: 1956331-04-6) is a secondary amine salt commonly used as a building block in medicinal chemistry, particularly for CNS-active agents and kinase inhibitors. While often categorized generically as an "Irritant" in vendor Safety Data Sheets (SDS), its disposal requires specific attention to its physicochemical properties: acidity (HCl salt) , nitrogenous organic content , and potential biological activity .
Operational Reality: In a high-throughput lab, this compound is frequently generated as a reaction intermediate or a purification byproduct. It is stable as a solid salt but poses specific risks when solvated or basified.
Physicochemical Disposal Profile
| Property | Value / Characteristic | Disposal Implication |
| Physical State | Solid (Crystalline powder) | High risk of dust inhalation; requires solids bin segregation. |
| Acidity (pKa) | ~9-10 (Conjugate acid) | Solutions are acidic. Do not mix with bleach (risk of chloramine gas) or strong bases without cooling. |
| Solubility | High (Water, DMSO, Methanol) | Readily mobilizes in aqueous waste; strictly prohibited from drain disposal due to aquatic toxicity risks. |
| Volatility | Low (Salt form) / High (Free base) | Critical: If neutralized to free base (pH > 10), volatility increases significantly, often releasing a pungent, fishy amine odor. |
Pre-Disposal Protocol: The "Stop & Segregate" System
Before moving waste to accumulation areas, perform this 3-step assessment. This prevents the most common lab accident: Incompatible Waste Mixing.
Step 1: Isolate the State
-
Solid Waste: Do not dissolve solids for the sole purpose of disposal. Keep them solid to minimize waste volume and disposal costs.
-
Liquid Waste: Determine the primary solvent. Segregate Halogenated (DCM, Chloroform) from Non-Halogenated (Methanol, DMSO).
Step 2: Check for Oxidizers
-
Ensure the waste stream containing 4-Methylisoindoline HCl is free of strong oxidizers (e.g., Nitric acid, Peroxides).[1]
-
Mechanism: Amines + Oxidizers
Exothermic reaction/Fire.
Step 3: pH Verification (Liquid Only)
-
If the waste is aqueous, check pH.[1] If pH < 2 (highly acidic due to excess HCl), it must be tagged as Corrosive Acid Waste .
Detailed Disposal Workflows
Workflow A: Solid Waste Disposal (Unused Reagent/Spill Cleanup)
-
Container: High-density polyethylene (HDPE) wide-mouth jar or double-lined biohazard bag (if contaminated with other biologicals).
-
Labeling: Must read "Hazardous Waste - Solid Toxic/Irritant."
-
Protocol:
Workflow B: Liquid Waste Disposal (Reaction Mixtures/Mother Liquors)
-
Scenario: You have dissolved the compound in DMSO or Methanol for an assay.
-
Container: Solvent Safety Can (Red/Yellow safety cans with flame arrestors).
-
Protocol:
-
Pour into the Non-Halogenated Organic waste stream.
-
Do not pour into the Aqueous Acid stream unless the water content is >90%.
-
Critical Caution: If the solution contains residual base (e.g., TEA, DIPEA), ensure the container is vented or has significant headspace. The neutralization of the HCl salt by the base is exothermic.
-
Workflow C: Empty Container Management (Triple Rinse Rule)
-
Regulation: RCRA empty container standards (40 CFR 261.7).
-
Protocol:
-
Rinse 1: Add solvent (methanol or water) ~10% of volume. Shake. Pour into Hazardous Waste .
-
Rinse 2: Repeat. Pour into Hazardous Waste .
-
Rinse 3: Repeat. Pour into Hazardous Waste .
-
Deface: Cross out the label and CAS number.[3]
-
Disposal: Recycle glass or trash (consult local EHS).
-
Decision Logic Visualization
The following diagram illustrates the decision matrix for disposing of 4-Methylisoindoline hydrochloride derivatives.
Caption: Decision matrix for segregating 4-Methylisoindoline HCl waste streams based on physical state and solvent composition.
Emergency Procedures: Spill Management
Scenario: You drop a 5g bottle of 4-Methylisoindoline HCl powder on the floor.
-
Evacuate & Ventilate: The dust is an upper respiratory irritant. Clear the immediate area.[4]
-
PPE Up: Double nitrile gloves, lab coat, and N95/P100 respirator (if powder is airborne).
-
Contain: Cover the spill with a paper towel dampened with water (not organic solvent, which spreads the contamination).
-
Neutralize (Optional but Recommended): Wipe the area with a dilute Sodium Bicarbonate (NaHCO3) solution.
-
Why? This neutralizes the acidic HCl component, turning it into the free base and salt water, making cleanup safer for the surface.
-
-
Collect: Place all wipes and debris into a clear plastic bag, seal it, and place that bag into the Solid Hazardous Waste drum.
-
Report: Log the spill with your site Safety Officer.
Regulatory Compliance (RCRA)
While 4-Methylisoindoline hydrochloride is not explicitly "P-listed" or "U-listed" by the EPA (unlike pure hydrazine or cyanides), it falls under the "Characteristic Waste" or "Process Waste" definitions depending on your usage.
-
Waste Code Determination:
-
If mixed with Methanol (ignitable): D001 .
-
If mixed with Chloroform (toxic): D022 .
-
If unmixed solid: Generally classified as Non-Regulated Chemical Waste in some jurisdictions, but best practice dictates treating it as Toxic/Irritant Chemical Waste due to the amine functionality.
-
Final Scientist's Note: Never assume "Research Grade" implies "Safe for Drain." Amine salts are notoriously stable in water and can pass through municipal treatment systems, affecting aquatic life. Zero drain disposal is the only defensible standard for this compound.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[5] [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]
Sources
- 1. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. benchchem.com [benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. orgsyn.org [orgsyn.org]
Personal protective equipment for handling 4-Methylisoindoline hydrochloride
As a Senior Application Scientist, establishing a rigorous, self-validating safety culture is paramount when handling reactive building blocks like 4-Methylisoindoline hydrochloride . This guide provides the mechanistic reasoning behind safety protocols, ensuring that your laboratory operations are both scientifically sound and strictly compliant with occupational safety standards.
Chemical Profile & Mechanistic Hazard Assessment
4-Methylisoindoline hydrochloride (CAS: 1956331-04-6) is a secondary amine salt frequently utilized as a structural motif in drug discovery and medicinal chemistry[1]. While it lacks the extreme volatility of free low-molecular-weight amines, its hydrochloride salt form presents distinct handling challenges.
Mechanistic Causality of Hazards: When the crystalline powder of 4-Methylisoindoline hydrochloride comes into contact with the moisture inherent in human mucosal membranes (eyes, respiratory tract) or perspiration on the skin, it rapidly dissolves and dissociates. This localized dissolution creates a micro-environment with concentrated chloride ions and a lowered pH, which disrupts cellular lipid bilayers and denatures localized proteins[2]. Consequently, the compound is classified under the Globally Harmonized System (GHS) with specific hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1].
Personal Protective Equipment (PPE) Matrix
To mitigate these hazards, a strict PPE regimen must be enforced in accordance with OSHA's 29 CFR 1910 Subpart I standards[3]. The following matrix details the required equipment, quantitative specifications, and the scientific rationale behind each selection.
| PPE Category | Specification & Standard | Mechanistic Rationale |
| Eye Protection | Indirect-vented safety goggles (ANSI Z87.1 compliant)[4]. | Prevents airborne crystalline dust from depositing into the tear film, which would otherwise cause acute H319 ocular irritation. |
| Hand Protection | Nitrile gloves (Minimum 0.11 mm thickness, double-gloved)[5]. | Nitrile provides a robust barrier against polar organic salts. Latex is highly permeable to many organic compounds and must be avoided. |
| Body Protection | Flame-resistant (FR) or 100% cotton lab coat with knit cuffs[6]. | Knit cuffs prevent the accumulation of airborne particulates on the forearms, mitigating H315 dermal irritation risks. |
| Respiratory Protection | N95 or P100 particulate respirator (If handled outside a fume hood)[5]. | Prevents inhalation of fine powders. Dissolution of the salt in alveolar fluid causes severe H335 respiratory tract irritation[2]. |
Operational Workflow: Step-by-Step Handling Protocol
Because 4-Methylisoindoline hydrochloride requires storage under an inert atmosphere at room temperature to prevent hygroscopic degradation[1], the operational workflow must balance chemical integrity with personnel safety.
Step 1: Pre-Operational Setup Verify that the chemical fume hood has a calibrated face velocity of 80–100 feet per minute (fpm). Purge your storage desiccator or glovebox with dry nitrogen or argon prior to opening the primary container.
Step 2: PPE Donning Equip all baseline PPE (lab coat, safety goggles, and double nitrile gloves) prior to handling the primary container to ensure a physical barrier is established before any potential exposure[3].
Step 3: Weighing and Transfer Transfer the sealed vial to the fume hood. Use anti-static spatulas (e.g., grounded stainless steel or specialized conductive polymers) to weigh the solid. Causality: Amine hydrochloride salts readily accumulate static charge; anti-static tools prevent the powder from aerosolizing and contaminating the workspace or adhering to the operator's gloves.
Step 4: Reaction Setup Introduce the compound into a closed-system reaction vessel. If the protocol requires neutralizing the salt to the free base (e.g., using triethylamine or DIPEA), ensure the system is properly vented through a scrubber, as the neutralization process can be mildly exothermic and release volatile free amines.
Step 5: Post-Handling Seal the primary container, flush the headspace with inert gas, and return it to room-temperature storage[1].
Operational and Safety Workflow Visualization
Fig 1: Workflow and spill response logic for handling 4-Methylisoindoline hydrochloride.
Spill Response and Waste Disposal Plan
A self-validating safety system requires a pre-established response for containment and disposal to prevent secondary exposure[2].
Step-by-Step Spill Response Protocol:
-
Isolate: Evacuate non-essential personnel from the immediate area.
-
Suppress Dust: Do not dry sweep. Lightly mist the spilled powder with a compatible high-boiling solvent (e.g., isopropanol or water, depending on the downstream cleanup compatibility) to suppress aerosolization[6].
-
Collect: Use damp, absorbent pads to wipe up the wetted material.
-
Sanitize: Wash the affected surface with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize residual hydrochloride traces, followed by a distilled water rinse.
Waste Disposal Plan:
-
Solid Waste: Dispose of all contaminated wipes, gloves, and empty vials in a designated, sealed solid hazardous waste container.
-
Aqueous/Organic Waste: If the compound is dissolved and neutralized during a reaction, the resulting aqueous layer (containing chloride salts) and the organic layer (containing the free 4-Methylisoindoline) must be segregated. Dispose of the organic layer in non-halogenated (or halogenated, depending on the extraction solvent) waste, and the aqueous layer in aqueous basic waste streams.
References
-
National Institutes of Health (NIH) / PMC. "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection." NIH.gov.[Link]
-
North Carolina State University (NCSU). "Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety." NCSU.edu.[Link]
-
Lab Manager. "Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide." LabManager.com.[Link]
-
Centers for Disease Control and Prevention (CDC). "Hydrogen Chloride | Medical Management Guidelines | Toxic Substance Portal." CDC.gov.[Link]
Sources
- 1. 1956331-04-6|4-Methylisoindoline hydrochloride|BLD Pharm [bldpharm.com]
- 2. Hydrogen Chloride | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 3. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
